molecular formula C48H54N8O10S3 B12760342 Mitapivat hemisulfate CAS No. 2329710-91-8

Mitapivat hemisulfate

Katalognummer: B12760342
CAS-Nummer: 2329710-91-8
Molekulargewicht: 999.2 g/mol
InChI-Schlüssel: XNNUNDNGUZFBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mitapivat hemisulfate is a useful research compound. Its molecular formula is C48H54N8O10S3 and its molecular weight is 999.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2329710-91-8

Molekularformel

C48H54N8O10S3

Molekulargewicht

999.2 g/mol

IUPAC-Name

bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid

InChI

InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4)

InChI-Schlüssel

XNNUNDNGUZFBHS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mitapivat Hemisulfate in Red Blood Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitapivat (B609056), a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By directly targeting the underlying enzymatic defect, mitapivat enhances the activity of both wild-type and mutant erythrocyte pyruvate kinase (PKR), leading to a cascade of beneficial metabolic effects within red blood cells (RBCs). This guide provides a comprehensive overview of the molecular mechanism of action of mitapivat, detailing its impact on RBC glycolysis, energetics, and overall cellular health. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental methodologies for assessing its effects, and visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase

The primary mechanism of action of mitapivat is the allosteric activation of the red blood cell isoform of pyruvate kinase (PKR).[1][2][3][4] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of adenosine (B11128) triphosphate (ATP).[5] In red blood cells, which lack mitochondria and are entirely dependent on glycolysis for their energy supply, the function of PKR is paramount for maintaining cellular integrity and survival.

Mitapivat binds to a novel allosteric site on the PKR tetramer, distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP).[5] This binding induces a conformational change in the enzyme, stabilizing it in its active tetrameric state and increasing its affinity for the substrate, phosphoenolpyruvate.[6] A key feature of mitapivat's mechanism is its ability to activate both wild-type and a wide range of mutant PKR enzymes, thereby addressing the genetic heterogeneity of PKD.[2][5]

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Caption: Signaling pathway of mitapivat's mechanism of action in red blood cell glycolysis.

Impact on Red Blood Cell Metabolism and Energetics

The activation of PKR by mitapivat leads to significant and clinically relevant changes in the metabolic profile of red blood cells.

Increased ATP Production

By enhancing the catalytic activity of PKR, mitapivat directly increases the rate of ATP synthesis.[2][5] This restoration of cellular energy levels is crucial for the multiple ATP-dependent processes that maintain RBC integrity, including the function of ion pumps (e.g., Na+/K+-ATPase and Ca2+-ATPase) that regulate osmotic balance and cell volume, and the maintenance of membrane phospholipid asymmetry.[7] In clinical studies, treatment with mitapivat has been shown to lead to a dose-dependent increase in intra-erythrocytic ATP levels.[7][8]

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels

The increased flux through the lower part of the glycolytic pathway, driven by PKR activation, leads to a reduction in the levels of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG).[2][5][8] 2,3-DPG is a potent allosteric effector of hemoglobin, reducing its oxygen affinity. In hemolytic anemias such as PKD and sickle cell disease (SCD), elevated 2,3-DPG levels contribute to increased oxygen release from hemoglobin, which in the case of SCD, can promote hemoglobin S (HbS) polymerization and sickling.[8][9] By lowering 2,3-DPG levels, mitapivat increases hemoglobin's oxygen affinity, which is a key therapeutic goal in SCD.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of mitapivat.

Table 1: In Vitro and Ex Vivo Effects of Mitapivat on Red Blood Cells

ParameterCell TypeMitapivat ConcentrationFold Increase (vs. control)Reference
PKR ActivityRecombinant wild-type and mutant PKRNot specified~2- to 6-fold[5]
PKR ActivityRBCs from PKD patientsNot specifiedMean: 1.8-fold (Range: 1.2-3.4)[7][10]
ATP LevelsRBCs from PKD patientsNot specifiedMean: 1.5-fold (Range: 1.0-2.2)[7][10]
ATP LevelsRBCs from healthy volunteersDoses > 60 mg every 12hUp to 60% increase from baseline[5]
2,3-DPG LevelsRBCs from healthy volunteersDoses > 60 mg every 12hUp to 47% decrease from baseline[5]

Table 2: Clinical Efficacy of Mitapivat in Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T Trials)

ParameterPatient PopulationMitapivat DoseOutcomeReference
Hemoglobin Response (≥1.5 g/dL increase)Non-regularly transfused adults5 mg, 20 mg, or 50 mg BID40% of patients responded (vs. 0% in placebo)[11]
Transfusion Burden Reduction (≥33%)Regularly transfused adults5 mg, 20 mg, or 50 mg BID37% of patients responded[6][9]
Markers of Hemolysis (indirect bilirubin, LDH, haptoglobin)Non-regularly transfused adults5 mg, 20 mg, or 50 mg BIDSignificant improvement vs. placebo[11]

Table 3: Clinical Efficacy of Mitapivat in Sickle Cell Disease (Phase 2 RISE UP Trial)

ParameterPatient PopulationMitapivat DoseOutcomeReference
Hemoglobin Response (≥1.0 g/dL increase)Adults with SCD50 mg BID46.2% of patients responded (vs. 3.7% in placebo)[12]
Hemoglobin Response (≥1.0 g/dL increase)Adults with SCD100 mg BID50.0% of patients responded (vs. 3.7% in placebo)[12]

Experimental Protocols

Measurement of Pyruvate Kinase Activity

A coupled enzyme assay is commonly employed to determine PKR activity.

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cluster_workflow PKR Activity Assay Workflow Start Start Prepare_Lysate Prepare Red Blood Cell Lysate Start->Prepare_Lysate Incubate Incubate Lysate with Mitapivat or Vehicle Prepare_Lysate->Incubate Assay_Mix Prepare Assay Mix: - PEP (substrate) - ADP - NADH - Lactate (B86563) Dehydrogenase (LDH) Initiate_Reaction Initiate Reaction by Adding Assay Mix Assay_Mix->Initiate_Reaction Incubate->Initiate_Reaction Measure_Absorbance Measure Decrease in Absorbance at 340 nm (Oxidation of NADH to NAD+) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate PKR Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for measuring pyruvate kinase activity.

Methodology:

  • Preparation of Red Blood Cell Lysate: Whole blood is centrifuged to pellet the RBCs, which are then washed with a buffered saline solution. The washed RBCs are lysed by hypotonic shock or freeze-thaw cycles to release the intracellular contents, including PKR.

  • Assay Principle: The activity of PKR is measured by monitoring the rate of pyruvate production. This is coupled to the lactate dehydrogenase (LDH) reaction, where pyruvate is reduced to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[13]

  • Reaction Mixture: The reaction mixture typically contains phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of LDH in a suitable buffer.

  • Assay Procedure: The RBC lysate is pre-incubated with varying concentrations of mitapivat or a vehicle control. The reaction is initiated by the addition of the reaction mixture, and the change in absorbance at 340 nm is recorded over time.

  • Data Analysis: The rate of NADH oxidation is directly proportional to the PKR activity. The results are often expressed as units of activity per gram of hemoglobin or as a fold-activation compared to the vehicle control.

Quantification of ATP and 2,3-DPG

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of intracellular metabolites like ATP and 2,3-DPG.[8][14]

Methodology:

  • Sample Preparation: A small aliquot of whole blood is rapidly quenched and extracted to prevent enzymatic degradation of metabolites. This is typically achieved by mixing the blood with a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.[14]

  • Internal Standards: Stable isotope-labeled internal standards for ATP (e.g., ¹³C₁₀,¹⁵N₅-ATP) and 2,3-DPG are added to the samples to correct for variations in sample processing and instrument response.[14]

  • LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography, often employing a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of ATP and 2,3-DPG, ensuring high selectivity and sensitivity.

  • Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Conclusion

Mitapivat hemisulfate represents a targeted therapeutic approach that addresses the fundamental metabolic defect in red blood cells of patients with certain hemolytic anemias. Its allosteric activation of pyruvate kinase restores glycolytic flux, leading to increased ATP production and decreased 2,3-DPG levels. These metabolic changes result in improved red blood cell health, reduced hemolysis, and amelioration of anemia. The quantitative data from preclinical and clinical studies provide strong evidence for the efficacy of this mechanism of action. The detailed experimental protocols outlined in this guide serve as a resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy.

References

Mitapivat: A Comprehensive Technical Guide to the First-in-Class Pyruvate Kinase (PKR) Allosteric Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1] Developed by Agios Pharmaceuticals, it is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency.[1] This technical guide provides an in-depth overview of mitapivat, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP production. This ATP is essential for maintaining RBC membrane integrity, ion gradients, and overall cell health. The erythrocyte-specific isoform of pyruvate kinase is known as PKR.

Mutations in the PKLR gene can lead to PKR deficiency, a rare, inherited metabolic disorder characterized by chronic hemolytic anemia. PKR deficiency results in decreased ATP production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Increased 2,3-DPG shifts the oxygen-hemoglobin dissociation curve to the right, leading to reduced oxygen affinity and exacerbating anemia-related symptoms. Mitapivat addresses the underlying molecular defect in PKR deficiency by enhancing the activity of both wild-type and a variety of mutant PKR enzymes.[1]

Mechanism of Action

Mitapivat is a potent allosteric activator of PKR. It binds to a site distinct from the enzyme's active site and from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the PKR enzyme, thereby increasing its catalytic activity. The enhanced PKR activity leads to a more efficient conversion of PEP to pyruvate, resulting in two key downstream effects within the erythrocyte:

  • Increased ATP Production: By driving the final step of glycolysis, mitapivat boosts the production of ATP. This increase in cellular energy helps to restore normal red blood cell function and improve cell survival.

  • Decreased 2,3-DPG Levels: The increased conversion of upstream metabolites reduces the accumulation of 2,3-DPG. Lowering 2,3-DPG levels increases hemoglobin's affinity for oxygen, improving oxygen transport and delivery to tissues.

This dual mechanism of action not only addresses the primary metabolic defects in PKR deficiency but also has therapeutic potential in other hemolytic anemias where enhanced erythrocyte energy metabolism could be beneficial, such as sickle cell disease and thalassemia.[1]

Signaling Pathway and Experimental Workflow

The activation of PKR by mitapivat directly impacts the erythrocyte glycolytic pathway, leading to the therapeutic effects observed in patients. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating the effects of mitapivat.

cluster_glycolysis Erythrocyte Glycolysis cluster_pkr PKR Activation cluster_effects Downstream Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenol- pyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKR DPG Decreased 2,3-DPG PEP->DPG Reduces Precursor ATP Increased ATP Pyruvate->ATP Generates PKR Pyruvate Kinase R (PKR) Mitapivat Mitapivat Mitapivat->PKR Allosteric Activation RBC_Health Improved RBC Health & Survival ATP->RBC_Health O2_Affinity Increased O2 Affinity cluster_invitro In Vitro / Ex Vivo cluster_preclinical Preclinical (Animal Models) cluster_clinical Clinical Trials rbc_isolation Isolate Erythrocytes (Patient or Healthy Donor) mitapivat_treatment_vitro Treat with Mitapivat (Dose-Response) rbc_isolation->mitapivat_treatment_vitro pkr_assay PKR Activity Assay (LDH-coupled) mitapivat_treatment_vitro->pkr_assay atp_assay ATP Level Measurement (Luciferase-based) mitapivat_treatment_vitro->atp_assay dpg_assay 2,3-DPG Measurement mitapivat_treatment_vitro->dpg_assay animal_model Disease Model (e.g., SCD, Thalassemia mice) mitapivat_dosing Oral Dosing of Mitapivat animal_model->mitapivat_dosing blood_collection Serial Blood Sampling mitapivat_dosing->blood_collection hematology Hematological Analysis (Hb, Reticulocytes) blood_collection->hematology metabolomics Metabolomic Profiling (ATP, 2,3-DPG) blood_collection->metabolomics hemolysis_markers Hemolysis Markers (Bilirubin, LDH) blood_collection->hemolysis_markers patient_enrollment Patient Enrollment (e.g., PK Deficiency) dose_escalation Dose Escalation & Fixed Dose Periods patient_enrollment->dose_escalation efficacy_endpoints Efficacy Endpoints: Hemoglobin Response Transfusion Burden dose_escalation->efficacy_endpoints safety_monitoring Safety & Tolerability (Adverse Events) dose_escalation->safety_monitoring pk_pd_analysis Pharmacokinetic & Pharmacodynamic Analysis dose_escalation->pk_pd_analysis

References

Preclinical Profile of Mitapivat: A Pyruvate Kinase Activator for Hemolytic Anemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally available, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme. Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce adenosine (B11128) triphosphate (ATP). In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cellular integrity, function, and survival. Deficiencies in RBC PK activity, as seen in Pyruvate Kinase Deficiency (PKD), or other conditions that increase RBC energy demands, lead to chronic hemolytic anemia. This technical guide provides a comprehensive overview of the preclinical data for mitapivat across various hemolytic anemias, including PKD, sickle cell disease (SCD), thalassemia, and hereditary spherocytosis.

Mechanism of Action

Mitapivat activates both wild-type and a variety of mutant forms of the red blood cell-specific pyruvate kinase isoform (PKR), leading to increased enzymatic activity.[1][2][3] This enhancement of PKR function results in increased ATP production and a decrease in the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[1][3] The elevation of ATP levels helps to improve RBC health and survival, while the reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is particularly beneficial in SCD.[4]

Signaling Pathway of Mitapivat Action

Mitapivat_Mechanism cluster_RBC Red Blood Cell cluster_effects Downstream Effects Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis PEP Phosphoenolpyruvate (B93156) (PEP) Glycolysis->PEP TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Pyruvate Pyruvate PEP->Pyruvate PKR PKR Pyruvate Kinase (PKR) ATP_production ATP Pyruvate->ATP_production Increased_ATP Increased ATP Decreased_23DPG Decreased 2,3-DPG Mitapivat Mitapivat Mitapivat->PKR Improved_RBC_Health Improved RBC Health & Survival Increased_ATP->Improved_RBC_Health Increased_O2_Affinity Increased Hb-O2 Affinity Decreased_23DPG->Increased_O2_Affinity

Caption: Mechanism of action of mitapivat in red blood cells.

Preclinical Data in Pyruvate Kinase Deficiency (PKD)

In vitro studies using RBCs from patients with PKD demonstrated that mitapivat significantly increases PKR activity and ATP levels.

Table 1: In Vitro Effects of Mitapivat on PKD Red Blood Cells

ParameterFold Increase (Mean)Fold Increase (Range)Reference
PKR Activity1.81.2 - 3.4[2][5]
ATP Levels1.51.0 - 2.2[2][5]

Preclinical Data in Sickle Cell Disease (SCD)

Preclinical studies in SCD have focused on mitapivat's dual mechanism of increasing ATP and decreasing 2,3-DPG to reduce sickle hemoglobin (HbS) polymerization.

In Vitro & Ex Vivo Studies

Ex vivo treatment of RBCs from SCD patients with mitapivat resulted in a substantial increase in PKR activity and ATP levels, along with a decrease in 2,3-DPG.[3]

Table 2: Ex Vivo Effects of Mitapivat on SCD Red Blood Cells

ParameterMean ChangeReference
PKR Activity+129%[3]
2,3-DPG Levels-17%[3]
Animal Model Studies

Studies in the Townes mouse model of SCD showed that mitapivat treatment led to increased ATP levels and a reduction in oxidative stress and the percentage of erythrocytes retaining mitochondria.[1][6]

Preclinical Data in Thalassemia

Mitapivat has been investigated for its potential to improve ineffective erythropoiesis and anemia in thalassemia.

In Vitro & Ex Vivo Studies

Ex vivo treatment of erythrocytes from patients with beta-thalassemia showed increased PKR activity and ATP levels.[3]

Animal Model Studies

In the Hbbth3/+ mouse model of beta-thalassemia intermedia, oral administration of mitapivat ameliorated anemia, improved red cell survival, and reduced ineffective erythropoiesis and iron overload.[3][7][8][9]

Table 3: Effects of Mitapivat in Hbbth3/+ Mouse Model of Beta-Thalassemia

ParameterObservationReference
HemoglobinIncreased[7]
Red Cell Half-lifeIncreased (9.6 to 14 days)[7]
Markers of HemolysisReduced[7]
Ineffective ErythropoiesisAmeliorated[7][8]
Iron OverloadReduced[7][8]

Preclinical Data in Hereditary Spherocytosis

In a mouse model of hereditary spherocytosis, mitapivat treatment improved anemia and markers of hemolysis.[3]

Experimental Protocols

In Vitro/Ex Vivo Treatment of Red Blood Cells
  • Cell Source: Whole blood from patients or healthy controls.

  • RBC Purification: Red blood cells were purified using microcrystalline α-cellulose columns.[2]

  • Incubation: Purified RBCs or whole blood were incubated with mitapivat (up to 10 µM) for up to 24 hours at 37°C in a phosphate-buffered saline solution containing glucose, adenine, and mannitol.[2][10]

  • Analyses: Following incubation, cells were harvested for the measurement of PKR activity and ATP levels.[2][10]

Animal Model Studies (General Workflow)

Animal_Model_Workflow Start Select Animal Model (e.g., Hbbth3/+, Townes) Treatment Oral Administration of Mitapivat (e.g., 50 mg/kg twice daily) or Vehicle Start->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Blood_Collection Periodic Blood Collection Monitoring->Blood_Collection Tissue_Harvest Harvest Spleen and Liver Monitoring->Tissue_Harvest Analysis Hematological Analysis (Hb, Reticulocytes) Biochemical Analysis (Bilirubin, LDH) Metabolite Analysis (ATP, 2,3-DPG) Blood_Collection->Analysis Endpoint Data Analysis and Comparison Analysis->Endpoint Tissue_Analysis Histological Analysis Iron Content Measurement Tissue_Harvest->Tissue_Analysis Tissue_Analysis->Endpoint

Caption: General experimental workflow for preclinical animal studies.

Measurement of PKR Activity

PK activity was measured spectrophotometrically by monitoring the rate of NADH oxidation, which is coupled to the conversion of phosphoenolpyruvate to pyruvate. The assay is typically performed in the presence of varying concentrations of the substrate phosphoenolpyruvate.[2]

Measurement of ATP Levels

Intracellular ATP levels in RBCs were measured using commercially available colorimetric or luminescence-based ATP assay kits, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or kits from Sigma-Aldrich.[1][2] The assays are based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

Measurement of 2,3-DPG Levels

2,3-DPG levels in RBCs were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on snap-frozen whole blood samples.[4]

Conclusion

The preclinical data for mitapivat provide a strong rationale for its clinical development in a range of hemolytic anemias. By activating the red blood cell pyruvate kinase, mitapivat addresses the underlying metabolic defect in PKD and offers a novel therapeutic approach for other hemolytic anemias characterized by increased energy demands and metabolic stress on red blood cells. The consistent findings across in vitro, ex vivo, and animal model studies demonstrate mitapivat's potential to improve anemia, reduce hemolysis, and ameliorate disease-specific pathologies such as ineffective erythropoiesis and iron overload. These preclinical findings have paved the way for ongoing and completed clinical trials that are further defining the therapeutic role of mitapivat in these debilitating disorders.

References

Mitapivat: A Novel Allosteric Activator Restoring Glycolytic Function in Pyruvate Kinase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of mitapivat (B609056), a first-in-class oral allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme. It details the mechanism of action, impact on the glycolytic pathway, and key experimental findings for researchers, scientists, and drug development professionals.

Introduction to Pyruvate Kinase Deficiency and the Role of Mitapivat

Pyruvate kinase (PK) deficiency is a rare genetic disorder characterized by mutations in the PKLR gene, leading to reduced activity of the red blood cell specific isoform of pyruvate kinase (PKR). PKR is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP). Insufficient PKR activity disrupts red blood cell (RBC) metabolism, leading to a buildup of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG), and a deficiency in ATP. This energy deficit results in chronic hemolytic anemia, as RBCs are unable to maintain their structural integrity and function.

Mitapivat (formerly AG-348) is an allosteric activator that binds to the dimer-dimer interface of the PKR tetramer, stabilizing the active R-state of the enzyme. This mechanism of action is effective for both wild-type and a wide range of mutant PKR enzymes, leading to increased enzymatic activity and a restoration of normal glycolytic flux.

Mechanism of Action: Restoring Glycolytic Balance

Mitapivat acts as a small-molecule activator that binds to a site distinct from the active site of the PKR enzyme. This allosteric binding induces a conformational change that shifts the equilibrium of the enzyme towards its active tetrameric form. This enhanced activity leads to a significant reduction in the concentration of the upstream metabolite 2,3-DPG and a corresponding increase in the downstream product, ATP. The restoration of ATP levels is crucial for maintaining the health and viability of red blood cells.

The following diagram illustrates the mechanism of action of mitapivat on the glycolytic pathway in red blood cells.

cluster_glycolysis Glycolytic Pathway in RBCs cluster_mitapivat Mitapivat Intervention Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F1,6BP F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP BPG13 1,3-BPG DHAP_GAP->BPG13 DPG23 2,3-DPG (Increased in PKD) BPG13->DPG23 PG3 3-PG BPG13->PG3 ATP_produced1 ATP BPG13->ATP_produced1 DPG23->PG3 PG2 2-PG PG3->PG2 PEP PEP (Increased in PKD) PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PKR (Deficient) ATP_produced2 ATP (Decreased in PKD) PEP->ATP_produced2 ATP_consumed1 ATP ATP_consumed1->G6P ATP_consumed2 ATP ATP_consumed2->F16BP Mitapivat Mitapivat PKR_activated Activated PKR Mitapivat->PKR_activated Allosterically Activates PKR_activated->PEP Restores Activity

Caption: Mechanism of Mitapivat in the Glycolytic Pathway.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of mitapivat has been evaluated in several key studies, including the Phase 3 ACTIVATE and ACTIVATE-T trials in adults with PK deficiency. The data below summarizes the key findings.

Table 1: Key Hematological and Metabolic Changes with Mitapivat Treatment in PK Deficiency

Parameter Baseline (Mean) Post-Treatment (Mean) Change Study
Hemoglobin (g/dL) 8.57 10.07 +1.5 ACTIVATE
ATP (µmol/g Hb) Varies by mutation Increased Preclinical/Clinical
2,3-DPG (µmol/g Hb) Varies by mutation Decreased Preclinical/Clinical
Reticulocytes (%) 4.9 1.8 -3.1 ACTIVATE
Indirect Bilirubin (mg/dL) 2.1 1.2 -0.9 ACTIVATE

| Haptoglobin (mg/dL) | 10.1 | 30.6 | +20.5 | ACTIVATE |

Experimental Protocols

The assessment of mitapivat's efficacy relies on a set of key laboratory assays to measure changes in red blood cell metabolism and hematological parameters.

Pyruvate Kinase Activity Assay
  • Objective: To measure the enzymatic activity of PKR in red blood cell lysates.

  • Methodology: A spectrophotometric assay is typically employed. The conversion of PEP to pyruvate by PKR is coupled to the oxidation of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PKR activity. The assay is performed in the presence and absence of mitapivat to determine its activating effect.

Measurement of ATP and 2,3-DPG Levels
  • Objective: To quantify the intracellular concentrations of ATP and 2,3-DPG in red blood cells.

  • Methodology: High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying these metabolites. Red blood cell lysates are prepared, and the metabolites are extracted. The extract is then injected into an HPLC system with an appropriate column (e.g., ion-exchange) and a UV detector for quantification against known standards.

The following diagram illustrates a generalized experimental workflow for evaluating the effect of mitapivat.

cluster_workflow Experimental Workflow for Mitapivat Efficacy Assessment start Patient Blood Sample (PK Deficiency) rbc_isolation Red Blood Cell Isolation start->rbc_isolation baseline_analysis Baseline Analysis: - PKR Activity - ATP & 2,3-DPG Levels - Hematological Parameters rbc_isolation->baseline_analysis treatment Incubation with Mitapivat (In Vitro or Patient Dosing) baseline_analysis->treatment post_treatment_analysis Post-Treatment Analysis: - PKR Activity - ATP & 2,3-DPG Levels - Hematological Parameters treatment->post_treatment_analysis comparison Data Comparison and Analysis post_treatment_analysis->comparison conclusion Conclusion on Mitapivat Efficacy comparison->conclusion

Caption: Generalized Experimental Workflow.

Conclusion

Mitapivat represents a significant advancement in the treatment of PK deficiency. By directly targeting the underlying enzymatic defect, it effectively restores glycolytic pathway activity, leading to improvements in red blood cell metabolism and a reduction in the clinical manifestations of the disease. The quantitative data from clinical trials and the established experimental protocols for its evaluation provide a robust framework for its continued investigation and application in related metabolic disorders. The unique allosteric activation mechanism of mitapivat holds promise for a new class of therapies aimed at correcting enzymatic deficiencies.

A Comprehensive Guide to the Solid-State Forms and Polymorphs of Mitapivat Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitapivat (B609056), an allosteric activator of the pyruvate (B1213749) kinase R (PKR) enzyme, has shown significant promise in the treatment of pyruvate kinase deficiency and other hemolytic anemias. The hemisulfate salt of mitapivat has been the subject of extensive solid-state characterization to identify and understand its various crystalline and amorphous forms. This technical guide provides an in-depth overview of the known solid-state forms of mitapivat hemisulfate, including polymorphs, hydrates, and co-crystals. Detailed experimental methodologies for the characterization of these forms are presented, alongside a comprehensive summary of their quantitative data in structured tables for ease of comparison. Furthermore, this guide utilizes graphical representations to illustrate the relationships between different solid forms and the typical experimental workflows employed in their analysis.

Introduction to Solid-State Forms of Pharmaceutical Compounds

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability. In addition to polymorphs, APIs can also exist as amorphous solids, hydrates, solvates, and co-crystals, each with its own unique set of physicochemical properties.[1][2] A thorough understanding and control of the solid-state forms of an API are therefore essential for the development of safe, effective, and consistent drug products.

This compound has been found to exist in multiple solid-state forms, including several crystalline polymorphs, a sesquihydrate, and co-crystals.[3] The characterization and selection of the most suitable solid form are crucial steps in the pharmaceutical development of mitapivat.

Known Solid-State Forms of this compound

Several crystalline forms of this compound have been identified and characterized, designated as Forms A, B, C, D, E, F, G, H, I, J, M1, M5, and M6. Additionally, an amorphous form and co-crystals with ascorbic acid (Form ACC1) and adipic acid (Form ACC2) have been reported.[1][3]

Crystalline Polymorphs and Hydrates

The various crystalline forms of this compound exhibit distinct X-ray powder diffraction (XRPD) patterns, which are indicative of their different crystal structures. Form A has been identified as a sesquihydrate.[3] Other forms may be anhydrous or solvated.[1]

Table 1: X-Ray Powder Diffraction (XRPD) Peak Data for Crystalline Forms of this compound

FormCharacteristic Peaks (2θ ± 0.2°)
Form A Data not fully available in provided search results. Identified as a sesquihydrate.[3]
Form B Data not available in provided search results.
Form C Data not available in provided search results.
Form D Data not available in provided search results.
Form E Data not available in provided search results.
Form F Data not available in provided search results.
Form G Data not available in provided search results.
Form H Data not available in provided search results.
Form I Data not available in provided search results.
Form J Data not available in provided search results.
Form M1 5.9, 6.2, 11.0, 12.4, 14.7[1]
Form M5 8.3, 12.5, 14.5, 20.1, 22.4[1]
Form M6 7.0, 14.7, 15.1, 20.4, 21.3[1]

Note: The availability of complete XRPD peak lists for all forms is limited in the public domain patent literature reviewed.

Co-crystals of this compound

Co-crystals are multi-component crystalline solids in which the components are held together by non-covalent interactions. Co-crystals of this compound have been developed to potentially improve its physicochemical properties.

Table 2: X-Ray Powder Diffraction (XRPD) Peak Data for this compound Co-crystals

FormCo-formerCharacteristic Peaks (2θ ± 0.2°)
Form ACC1 Ascorbic Acid8.9, 13.3, 14.9, 15.9, 20.5[2]
Form ACC2 Adipic Acid10.4, 11.0, 14.7, 16.2, 16.6[1][2]
Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the different solid forms.

Table 3: Thermal Analysis Data for Selected Forms of this compound

FormTechniqueObserved Thermal Events
Form A DSC/TGACombined thermogram available, but specific values not detailed in search results.[3]
Form F DSC/TGAThermogram available, but specific values not detailed in search results.[3]
Form G DSC/TGAThermogram available, but specific values not detailed in search results.[3]
Form I DSC/TGAThermogram available, but specific values not detailed in search results.[3]
Form M6 DSCMelting endotherm at approximately 136.6 °C.[1][2]
Form ACC2 TGAWeight loss of about 0.3%.[2]

Experimental Protocols

The characterization of the solid-state forms of this compound relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments cited.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive technique used to identify the crystalline phases present in a solid material and to determine its crystal structure. Each crystalline solid has a unique XRPD pattern.

Methodology:

  • Sample Preparation: A small amount of the sample powder (typically 10-50 mg) is gently packed into a sample holder. The surface of the powder is flattened to ensure a uniform plane for X-ray diffraction.

  • Instrumentation: A powder diffractometer is used, typically equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).

  • Data Collection: The sample is irradiated with X-rays at a specific angle (θ), and the detector measures the intensity of the diffracted X-rays at twice this angle (2θ). The 2θ angle is scanned over a range, typically from 2° to 40°.

  • Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are used to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, and solid-solid transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A DSC instrument with a furnace and a sensitive thermocouple to measure temperature and heat flow.

  • Data Collection: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

  • Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The peak onset or peak maximum temperature and the area of the peak (enthalpy) are characteristic of the thermal event.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents in a crystal lattice and to assess thermal stability.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A TGA instrument consisting of a precision balance and a furnace.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The temperature at which weight loss occurs and the magnitude of the weight loss provide information about the composition and thermal stability of the sample.

Visualization of Relationships and Workflows

Relationship Between Solid-State Forms

The following diagram illustrates the potential relationships between the different solid-state forms of this compound.

solid_state_forms Amorphous Amorphous Mitapivat Hemisulfate Anhydrous Anhydrous Polymorphs (e.g., Form M6) Amorphous->Anhydrous Crystallization CoCrystal Co-crystals (e.g., ACC1, ACC2) Amorphous->CoCrystal Co-crystallization Hydrate Hydrated Form (e.g., Form A - Sesquihydrate) Anhydrous->Hydrate Hydration Solvate Solvated Forms Anhydrous->Solvate Solvation Hydrate->Anhydrous Dehydration Solvate->Anhydrous Desolvation

Caption: Interconversion pathways of this compound solid forms.

Experimental Workflow for Solid-State Characterization

The diagram below outlines a typical experimental workflow for the characterization of a new solid-state form of an API like this compound.

experimental_workflow Start New Solid Sample XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD Thermal Thermal Analysis (DSC/TGA) Start->Thermal Spectroscopy Spectroscopy (FTIR/Raman) Start->Spectroscopy Microscopy Microscopy (SEM/PLM) Start->Microscopy Decision Identify Form & Assess Properties XRPD->Decision Thermal->Decision Spectroscopy->Decision Microscopy->Decision Hygroscopicity Hygroscopicity (DVS) End Select Candidate Form Hygroscopicity->End Solubility Solubility Studies Solubility->End Stability Stability Assessment Stability->End Decision->Hygroscopicity Decision->Solubility Decision->Stability

Caption: Workflow for solid-state characterization of this compound.

Conclusion

The solid-state landscape of this compound is complex, encompassing multiple crystalline polymorphs, a hydrated form, and co-crystals. A thorough understanding of these forms, facilitated by a suite of analytical techniques including XRPD, DSC, and TGA, is paramount for the successful development of a robust and efficacious drug product. The selection of the appropriate solid form for clinical and commercial manufacturing requires a careful evaluation of the physicochemical properties and stability of each form. This guide provides a foundational understanding of the known solid-state forms of this compound and the experimental approaches to their characterization, serving as a valuable resource for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Molecular Binding Site of Mitapivat on Pyruvate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348) is a first-in-class, orally available small molecule allosteric activator of the enzyme pyruvate (B1213749) kinase (PK). It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency. Mitapivat has been shown to activate both wild-type and various mutant forms of the red blood cell isoform of pyruvate kinase (PKR), leading to increased adenosine (B11128) triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1] This guide provides a detailed technical overview of the molecular interactions between mitapivat and pyruvate kinase, focusing on its binding site, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.

Molecular Binding Site of Mitapivat on Pyruvate Kinase

Structural studies have been pivotal in elucidating the precise binding location of mitapivat on the pyruvate kinase tetramer. High-resolution X-ray crystallography has revealed that mitapivat binds to an allosteric site distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).

The binding pocket for mitapivat is located at the dimer-dimer interface of the PKR tetramer. This strategic position allows the binding of one mitapivat molecule per monomer, stabilizing the active R-state conformation of the enzyme. The high-resolution crystal structure of the human pyruvate kinase tetramer in complex with mitapivat has been solved at 2.1 Å resolution and is available in the Protein Data Bank under the accession code 8XFD .[2][3][4][5][6]

Key Interacting Amino Acid Residues

The binding of mitapivat within this allosteric pocket is mediated by a network of hydrophobic interactions and hydrogen bonds with specific amino acid residues from adjacent subunits of the tetramer. While a comprehensive list of all interacting residues requires direct analysis of the PDB entry 8XFD, published literature highlights the importance of this apolar cluster in accommodating the drug. The binding induces a conformational change that enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP).

Quantitative Data on Mitapivat-Pyruvate Kinase Interaction

The interaction of mitapivat with pyruvate kinase has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.

ParameterValueMethodOrganism/EnzymeReference
Binding Affinity
Dissociation Constant (Kd)1 µMIsothermal Titration Calorimetry (ITC)Human Pyruvate Kinase[2]
Activation
AC50 (Concentration for 50% activation)29 ± 17 nMEnzyme Activity AssayRecombinant Wild-Type PKR[7]
Thermodynamic Parameters (from ITC)
Enthalpy Change (ΔH)-2.79 ± 0.09 kcal/molIsothermal Titration Calorimetry (ITC)Human Pyruvate Kinase[2]
Free Energy Change (ΔG)-8.50 cal/(mol·K)Isothermal Titration Calorimetry (ITC)Human Pyruvate Kinase[2]

Table 1: Binding and Thermodynamic Parameters of Mitapivat with Pyruvate Kinase.

EnzymeKM for PEP (µM)kcat (s-1)kcat/KM (M-1s-1)ConditionReference
Wild-Type PKR100 ± 20250 ± 202.5 x 106No Activator[7]
Wild-Type PKR30 ± 10200 ± 106.7 x 106+ Mitapivat (AG-348)[7]

Table 2: Kinetic Parameters of Wild-Type Pyruvate Kinase in the Presence and Absence of Mitapivat.

Experimental Protocols

The characterization of the mitapivat binding site and its effects on pyruvate kinase activity relies on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

X-ray Crystallography of the Mitapivat-PKR Complex

This protocol outlines the general steps for determining the crystal structure of pyruvate kinase in complex with mitapivat.

  • Protein Expression and Purification: The human PKLR gene is cloned and expressed in a suitable expression system, such as E. coli. The recombinant pyruvate kinase is then purified to homogeneity using a series of chromatography steps, including affinity and size-exclusion chromatography.

  • Crystallization: The purified PKR is concentrated and mixed with mitapivat. Crystallization is typically achieved using the sitting-drop vapor diffusion method.[2] A solution containing the protein-ligand complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol). Crystals are grown by vapor diffusion at a constant temperature.[2] For the 8XFD structure, crystallization was performed at 293.15 K.[2]

  • Data Collection and Processing: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. The diffraction data are collected and processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, with a known structure of pyruvate kinase as a search model. The initial model is then refined against the experimental data, and the mitapivat molecule is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of the binding interaction between mitapivat and pyruvate kinase.

  • Sample Preparation: Purified pyruvate kinase is placed in the sample cell of the calorimeter, and a solution of mitapivat is loaded into the titration syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[8]

  • Titration: A series of small, precise injections of the mitapivat solution are made into the protein solution at a constant temperature.[2] The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2][8]

Pyruvate Kinase Activity Assay (LDH-Coupled Assay)

This is a continuous spectrophotometric assay used to measure the enzymatic activity of pyruvate kinase and assess the activating effect of mitapivat.[9][10]

  • Principle: The pyruvate produced by the pyruvate kinase reaction is used as a substrate by lactate (B86563) dehydrogenase (LDH) in a coupled reaction. LDH catalyzes the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the pyruvate kinase activity.[9][10]

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl or Imidazole-HCl), MgCl2, KCl, the substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase.[9][11]

  • Procedure: The reaction is initiated by the addition of pyruvate kinase to the reaction mixture, with or without mitapivat at various concentrations. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial linear rate of the reaction (ΔA340/minute) is calculated. To determine the AC50 of mitapivat, the enzyme activity is measured at various concentrations of the activator, and the data are fitted to a dose-response curve.

Visualizations

Signaling Pathway and Binding Site

mitapivat_binding_site Monomer1 Monomer A Residues Key Amino Acid Residues (Hydrophobic Pocket) Monomer2 Monomer B Monomer3 Monomer C Monomer4 Monomer D Mitapivat Mitapivat Mitapivat->Residues ActiveState Stabilization of Active R-State Residues->ActiveState Induces Conformational Change SubstrateAffinity Increased Affinity for PEP ActiveState->SubstrateAffinity Glycolysis Enhanced Glycolysis SubstrateAffinity->Glycolysis

Caption: Allosteric binding of mitapivat at the dimer-dimer interface of the PKR tetramer.

Experimental Workflow for Binding Site Characterization

experimental_workflow cluster_protein Protein Preparation cluster_structural Structural Determination cluster_biophysical Biophysical Characterization cluster_results Results Expression Recombinant PKR Expression (E. coli) Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Crystallization Co-crystallization with Mitapivat Purification->Crystallization ITC Isothermal Titration Calorimetry (ITC) Purification->ITC EnzymeAssay LDH-Coupled Enzyme Activity Assay Purification->EnzymeAssay XRay X-ray Diffraction Crystallization->XRay StructureSolution Structure Solution & Refinement XRay->StructureSolution BindingSite Identification of Binding Site & Residues StructureSolution->BindingSite Affinity Determination of Binding Affinity (Kd) ITC->Affinity Kinetics Measurement of Kinetic Parameters (AC50) EnzymeAssay->Kinetics

Caption: Workflow for characterizing the mitapivat-PKR binding interaction.

References

An In-depth Technical Guide to Mitapivat Hemisulfate for Pyruvate Kinase Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mitapivat (B609056) hemisulfate, a first-in-class oral allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, for the treatment of Pyruvate Kinase (PK) deficiency.[1][2] This document synthesizes preclinical and clinical data, outlines key experimental protocols, and presents complex biological and procedural information in a visually accessible format.

Introduction to Pyruvate Kinase Deficiency

Pyruvate Kinase (PK) deficiency is a rare, inherited metabolic disorder characterized by chronic hemolytic anemia.[3][4] It results from mutations in the PKLR gene, which encodes the erythrocyte-specific pyruvate kinase enzyme (PKR).[3][5] PKR catalyzes the final, rate-limiting step in glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating adenosine (B11128) triphosphate (ATP).[2][6] In PK deficiency, impaired PKR activity leads to a deficit in ATP production within red blood cells (RBCs), causing cellular dehydration, premature destruction (hemolysis), and anemia.[4][5] Concurrently, the glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) accumulates, which decreases hemoglobin's affinity for oxygen, further complicating the condition.[5][7]

Mitapivat: Mechanism of Action

Mitapivat is a small molecule that acts as an allosteric activator of both wild-type and a variety of mutated PKR enzymes.[2] It binds to a site on the PKR tetramer distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[2][8] This binding stabilizes the enzyme in its active tetrameric conformation, enhancing its catalytic activity.[1][7] The downstream effects of PKR activation are twofold:

  • Increased ATP Production : By boosting the final step of glycolysis, mitapivat restores ATP levels within the RBC.[2][7][9] ATP is crucial for maintaining RBC membrane integrity and function, thereby extending the lifespan of the cell and reducing hemolysis.[9][10]

  • Decreased 2,3-DPG Levels : Enhanced glycolytic flux leads to the consumption of upstream metabolites, including 2,3-DPG.[2][7][9] The reduction in 2,3-DPG increases hemoglobin's oxygen affinity, which can improve oxygen transport dynamics.[9][10][11]

Mechanism of Action of Mitapivat in Pyruvate Kinase Deficiency cluster_RBC Red Blood Cell Glucose Glucose G6P ... Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP DPG 2,3-Diphosphoglycerate (2,3-DPG) G6P->DPG (Upstream Metabolites) PK_inactive Inactive/Unstable PKR Enzyme PEP->PK_inactive Substrate PK_active Active PKR Enzyme PEP->PK_active Substrate Pyruvate Pyruvate DPG->PEP Consumed ATP_gen ATP Reduced_Hemolysis Reduced Hemolysis & Improved RBC Lifespan ATP_gen->Reduced_Hemolysis PK_inactive->Pyruvate Reduced Conversion PK_inactive->ATP_gen Decreased Production PK_inactive->PK_active PK_active->Pyruvate Increased Conversion PK_active->ATP_gen Increased Production Mitapivat Mitapivat Mitapivat->PK_active Allosteric Activation & Stabilization Improved_Anemia Improved Anemia Reduced_Hemolysis->Improved_Anemia

Mechanism of Action of Mitapivat.

Clinical Efficacy in Pyruvate Kinase Deficiency

Mitapivat has been evaluated in a series of pivotal Phase 3 clinical trials: ACTIVATE and ACTIVATE-T for adults, and ACTIVATE-Kids and ACTIVATE-KidsT for pediatric patients.

The ACTIVATE trial was a Phase 3, randomized, double-blind, placebo-controlled study in adults with PK deficiency who were not regularly transfused.[4] The primary endpoint was hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.5 g/dL.

Table 1: Efficacy Results from the Phase 3 ACTIVATE Trial [12]

EndpointMitapivat (n=40)Placebo (n=40)p-value
Primary Endpoint
Hemoglobin Response40% (16 patients)0%<0.0001
Secondary Endpoints (Changes from Baseline)
Average HemoglobinClinically meaningful increasesNo significant changeN/A
Indirect BilirubinClinically meaningful improvementsNo significant changeN/A
HaptoglobinClinically meaningful improvementsNo significant changeN/A
Lactate (B86563) Dehydrogenase (LDH)Clinically meaningful improvementsNo significant changeN/A
Reticulocyte CountClinically meaningful improvementsNo significant changeN/A

The ACTIVATE-T trial was a Phase 3, open-label, single-arm study evaluating mitapivat in adults with PK deficiency who required regular RBC transfusions.[13][14] The primary endpoint was a transfusion reduction response, defined as a ≥33% reduction in transfusion burden.[13][14][15]

Table 2: Efficacy Results from the Phase 3 ACTIVATE-T Trial [13][14][15]

EndpointMitapivat (n=27)
Primary Endpoint
Transfusion Reduction Response (≥33%)37% (10 patients) (p=0.0002)
Key Secondary Endpoints
Transfusion Reduction of ≥50%33% (9 patients)
Transfusion-Free During Fixed-Dose Period22% (6 patients)

The efficacy and safety of mitapivat have also been studied in the pediatric population (ages 1 to <18 years).

  • ACTIVATE-KidsT : This Phase 3 study in regularly transfused children showed that 28.1% of patients in the mitapivat arm achieved the primary endpoint of transfusion reduction response, compared to 11.8% in the placebo arm.[16]

  • ACTIVATE-Kids : In children who are not regularly transfused, this Phase 3 study met its primary endpoint of hemoglobin response, demonstrating clinically meaningful benefits.

Safety, Tolerability, and Pharmacokinetics

Across clinical trials, mitapivat has demonstrated a generally consistent and acceptable safety profile.[16]

Table 3: Common Adverse Reactions with Mitapivat (Adults) [3][16]

Adverse ReactionFrequency
Estrone decreased (males)≥10%
Increased urate≥10%
Back pain≥10%
Estradiol decreased (males)≥10%
Arthralgia≥10%
HeadacheCommon, generally mild[3]
NauseaCommon, generally mild[3]
InsomniaCommon, generally mild[2]

Serious adverse events have been reported as rare.[14][17] Abrupt discontinuation of the drug should be avoided, as it may lead to acute hemolysis.[8]

Table 4: Pharmacokinetic Properties of Mitapivat [1][2][18]

ParameterValue
Absorption
Absolute Bioavailability~73%
Time to Peak Plasma (Tmax)0.5 - 1.0 hours
Effect of FoodHigh-fat meal decreases Cmax by 42% but does not alter total exposure (AUC). Can be taken with or without food.[18][19]
Distribution
Plasma Protein Binding~97.7%
Metabolism
Primary PathwayHepatic, predominantly via CYP3A4.
Elimination
Mean Effective Half-life3 to 5 hours

Key Experimental Protocols for Research

This section details standardized methodologies for assays crucial to studying PK deficiency and the effects of PKR activators like mitapivat.

This is a coupled enzyme assay used to measure the rate of pyruvate formation. The pyruvate produced by PKR is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm.[20][21]

Methodology

  • Sample Preparation : Prepare a red blood cell hemolysate from whole blood samples. Homogenize cells in an appropriate assay buffer and centrifuge to remove insoluble material.[20][22]

  • Reagent Preparation : Prepare a reaction cocktail containing phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase (LDH) in a suitable buffer (e.g., HEPES or Imidazole buffer).[20][21]

  • Reaction Initiation : Add the cell extract to the reaction cocktail in a quartz cuvette or 96-well plate.

  • Measurement : Immediately place the sample in a spectrophotometer set to 340 nm and 25°C.[20][21]

  • Data Analysis : Record the decrease in absorbance over time. The rate of NADH oxidation (ΔA340/minute) is directly proportional to the PK activity in the sample.[21][22] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of pyruvate per minute.[20]

Workflow for Pyruvate Kinase (PK) Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Collect Whole Blood Sample p2 Prepare RBC Hemolysate (Homogenize & Centrifuge) p1->p2 a1 Combine Hemolysate with Reaction Cocktail p2->a1 p3 Prepare Reaction Cocktail (PEP, ADP, NADH, LDH) p3->a1 a2 Reaction 1 (PK): PEP + ADP -> Pyruvate + ATP a1->a2 a3 Reaction 2 (LDH): Pyruvate + NADH -> Lactate + NAD+ a2->a3 d1 Measure Absorbance at 340 nm (Spectrophotometer) a3->d1 d2 Record Decrease in A340 over Time d1->d2 d3 Calculate Rate (ΔA/min) to Determine PK Activity d2->d3 Pivotal Trial Workflow (ACTIVATE Model) cluster_trial 24-Week Double-Blind Period cluster_armA Mitapivat Arm cluster_armB Placebo Arm start Patient Screening (PKD Diagnosis, Not Regularly Transfused) rand Randomization (1:1) start->rand dose_opt_A Dose Optimization Period (e.g., 5mg BID with potential escalation) rand->dose_opt_A dose_opt_B Dose Optimization Period (Matching Placebo) rand->dose_opt_B fixed_dose_A Fixed-Dose Period (12 Weeks) dose_opt_A->fixed_dose_A assess Endpoint Assessment (Weeks 16, 20, 24) fixed_dose_A->assess fixed_dose_B Fixed-Dose Period (12 Weeks) dose_opt_B->fixed_dose_B fixed_dose_B->assess end Primary Endpoint Analysis: Sustained Hemoglobin Response Secondary Endpoint Analysis: Markers of Hemolysis assess->end ext Optional Long-Term Extension Study end->ext

References

Mitapivat's Therapeutic Potential in Erythrocyte Membranopathies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrocyte membranopathies, a group of genetic disorders characterized by defects in red blood cell (RBC) membrane proteins, lead to chronic hemolytic anemia and a cascade of associated morbidities. Hereditary Spherocytosis (HS) is the most prevalent among these conditions. The current treatment landscape is largely supportive, with splenectomy being the primary intervention for severe cases. Mitapivat (B609056), a first-in-class oral activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme, presents a promising, targeted therapeutic strategy. By enhancing glycolysis, mitapivat aims to correct the underlying metabolic deficiencies that contribute to the pathophysiology of these disorders. This technical guide provides an in-depth exploration of mitapivat's mechanism of action, a summary of preclinical and clinical findings, detailed experimental protocols for key assays, and a forward-looking perspective on its potential role in the management of erythrocyte membranopathies.

Introduction: The Challenge of Erythrocyte Membranopathies

Erythrocyte membranopathies are caused by mutations in genes encoding for proteins crucial to the structural integrity and function of the red blood cell membrane.[1] These defects result in a loss of membrane surface area, leading to the formation of abnormally shaped erythrocytes, such as spherocytes in HS. These misshapen and less deformable red blood cells are prematurely sequestered and destroyed in the spleen, resulting in chronic hemolytic anemia.[2] The clinical presentation of these disorders is heterogeneous, ranging from asymptomatic to severe, life-threatening anemia.[1]

The pathophysiology of erythrocyte membranopathies extends beyond simple hemolysis. The compromised red blood cells exhibit a range of cellular defects, including:

  • Altered Glycolysis and ATP Depletion: The structural defects in the RBC membrane can lead to a perturbation of the metabolome, including altered glycolysis.[3]

  • Increased Osmotic Fragility: The reduced surface area-to-volume ratio of spherocytes makes them susceptible to lysis in hypotonic environments.[3]

  • Phosphatidylserine (B164497) (PS) Exposure: The externalization of PS on the outer leaflet of the RBC membrane is a signal for phagocytic clearance.[3]

  • Cation Transport Abnormalities: Dysregulation of ion transport across the RBC membrane can contribute to cellular dehydration.[3]

  • Increased Erythroid Vesicle Release: The shedding of membrane vesicles further contributes to the loss of surface area.[3]

Current management strategies are primarily supportive, including blood transfusions and folic acid supplementation. For patients with moderate to severe disease, splenectomy is often the only effective treatment to reduce hemolysis.[4] However, this procedure is associated with an increased long-term risk of infection and thrombosis.[1] This highlights the significant unmet medical need for targeted therapies that address the underlying pathophysiology of these disorders.

Mitapivat: Mechanism of Action

Mitapivat is an allosteric activator of the pyruvate kinase (PK) enzyme, a critical regulator of the final step in glycolysis.[5] In mature erythrocytes, which lack mitochondria, glycolysis is the sole pathway for ATP production.[5] Mitapivat binds to the PKR tetramer at a site distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP), leading to a conformational change that increases the enzyme's activity.[5] This activation has been demonstrated for both wild-type and various mutant forms of PKR.[5]

The activation of PKR by mitapivat leads to a cascade of beneficial metabolic effects within the erythrocyte:

  • Increased ATP Production: By enhancing the conversion of phosphoenolpyruvate (B93156) to pyruvate, mitapivat directly boosts the net production of ATP.[5]

  • Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The increased glycolytic flux downstream of the PK step leads to a reduction in the levels of the upstream intermediate, 2,3-DPG.[5] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity.

This metabolic reprogramming is hypothesized to improve red blood cell health and survival through several mechanisms:

  • Enhanced Membrane Integrity and Deformability: Increased ATP levels provide the necessary energy for the maintenance of the RBC membrane's structural integrity and flexibility, which is crucial for its passage through the microvasculature.

  • Improved Ion Homeostasis: ATP is essential for powering ion pumps that maintain the correct intracellular cation concentrations and prevent cellular dehydration.

  • Reduced Oxidative Stress: A more efficient glycolytic pathway can support the production of reducing equivalents, such as NADH, which are important for combating oxidative stress.

Signaling Pathway of Mitapivat's Action in Erythrocytes

Caption: Mitapivat's mechanism of action in the erythrocyte glycolytic pathway.

Preclinical and Clinical Evidence in Erythrocyte Membranopathies

Preclinical Data in a Mouse Model of Hereditary Spherocytosis

Studies in a mouse model of HS (protein 4.2-deficient mice) have provided strong preclinical evidence for the potential of mitapivat.[3][6] In this model, mitapivat treatment led to a metabolic reprogramming of the HS red blood cells, resulting in an amelioration of the glycolytic pathway and the glutathione (B108866) cycle.[3] This metabolic correction translated into a range of improvements in the cellular phenotype of the HS erythrocytes:

  • Improved Osmotic Fragility: Mitapivat treatment led to a significant improvement in the osmotic fragility of the red blood cells.[3]

  • Reduced Phosphatidylserine Exposure: A reduction in the proportion of phosphatidylserine-positive RBCs was observed, suggesting a decrease in the signal for premature clearance.[3][6]

  • Amelioration of Cation Content: Mitapivat treatment improved the cation content of the red blood cells.[3]

  • Reduced Erythrophagocytosis: A significant decrease in the phagocytosis of red blood cells by macrophages was observed.[7]

  • Beneficial Impact on Iron Homeostasis: Mitapivat treatment also had a positive effect on iron homeostasis.[3]

Importantly, in this preclinical model, mitapivat was found to be non-inferior to splenectomy in improving anemia.[3] Furthermore, an additional benefit of mitapivat was a lower expression of markers of inflammatory vasculopathy.[3]

The SATISFY Clinical Trial

The SATISFY trial is a Phase II, multicenter, single-arm study evaluating the safety and efficacy of mitapivat in adult patients with erythrocyte membranopathies (including hereditary spherocytosis and hereditary xerocytosis) and congenital dyserythropoietic anemia type II (CDA II).[4][8][9][10]

Study Design:

  • Population: Adult patients (≥18 years) with a genetically confirmed diagnosis of an erythrocyte membranopathy or CDA II.[10]

  • Intervention: Mitapivat administered orally. The study includes an 8-week dose-escalation period followed by a fixed-dose period.[10]

  • Primary Endpoint: Safety, assessed by the occurrence of treatment-emergent adverse events (TEAEs).[10]

  • Secondary Endpoints: Efficacy measures, including hemoglobin response (defined as an increase of ≥1.0 g/dL from baseline), changes in markers of hemolysis (e.g., bilirubin, LDH, reticulocyte count), and patient-reported outcomes.[4]

Preliminary Results:

Preliminary results from the SATISFY trial have been encouraging, particularly for patients with hereditary spherocytosis.[4]

  • Safety: Mitapivat demonstrated a favorable safety profile, consistent with previous clinical trials. The most frequently reported adverse events were mild and included headache and insomnia.[11]

  • Efficacy:

    • Hemoglobin Response: A significant proportion of patients, especially those with HS, achieved a hemoglobin response of ≥1.0 g/dL.[11]

    • Improvements in Hemolytic Markers: Mitapivat treatment led to improvements in markers of hemolysis.[4]

    • Patient-Reported Outcomes: Improvements in quality of life and disease burden were also observed, with the most significant effects seen in patients with hereditary spherocytosis.[4]

Quantitative Data from Preclinical and Clinical Studies
ParameterStudy TypeModel/PopulationTreatment GroupControl/BaselineOutcomeCitation
Hemoglobin PreclinicalHereditary Spherocytosis Mouse ModelMitapivatVehicleSignificant increase[6]
Reticulocyte Count PreclinicalHereditary Spherocytosis Mouse ModelMitapivatVehicleSignificant decrease[6]
Phosphatidylserine Exposure PreclinicalHereditary Spherocytosis Mouse ModelMitapivatVehicleSignificant reduction[3][6]
Hemoglobin Response (≥1.0 g/dL) Clinical (SATISFY Trial)Hereditary SpherocytosisMitapivatBaselineAchieved in a significant proportion of patients[4][11]
Markers of Hemolysis (e.g., Bilirubin) Clinical (SATISFY Trial)Erythrocyte MembranopathiesMitapivatBaselineImprovement observed[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mitapivat's effects on erythrocyte membranopathies.

Pyruvate Kinase (PK) Activity Assay

This protocol describes a spectrophotometric method to determine PK activity in red blood cell lysates. The assay is based on a coupled enzyme reaction where the pyruvate produced by PK is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PK activity.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl₂) (1 M)

  • Potassium chloride (KCl) (1 M)

  • Phosphoenolpyruvate (PEP) (50 mM)

  • Adenosine diphosphate (B83284) (ADP) (30 mM)

  • NADH (10 mM)

  • Lactate dehydrogenase (LDH) (from rabbit muscle, ~1000 units/mL)

  • Saponin (1% w/v)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder (37°C)

Procedure:

  • Sample Preparation (RBC Lysate):

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells.

    • Aspirate the plasma and buffy coat.

    • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

    • After the final wash, resuspend the packed RBCs in an equal volume of PBS.

    • To prepare the lysate, mix 1 part of the RBC suspension with 9 parts of a lysing solution containing 1% saponin.

    • Incubate on ice for 10 minutes to ensure complete lysis.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant (hemolysate) for the PK assay.

    • Determine the hemoglobin concentration of the hemolysate using a standard method (e.g., Drabkin's method).

  • Assay Reaction:

    • Prepare a reaction mixture in a cuvette with the following components (final concentrations):

      • Tris-HCl (50 mM)

      • MgCl₂ (10 mM)

      • KCl (100 mM)

      • PEP (5 mM)

      • ADP (3 mM)

      • NADH (0.2 mM)

      • LDH (10 units/mL)

    • Add deionized water to a final volume of 1 mL.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the RBC hemolysate to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Calculate the PK activity using the Beer-Lambert law: Activity (U/g Hb) = (ΔA/min / (ε * l)) * (V_total / V_sample) * (1 / [Hb]) * 10^6 Where:

      • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

      • l = Path length of the cuvette (usually 1 cm)

      • V_total = Total volume of the assay

      • V_sample = Volume of the hemolysate added

      • [Hb] = Hemoglobin concentration in g/L

ATP Level Measurement

This protocol describes a bioluminescence-based assay for the quantification of ATP in red blood cells. The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

  • ATP assay kit (containing luciferase/luciferin reagent and ATP standard)

  • Trichloroacetic acid (TCA) (10% w/v)

  • Tris-EDTA buffer (pH 7.5)

  • Luminometer

  • Opaque-walled 96-well plates

Procedure:

  • Sample Preparation:

    • Prepare washed red blood cells as described in the PK activity assay protocol.

    • Resuspend the packed RBCs in PBS to a known cell concentration (e.g., 1 x 10⁸ cells/mL).

    • To extract ATP, add an equal volume of ice-cold 10% TCA to the RBC suspension.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the ATP.

    • Neutralize the supernatant by adding a Tris-EDTA buffer.

  • ATP Standard Curve:

    • Prepare a series of ATP standards of known concentrations by serially diluting the ATP standard provided in the kit with the same buffer used for the samples.

  • Bioluminescence Assay:

    • Reconstitute the luciferase/luciferin reagent according to the kit manufacturer's instructions.

    • Pipette a specific volume (e.g., 50 µL) of each ATP standard and sample into the wells of an opaque-walled 96-well plate.

    • Add an equal volume (e.g., 50 µL) of the luciferase/luciferin reagent to each well.

    • Mix gently and incubate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their corresponding concentrations.

    • Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

    • Express the ATP concentration per number of red blood cells or per gram of hemoglobin.

Red Blood Cell Dehydration (Osmotic Gradient Ektacytometry)

Osmotic gradient ektacytometry is a specialized technique that measures the deformability of red blood cells over a range of osmotic pressures. This provides information about the cell's surface area-to-volume ratio, membrane flexibility, and hydration status.

Materials:

  • Ektacytometer (e.g., Lorrca MaxSis)

  • Polyvinylpyrrolidone (PVP) solutions of varying osmolality (low and high)

  • Whole blood collected in EDTA

Procedure:

  • Instrument Preparation:

    • Turn on the ektacytometer and allow it to warm up.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Gently mix the whole blood sample by inversion.

    • Prepare a suspension of red blood cells in an isotonic PVP solution at a specific hematocrit, as recommended by the instrument manufacturer.

  • Measurement:

    • Introduce the RBC suspension into the ektacytometer.

    • The instrument will subject the cells to a continuous osmotic gradient while applying a constant shear stress.

    • A laser beam is passed through the sheared cell suspension, and the diffraction pattern is analyzed to determine the elongation index (EI), which is a measure of cell deformability.

    • The instrument generates a deformability curve (osmoscan) by plotting the EI as a function of the osmolality.

  • Data Analysis:

    • The osmoscan provides several key parameters:

      • Omin: The osmolality at which the EI is minimal in the hypotonic region, reflecting the osmotic fragility and surface area-to-volume ratio.

      • EImax: The maximum elongation index, representing the maximal deformability of the red blood cells.

      • Ohyper: The osmolality in the hypertonic region at which the EI is half of the EImax, indicating the cellular hydration state. An increase in Ohyper suggests cellular dehydration.

Phosphatidylserine (PS) Exposure (Flow Cytometry)

This protocol describes the use of flow cytometry to quantify the exposure of phosphatidylserine on the outer surface of red blood cells using fluorescently labeled Annexin V, which has a high affinity for PS in the presence of calcium.

Materials:

  • FITC-conjugated Annexin V

  • Annexin V binding buffer (typically containing HEPES, NaCl, and CaCl₂)

  • Propidium iodide (PI) or another viability dye (optional, to exclude dead cells)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Sample Preparation:

    • Prepare washed red blood cells as described previously.

    • Resuspend the RBCs in Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • In a FACS tube, add 100 µL of the RBC suspension.

    • Add 5 µL of FITC-conjugated Annexin V.

    • (Optional) Add a viability dye such as PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate gates to identify the red blood cell population based on their forward and side scatter characteristics.

    • Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells).

    • Analyze the fluorescence intensity in the FITC channel to determine the percentage of Annexin V-positive cells.

Experimental Workflow for Assessing Mitapivat's Efficacy

Experimental_Workflow cluster_patient Patient Recruitment & Baseline cluster_intervention Treatment Protocol cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Outcomes Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Samples Baseline Sample Collection (Blood, etc.) Informed_Consent->Baseline_Samples Dose_Escalation Mitapivat Dose Escalation Baseline_Samples->Dose_Escalation Fixed_Dose Fixed-Dose Treatment Dose_Escalation->Fixed_Dose Regular_Visits Regular Study Visits Fixed_Dose->Regular_Visits Sample_Collection Sample Collection (Time Points) Regular_Visits->Sample_Collection Clinical_Monitoring Clinical Monitoring (AEs, Vitals) Regular_Visits->Clinical_Monitoring Assays Biochemical & Cellular Assays Sample_Collection->Assays PK_Assay PK Activity Assay ATP_Assay ATP Level Measurement Ektacytometry Ektacytometry (Dehydration) PS_Exposure PS Exposure (Flow Cytometry) Data_Analysis Statistical Analysis Assays->Data_Analysis Clinical_Monitoring->Data_Analysis Primary_Endpoint Primary Endpoint Evaluation (Safety) Data_Analysis->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Evaluation (Efficacy) Data_Analysis->Secondary_Endpoints

Caption: A generalized experimental workflow for a clinical trial of mitapivat.

Future Directions and Conclusion

The preclinical and emerging clinical data for mitapivat in erythrocyte membranopathies, particularly hereditary spherocytosis, are highly promising. By targeting the fundamental metabolic defect in these disorders, mitapivat has the potential to be a disease-modifying therapy that offers a significant improvement over the current standard of care.

Future research should focus on:

  • Long-term Efficacy and Safety: Continued follow-up of patients in clinical trials is necessary to establish the long-term benefits and safety profile of mitapivat in this patient population.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to mitapivat therapy will be crucial for personalizing treatment.

  • Pediatric Studies: Given that erythrocyte membranopathies are often diagnosed in childhood, dedicated pediatric studies are needed to evaluate the safety and efficacy of mitapivat in this younger population.

  • Exploration in Other Membranopathies: The potential of mitapivat in other, rarer forms of erythrocyte membranopathies, such as hereditary stomatocytosis, warrants further investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Mitapivat Hemisulfate's Activation of Pyruvate Kinase R (PKR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056) (formerly AG-348), a first-in-class oral, small-molecule allosteric activator of pyruvate (B1213749) kinase (PK), presents a novel therapeutic approach for hemolytic anemias such as Pyruvate Kinase (PK) deficiency.[1][2][3][4] Mature red blood cells (RBCs) are wholly reliant on the glycolytic pathway for their energy production, with Pyruvate Kinase R (PKR) catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which generates ATP.[5] In PK deficiency, mutations in the PKLR gene lead to reduced PKR activity, causing a deficit in ATP production and subsequent chronic hemolytic anemia.

Mitapivat acts as an allosteric activator by binding to a site on the PKR tetramer distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][2] This binding stabilizes the active tetrameric form of the enzyme, enhancing its affinity for the substrate PEP.[2] A key advantage of mitapivat is its ability to activate both wild-type and a variety of mutant PKR enzymes, thereby addressing the underlying molecular pathology in a broad range of PK deficiency genotypes.[1][6][7][8][9] In vitro and ex vivo studies have consistently demonstrated that mitapivat increases PKR activity, boosts ATP levels, and reduces 2,3-diphosphoglycerate (2,3-DPG) concentrations in RBCs from both healthy individuals and patients with PK deficiency.[1][5][10][11]

These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the activation of PKR by mitapivat hemisulfate. The protocol is designed to be adaptable for use with purified recombinant PKR (wild-type or mutant) or red blood cell lysates.

Data Presentation

Summary of Mitapivat (AG-348) In Vitro Efficacy
ParameterCell/Enzyme TypeMitapivat ConcentrationResultReference
PKR Activity Recombinant wild-type and mutant PKRNot specified~2- to 6-fold increase[1]
Red blood cells from PK-deficient patients (ex vivo)10 µM (24h)Mean 1.8-fold increase (range 1.2-3.4)[10][11]
Red blood cells from healthy donors (ex vivo)10 µM (24h)Mean 2.3-fold increase (range 1.2-7.1)[10]
Red blood cells from healthy donors0.1 nM - 100 µM (16h)~2.5-fold increase (AC50 = 62 nM)[12]
ATP Levels Red blood cells from PK-deficient patients (ex vivo)10 µM (24h)Mean 1.5-fold increase (range 1.0-2.2)[10][11]
Red blood cells from healthy donors (ex vivo)10 µM (24h)Mean 1.6-fold increase (range 1.4-1.8)[10]
Red blood cells from healthy donors0.01 nM - 10 µM (16h)~60% increase over control (AC50 = 10.9 nM)[12]
PKR Thermostability Red blood cells from PK-deficient patients (ex vivo)2 µMIncreased residual activity 1.4 to >10-fold[10][11]

Signaling Pathway and Experimental Workflow

Mitapivat Mechanism of Action on PKR PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate ADP ADP ATP ATP ADP->ATP PKR Pyruvate Kinase R (PKR) (Inactive/Less Active Tetramer) PKR_active Active PKR Tetramer PKR->PKR_active Conformational Change & Stabilization PKR_active->PEP Catalyzes conversion Mitapivat Mitapivat Mitapivat->PKR Binds to allosteric site FBP Fructose-1,6-bisphosphate (FBP) (Endogenous Activator) FBP->PKR Binds to allosteric site In Vitro PKR Activation Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrates (PEP, ADP), and Coupling Enzyme Mix Plate Add Assay Buffer, Mitapivat, and PKR to 96-well plate. Incubate. Reagents->Plate Mitapivat_prep Prepare Mitapivat Stock and Serial Dilutions Mitapivat_prep->Plate Enzyme_prep Prepare Purified PKR Enzyme or RBC Lysate Enzyme_prep->Plate Initiate Initiate Reaction by adding PEP and ADP Plate->Initiate Measure Measure Pyruvate Production (e.g., Spectrophotometrically at 570 nm via coupled enzyme reaction) Initiate->Measure Analyze Calculate PKR Activity and Determine EC50 for Mitapivat Measure->Analyze

References

Application Notes and Protocols for Developing a Cell-Based Assay for Mitapivat Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (brand name Pyrukynd) is a first-in-class oral activator of the enzyme pyruvate (B1213749) kinase (PK).[1][2][3] Specifically, it targets the red blood cell isoform of pyruvate kinase (PKR).[4] Deficiencies in PKR activity, often due to genetic mutations, lead to impaired glycolysis in red blood cells (RBCs), resulting in decreased adenosine (B11128) triphosphate (ATP) production and an accumulation of 2,3-diphosphoglycerate (2,3-DPG).[1][5] This energy deficit compromises RBC health, leading to premature destruction (hemolysis) and causing chronic hemolytic anemia.[4]

Mitapivat acts as an allosteric activator of both wild-type and mutant PKR, enhancing its enzymatic activity.[2][6] This enhanced activity boosts the final step of glycolysis, leading to a restorative increase in ATP levels and a concurrent decrease in 2,3-DPG levels.[1][6] These biochemical changes are the primary indicators of Mitapivat's efficacy and are associated with improved RBC survival and amelioration of anemia.[3][4]

This document provides detailed application notes and protocols for establishing a robust cell-based assay to evaluate the efficacy of Mitapivat and other potential PKR activators. The assay quantifies key biomarkers of Mitapivat's mechanism of action: PKR activity, intracellular ATP levels, and intracellular 2,3-DPG levels in human red blood cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the cell-based assay.

cluster_glycolysis Glycolysis in Red Blood Cell Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP -> ADP F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP ATP -> ADP GAP Glyceraldehyde-3-P F16BP->GAP _13BPG 1,3-Bisphosphoglycerate GAP->_13BPG _3PG 3-Phosphoglycerate (B1209933) _13BPG->_3PG ADP -> ATP _23DPG 2,3-Diphosphoglycerate _13BPG->_23DPG _2PG 2-Phosphoglycerate _3PG->_2PG PEP Phosphoenolpyruvate (B93156) _2PG->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP Lactate Lactate Pyruvate->Lactate _23DPG->_3PG ATP_prod ATP ATP_cons ATP ADP ADP PKR Pyruvate Kinase (PKR) PKR->Pyruvate Catalyzes Mitapivat Mitapivat Mitapivat->PKR Activates

Caption: Mitapivat's Mechanism of Action in RBC Glycolysis.

cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Blood Whole Blood Sample Isolate_RBC Isolate Red Blood Cells Blood->Isolate_RBC Wash_RBC Wash Red Blood Cells Isolate_RBC->Wash_RBC Incubate Incubate with Mitapivat Wash_RBC->Incubate Lyse_RBC Lyse Red Blood Cells Incubate->Lyse_RBC PK_Assay Pyruvate Kinase Activity Assay Lyse_RBC->PK_Assay Lysate ATP_Assay ATP Quantification Assay Lyse_RBC->ATP_Assay Lysate DPG_Assay 2,3-DPG Quantification Assay Lyse_RBC->DPG_Assay Lysate Data Data Acquisition PK_Assay->Data ATP_Assay->Data DPG_Assay->Data Analysis Statistical Analysis & Reporting Data->Analysis

Caption: Experimental Workflow for Mitapivat Efficacy Assay.

Experimental Protocols

Isolation and Preparation of Human Red Blood Cells (RBCs)

This protocol describes the isolation of RBCs from whole blood for subsequent treatment and analysis.

Materials:

  • Whole blood collected in EDTA or heparin-containing tubes

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Saline solution (0.9% NaCl) with 5 mM glucose

  • Centrifuge

Procedure:

  • Centrifuge the whole blood at 2,000 x g for 5 minutes at room temperature.

  • Carefully aspirate and discard the plasma (supernatant) and the buffy coat (a thin, whitish layer containing white blood cells and platelets) without disturbing the underlying RBC pellet.

  • Resuspend the RBC pellet in an equal volume of saline solution with 5 mM glucose. Gently invert the tube several times to mix.

  • Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

  • Repeat the washing step (steps 3 and 4) two more times.

  • After the final wash, resuspend the RBC pellet in the desired experimental buffer to the required cell density.

In Vitro Treatment of RBCs with Mitapivat

This protocol details the incubation of isolated RBCs with Mitapivat.

Materials:

  • Isolated and washed RBCs

  • Mitapivat stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Experimental buffer (e.g., PBS with 5 mM glucose)

  • Incubator at 37°C

Procedure:

  • Prepare a working solution of Mitapivat in the experimental buffer at the desired final concentrations. Include a vehicle control (buffer with the same concentration of the solvent used for the Mitapivat stock).

  • Add the prepared RBC suspension to the Mitapivat working solutions and the vehicle control.

  • Incubate the samples at 37°C for the desired time period (e.g., 2-4 hours).

  • Following incubation, proceed immediately to the preparation of cell lysates for the biochemical assays.

Preparation of RBC Lysates

This protocol describes the lysis of RBCs to release intracellular components for the assays.

Materials:

  • Treated RBC suspension

  • RBC Lysis Buffer (e.g., ammonium (B1175870) chloride-based buffer or hypotonic buffer)

  • Centrifuge

Procedure:

  • Pellet the treated RBCs by centrifugation at 500 x g for 5 minutes at room temperature.

  • Discard the supernatant and resuspend the pellet in 10 volumes of cold RBC Lysis Buffer.

  • Incubate on ice for 10-15 minutes, with gentle mixing, until the solution becomes clear, indicating complete lysis.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant (lysate) and store it on ice for immediate use in the biochemical assays or at -80°C for later analysis.

Pyruvate Kinase (PK) Activity Assay

This protocol outlines the measurement of PKR activity in RBC lysates using a commercially available kit.

Recommended Kit:

  • Pyruvate Kinase Activity Assay Kit (Colorimetric/Fluorometric) from suppliers such as Sigma-Aldrich (MAK072) or Abcam (ab83432).

Principle: These kits typically employ a coupled enzyme assay. Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The generated pyruvate is then used in a subsequent reaction to produce a colorimetric or fluorometric signal that is proportional to the PK activity.

Procedure:

  • Follow the manufacturer's instructions for the chosen kit.

  • Briefly, prepare the reaction mix as described in the kit protocol.

  • Add the RBC lysate to a 96-well plate.

  • Add the reaction mix to each well to initiate the reaction.

  • Incubate the plate at the recommended temperature and for the specified time.

  • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Calculate the PK activity based on the standard curve and the instructions provided in the kit manual.

ATP Quantification Assay

This protocol describes the measurement of intracellular ATP levels in RBC lysates using a luciferase-based assay.

Recommended Kit:

  • ATP Bioluminescence Assay Kit from suppliers such as Promega (CellTiter-Glo®) or Sigma-Aldrich.

Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the amount of ATP present in the sample.

Procedure:

  • Follow the manufacturer's protocol for the selected ATP assay kit.

  • In a 96-well opaque plate, add the RBC lysate.

  • Add the luciferase reagent to each well.

  • Incubate for the time specified in the protocol to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Determine the ATP concentration by comparing the luminescence of the samples to an ATP standard curve.

2,3-Diphosphoglycerate (2,3-DPG) Quantification Assay

This protocol details the measurement of intracellular 2,3-DPG levels in RBC lysates using an enzymatic assay.

Recommended Kit:

  • 2,3-Diphosphoglycerate (2,3-DPG) Assay Kit from Roche (Cat. No. 10148334001) or a suitable alternative.

Principle: The assay is based on the enzymatic cleavage of 2,3-DPG to 3-phosphoglycerate (3-PG) and inorganic phosphate. The 3-PG is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH to NAD+. The decrease in NADH is measured by the change in absorbance at 340 nm, which is proportional to the initial amount of 2,3-DPG.

Procedure:

  • Follow the detailed protocol provided with the 2,3-DPG assay kit.

  • Prepare the RBC lysate as described in the kit's sample preparation section, which may involve a deproteinization step with perchloric acid followed by neutralization.[3]

  • In a cuvette or 96-well plate suitable for UV absorbance measurements, add the prepared sample.

  • Add the reaction mixture containing the necessary enzymes and substrates.

  • Incubate at the recommended temperature.

  • Measure the absorbance at 340 nm at the start and end of the reaction period.

  • Calculate the 2,3-DPG concentration based on the change in absorbance and the provided calculation formula.

Data Presentation

The quantitative data from the assays should be summarized in a clear and structured format for easy comparison. Below are example tables for presenting the results.

Table 1: Effect of Mitapivat on Pyruvate Kinase (PK) Activity in Human RBCs

Treatment GroupMitapivat Concentration (µM)PK Activity (U/mg protein)Fold Change vs. Vehicle
Vehicle Control0[Value]1.0
Mitapivat[Conc. 1][Value][Value]
Mitapivat[Conc. 2][Value][Value]
Mitapivat[Conc. 3][Value][Value]

Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human RBCs

Treatment GroupMitapivat Concentration (µM)ATP Concentration (µmol/g Hb)Fold Change vs. Vehicle
Vehicle Control0[Value]1.0
Mitapivat[Conc. 1][Value][Value]
Mitapivat[Conc. 2][Value][Value]
Mitapivat[Conc. 3][Value][Value]

Table 3: Effect of Mitapivat on Intracellular 2,3-DPG Levels in Human RBCs

Treatment GroupMitapivat Concentration (µM)2,3-DPG Concentration (µmol/g Hb)Fold Change vs. Vehicle
Vehicle Control0[Value]1.0
Mitapivat[Conc. 1][Value][Value]
Mitapivat[Conc. 2][Value][Value]
Mitapivat[Conc. 3][Value][Value]

Note on Expected Results: Based on published data, treatment of RBCs from patients with PK deficiency with Mitapivat has been shown to increase PK activity by a mean of 1.8-fold (range: 1.2-3.4) and ATP levels by a mean of 1.5-fold (range: 1.0-2.2).[2] In healthy volunteers, a maximum increase in ATP of 60% and a maximum decrease in 2,3-DPG of 47% have been observed.[1]

Conclusion

The described cell-based assay provides a comprehensive platform for evaluating the efficacy of Mitapivat and other PKR activators. By quantifying the direct enzymatic activity of PKR and the downstream metabolic consequences on ATP and 2,3-DPG levels, researchers can obtain robust and mechanistically relevant data to support drug development efforts in the field of hemolytic anemias. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific experimental conditions and research questions.

References

Application Notes and Protocols: Mitapivat in Mouse Models of Thalassemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of mitapivat (B609056), a first-in-class oral activator of pyruvate (B1213749) kinase (PKR), in mouse models of β-thalassemia. The provided protocols are based on published studies and are intended to guide researchers in designing and executing similar experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of mitapivat in the Hbbth3/+ mouse model of β-thalassemia, which mimics the severity of human β-thalassemia intermedia.[1]

Table 1: Mitapivat Dosage and Administration

ParameterDetailsReference
Mouse Model Hbbth3/+ (β-thalassemia intermedia model)[1][2]
Dosage 50 mg/kg[1][3][4]
Administration Route Oral gavage (twice daily) or added to diet (1200 ppm w/w)[1][5]
Frequency Twice daily (BID)[1][3][4]
Duration of Treatment 21 to 61 days[1][3]
Vehicle Control Not explicitly stated in all abstracts, but typically a suitable vehicle for oral gavage (e.g., methylcellulose (B11928114) solution) would be used.[1][4]

Table 2: Key Efficacy Endpoints

ParameterObservation in Mitapivat-Treated Hbbth3/+ MiceReference
Anemia Ameliorated; increased hemoglobin (Hb) levels.[1][2]
Ineffective Erythropoiesis Ameliorated; reduced circulating erythroblasts and improved erythroid maturation.[1][2]
Red Blood Cell (RBC) Survival Increased.[1]
Hemolysis Reduced markers of hemolysis (e.g., bilirubin, lactate (B86563) dehydrogenase).[1]
Iron Overload Diminished liver iron overload; increased liver hepcidin (B1576463) expression.[1][2]
ATP Levels Increased in red blood cells.[1][6]
Reactive Oxygen Species (ROS) Reduced in erythroblasts.[1]
Transfusion Burden Increased time interval between transfusions.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of mitapivat in a β-thalassemia mouse model.

Animal Model and Mitapivat Administration
  • Animal Model: Hbbth3/+ mice are a commonly used model for β-thalassemia intermedia.[1] Wild-type (WT) littermates should be used as controls.

  • Housing and Acclimatization: House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. Allow for an acclimatization period before starting the experiment.

  • Drug Formulation:

    • Oral Gavage: Prepare a suspension of mitapivat in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver a 50 mg/kg dose in a reasonable volume (e.g., 10 mL/kg).

    • Dietary Admixture: To minimize stress from repeated oral gavage, mitapivat can be mixed into the standard rodent diet at a concentration of 1200 ppm (w/w), which corresponds to the oral 50 mg/kg twice a day dosage.[5] The control group should receive a diet with the vehicle mixed in.

  • Administration Protocol:

    • Divide mice into four groups: WT + Vehicle, WT + Mitapivat, Hbbth3/+ + Vehicle, and Hbbth3/+ + Mitapivat.

    • For oral gavage, administer the prepared mitapivat suspension or vehicle twice daily (e.g., every 12 hours) for the duration of the study (e.g., 21 days).[1]

    • For dietary administration, provide the specially formulated diet for the study duration (e.g., 56 days).[1]

    • Monitor animal health and body weight regularly.

Hematological Analysis
  • Objective: To assess the impact of mitapivat on anemia.

  • Procedure:

    • Collect peripheral blood from mice (e.g., via tail vein or retro-orbital sinus) into EDTA-coated tubes at baseline and at the end of the treatment period.

    • Analyze complete blood counts (CBC) using an automated hematology analyzer. Key parameters to measure include hemoglobin (Hb), red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[1]

    • Perform a reticulocyte count using a suitable staining method (e.g., new methylene (B1212753) blue) or flow cytometry.[1]

    • Prepare blood smears for morphological analysis of red blood cells.[1]

Red Blood Cell Survival Assay
  • Objective: To determine if mitapivat improves the lifespan of thalassemic red blood cells.

  • Procedure:

    • At the end of the treatment period, collect blood from donor mice (both vehicle- and mitapivat-treated Hbbth3/+ mice).

    • Label the red blood cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[5]

      • Wash RBCs in PBS with 0.5% BSA.

      • Incubate with CFSE (e.g., 10 µM) for 20 minutes at 37°C.

      • Quench the reaction with PBS containing 1% FBS.

      • Wash the labeled RBCs multiple times with sterile PBS.

    • Inject a known number of CFSE-labeled RBCs intravenously into recipient mice (syngeneic WT mice are often used to avoid immune reactions).

    • Collect small blood samples from the recipient mice at various time points (e.g., 0, 1, 3, 5, 7, 10, 14 days) post-injection.

    • Analyze the percentage of CFSE-positive RBCs in the circulation at each time point using flow cytometry.

    • Calculate the half-life of the transfused RBCs to determine survival rates.[5]

Iron Homeostasis Analysis
  • Objective: To evaluate the effect of mitapivat on iron overload.

  • Procedure:

    • At the end of the study, euthanize the mice and harvest tissues, particularly the liver and spleen.

    • Tissue Non-Heme Iron Content:

      • Weigh a portion of the liver and spleen.

      • Use a colorimetric assay (e.g., bathophenanthroline (B157979) chromogen method) to determine the concentration of non-heme iron.

    • Gene Expression Analysis:

      • Isolate RNA from the liver and duodenum.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key iron-regulating genes, such as hepcidin (Hamp) in the liver and divalent metal transporter 1 (Dmt1) in the duodenum.[1]

Diagrams

Signaling Pathway and Mechanism of Action

Mitapivat_Mechanism cluster_RBC β-Thalassemic Red Blood Cell cluster_Systemic Systemic Effects Mitapivat Mitapivat PKR Pyruvate Kinase (PKR) Mitapivat->PKR Allosteric Activation Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step ATP Increased ATP Glycolysis->ATP Oxidative_Stress Oxidative Stress (from unpaired α-globin chains) ATP->Oxidative_Stress Mitigates RBC_Health Improved RBC Health & Survival ATP->RBC_Health Provides Energy Oxidative_Stress->RBC_Health Damages Ineffective_Erythropoiesis Ineffective Erythropoiesis RBC_Health->Ineffective_Erythropoiesis Improves Improved_Erythropoiesis Ameliorated Ineffective Erythropoiesis RBC_Health->Improved_Erythropoiesis Anemia Anemia Ineffective_Erythropoiesis->Anemia Iron_Overload Iron Overload Ineffective_Erythropoiesis->Iron_Overload Improved_Anemia Ameliorated Anemia Improved_Erythropoiesis->Improved_Anemia Reduced_Iron Reduced Iron Overload Improved_Erythropoiesis->Reduced_Iron

Caption: Mechanism of mitapivat in β-thalassemia.

Experimental Workflow

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis Animal_Model Hbbth3/+ Mice & WT Controls Grouping Randomize into 4 Groups: - WT + Vehicle - WT + Mitapivat - Hbbth3/+ + Vehicle - Hbbth3/+ + Mitapivat Animal_Model->Grouping Administration Administer Mitapivat (50 mg/kg BID) or Vehicle for 21-56 days Grouping->Administration Monitoring Monitor Health and Body Weight Administration->Monitoring Blood_Collection Blood Collection (Baseline & Endpoint) Monitoring->Blood_Collection Tissue_Harvest Euthanasia & Tissue Harvest (Liver, Spleen, Duodenum) Monitoring->Tissue_Harvest Hematology Hematological Analysis (CBC, Reticulocytes) Blood_Collection->Hematology RBC_Survival RBC Survival Assay (CFSE Labeling) Blood_Collection->RBC_Survival Iron_Analysis Iron Homeostasis Analysis (Tissue Iron, qRT-PCR) Tissue_Harvest->Iron_Analysis

Caption: Workflow for preclinical mitapivat studies.

References

Application Note and Protocol: HPLC Method for Quantification of Mitapivat in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of mitapivat (B609056) in human plasma. Mitapivat is an oral, allosteric activator of the pyruvate (B1213749) kinase enzyme and is the first disease-modifying therapy approved for hemolytic anemia in adults with pyruvate kinase deficiency.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol employs a simple protein precipitation step for sample preparation and utilizes a reversed-phase C18 column with UV detection. The method has been developed based on existing literature for mitapivat analysis in pharmaceutical dosage forms and adapted for a plasma matrix, incorporating best practices for bioanalytical method validation.[3][4]

Introduction

Mitapivat (PYRUKYND®) is a first-in-class pyruvate kinase activator.[1] It acts on the red blood cell-specific form of the enzyme (PK-R) to increase its activity, thereby addressing the underlying cause of pyruvate kinase deficiency.[1] Accurate and reliable quantification of mitapivat in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection suitable for this purpose. The method is designed to be simple, rapid, and robust for use in research and drug development settings.

Experimental Protocol

Materials and Reagents
  • Mitapivat reference standard (Agios Pharmaceuticals, Inc. or equivalent)

  • Internal Standard (IS): Propranolol or other suitable compound with similar chromatographic behavior and extraction efficiency.

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector (e.g., Waters Alliance e2695).[4][5]

  • Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[4][5]

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A suggested starting gradient is presented in the table below.

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 278 nm[4][5]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

Preparation of Solutions
  • Stock Solution of Mitapivat (1 mg/mL): Accurately weigh and dissolve 10 mg of mitapivat reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the chosen internal standard (e.g., Propranolol) in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the IS working solution (10 µg/mL).

  • Vortex for 10 seconds.

  • Add 1.0 mL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

Calibration and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking drug-free plasma with appropriate volumes of the mitapivat working standard solutions to yield final concentrations in the range of 0.05 µg/mL to 10 µg/mL. Prepare these samples using the same procedure as the test samples.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC method for mitapivat. The linearity, LOD, and LOQ are based on a method for the bulk drug and may need to be re-established for plasma samples.[4]

ParameterValue
Linearity Range 0.05 - 10 µg/mL (Expected for plasma)
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.02 µg/mL (Estimated for plasma)
Limit of Quantification (LOQ) ~0.05 µg/mL (Estimated for plasma)
Retention Time of Mitapivat ~ 5-7 minutes (To be determined)
Retention Time of Internal Standard ~ 3-5 minutes (To be determined)
Recovery > 85% (Expected)
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation should include the following parameters:

  • Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of mitapivat and the IS.

  • Linearity: Determined by a linear plot of the peak area ratio (analyte/IS) versus concentration over the specified range.

  • Accuracy and Precision: Evaluated by analyzing QC samples at three concentration levels on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Recovery: The extraction efficiency of the method determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Visualization

HPLC_Workflow Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Supernatant Evaporation Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Injection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Mitapivat Concentration Quantification->Result

Caption: Experimental workflow for mitapivat quantification in plasma.

Conclusion

The described HPLC method provides a framework for the reliable quantification of mitapivat in human plasma. The protocol is designed to be a starting point for researchers, and it is recommended that the method be fully validated in the end-user's laboratory to ensure its performance for the intended application. This method will be a valuable tool for pharmacokinetic and clinical studies involving mitapivat.

References

Application Notes and Protocols for Mitapivat Hemisulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (B609056), an allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, is a first-in-class therapeutic agent.[1] It has demonstrated significant potential in the treatment of hemolytic anemias, such as pyruvate kinase deficiency and sickle cell disease, by enhancing the activity of both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR).[1] This activation leads to increased adenosine (B11128) triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell metabolism and function.[2][3] These application notes provide detailed protocols for the preparation of mitapivat hemisulfate stock solutions and their application in cell culture-based assays.

This compound: Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

PropertyValueSource
Molecular Formula (C₂₄H₂₆N₄O₃S)₂ • H₂SO₄ • 3H₂O[4]
Molecular Weight 1053.23 g/mol [4]
Appearance White to off-white solid[4]
Solubility DMSO: up to 90 mg/mL[5]
Water: Slightly soluble[4]

Storage and Stability:

  • Powder: Store at -20°C for up to 3 years.

  • DMSO Stock Solution: Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Pre-analysis: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 10.53 mg of this compound powder.

  • Dissolution: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[5]

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 20 µL) in polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation start Start: Equilibrate Mitapivat Powder weigh Weigh 10.53 mg of This compound start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex until Completely Dissolved add_dmso->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -80°C or -20°C aliquot->store end_prep End: 10 mM Stock Solution Ready store->end_prep

Workflow for preparing a 10 mM this compound stock solution.

Application: Pyruvate Kinase Activation Assay in Red Blood Cells

This protocol describes a 96-well plate-based assay to measure the activation of pyruvate kinase by mitapivat in red blood cells.

Principle: Pyruvate kinase activity is determined by a coupled enzyme assay. PK catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PK activity.[6]

Materials:

  • Freshly isolated red blood cells (RBCs)

  • 10 mM this compound stock solution

  • Cell culture medium (e.g., RPMI-1640)

  • Lysis buffer (e.g., 0.01% saponin (B1150181) in distilled water)

  • Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 62 mM MgSO₄)

  • 45 mM Adenosine diphosphate (B83284) (ADP) solution

  • 45 mM Phosphoenolpyruvate (PEP) solution

  • 6.6 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution

  • Lactate dehydrogenase (LDH) solution (1000 units/mL)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Preparation:

    • Wash isolated RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend the RBC pellet in cell culture medium to a final concentration of 1 x 10⁶ cells/mL.

  • Treatment with Mitapivat:

    • In a 96-well plate, add 100 µL of the RBC suspension to each well.

    • Prepare serial dilutions of the 10 mM mitapivat stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.[7][8]

    • Add 1 µL of the diluted mitapivat solutions to the respective wells. For the vehicle control, add 1 µL of DMSO.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment time (e.g., 24 hours).

  • Cell Lysis:

    • Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Pyruvate Kinase Assay:

    • Prepare the assay reaction mix in the assay buffer: 4.5 mM ADP, 4.5 mM PEP, 0.66 mM NADH, and 10 units/mL LDH.

    • In a new 96-well plate, add 20 µL of the cell lysate supernatant to each well.

    • Add 180 µL of the assay reaction mix to each well to initiate the reaction.

    • Immediately measure the absorbance at 340 nm at 25°C, and continue to take readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

    • Determine the specific activity of pyruvate kinase and compare the activity in mitapivat-treated cells to the vehicle control.

Signaling Pathway: Mechanism of Action of Mitapivat

Mitapivat acts as an allosteric activator of pyruvate kinase (PK), a key enzyme in the glycolytic pathway.

G cluster_pathway Mitapivat Mechanism of Action mitapivat Mitapivat pk Pyruvate Kinase (PK) mitapivat->pk Allosteric Activation pep Phosphoenolpyruvate (PEP) adp ADP dpg 2,3-Diphosphoglycerate (2,3-DPG) pk->dpg Shifts Pathway Towards ATP Production glycolysis Glycolysis glycolysis->pep dpg_shunt 2,3-DPG Shunt glycolysis->dpg_shunt pyruvate Pyruvate pep->pyruvate PK atp ATP adp->atp PK rbc Improved Red Blood Cell Metabolism and Function atp->rbc Increased Energy dpg_shunt->dpg dpg->rbc Decreased Levels

References

Application Notes and Protocols for Mitapivat Studies in Sickle Cell Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle Cell Disease (SCD) is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Upon deoxygenation, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1] This sickling process leads to a cascade of downstream events including chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive multi-organ damage.[1][2]

A key aspect of SCD pathophysiology is altered RBC metabolism. Sickle RBCs exhibit decreased levels of adenosine (B11128) triphosphate (ATP) and increased levels of 2,3-diphosphoglycerate (2,3-DPG).[2][3] Reduced ATP compromises RBC membrane integrity and function, while elevated 2,3-DPG decreases the oxygen affinity of hemoglobin, promoting HbS polymerization.[2][4]

Mitapivat (B609056) (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[5][6] Pyruvate kinase is a critical enzyme in the final step of glycolysis, responsible for the net production of ATP in RBCs.[5][7] By activating both wild-type and mutant pyruvate kinase, mitapivat enhances glycolytic activity, leading to increased ATP production and decreased 2,3-DPG levels.[4][5] This mechanism is hypothesized to improve RBC health, increase hemoglobin's affinity for oxygen, and consequently reduce RBC sickling and hemolysis in patients with SCD.[2][8]

These application notes provide a framework for designing preclinical studies to evaluate the efficacy of mitapivat in established ex vivo and in vivo models of Sickle Cell Disease.

Mechanism of Action of Mitapivat in Sickle Cell Disease

Mitapivat targets the underlying metabolic dysregulation in sickle red blood cells. By allosterically activating the pyruvate kinase enzyme, it helps to normalize cellular energy and hemoglobin oxygen affinity.

Mitapivat_Mechanism cluster_glycolysis RBC Glycolysis Glycolysis Glycolytic Pathway PEP Phosphoenolpyruvate Glycolysis->PEP ... DPG Decreased 2,3-DPG Glycolysis->DPG Side Pathway PK Pyruvate Kinase (PKR) PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP Increased ATP PK->ATP + PK->DPG - Mitapivat Mitapivat Mitapivat->PK RBC_Health Improved RBC Membrane Integrity & Function ATP->RBC_Health HbO2 Increased Hb-O2 Affinity DPG->HbO2 Sickling Reduced RBC Sickling HbO2->Sickling Hemolysis Reduced Hemolysis RBC_Health->Hemolysis

Caption: Mechanism of Action of Mitapivat in Sickle Red Blood Cells.

Experimental Design Workflow

A systematic approach is crucial for evaluating mitapivat. The workflow should begin with ex vivo studies on patient-derived cells to establish direct effects, followed by in vivo studies in humanized mouse models to assess systemic efficacy and safety.

Experimental_Workflow cluster_ex_vivo Ex Vivo / In Vitro Arm cluster_in_vivo In Vivo Arm start Study Initiation: Evaluate Mitapivat in SCD Models ex_vivo_start Blood Samples from SCD Patients start->ex_vivo_start in_vivo_start SCD Mouse Models (e.g., Townes, Berkeley) start->in_vivo_start ex_vivo_treatment Isolate RBCs & Treat with Mitapivat ex_vivo_start->ex_vivo_treatment ex_vivo_analysis Endpoint Analysis ex_vivo_treatment->ex_vivo_analysis ex_vivo_assays • Sickling Assay • Hemolysis Analysis • Deformability (Ektacytometry) • Metabolomics (ATP, 2,3-DPG) • Adhesion Assays ex_vivo_analysis->ex_vivo_assays data_integration Data Integration & Analysis ex_vivo_analysis->data_integration in_vivo_treatment Oral Administration of Mitapivat in_vivo_start->in_vivo_treatment in_vivo_analysis Endpoint Analysis in_vivo_treatment->in_vivo_analysis in_vivo_assays • Complete Blood Count (CBC) • Hemolysis Markers (Bilirubin, LDH) • Reticulocyte Count • Organ Histopathology • Vaso-occlusion Models in_vivo_analysis->in_vivo_assays in_vivo_analysis->data_integration

Caption: General experimental workflow for evaluating mitapivat.

Data Presentation: Summary of Expected Outcomes

Based on clinical and preclinical data, the following tables summarize the anticipated quantitative effects of mitapivat treatment.

Table 1: Key Clinical Trial Endpoints for Mitapivat in SCD

Parameter Observed Effect Study Phase Reference
Hemoglobin Response Statistically significant improvement vs. placebo. Phase 3 (RISE UP) [9]
Hemoglobin Concentration Statistically significant increase from baseline.[4] Phase 3 (RISE UP) [4]
Markers of Hemolysis Statistically significant reduction (e.g., indirect bilirubin). Phase 3 (RISE UP)
Sickle Cell Pain Crises Trend towards reduction, but not statistically significant.[10] Phase 3 (RISE UP) [10]
ATP Levels Increased from baseline.[2] Phase 1 [2]

| 2,3-DPG Levels | Decreased from baseline.[2] | Phase 1 |[2] |

Table 2: Anticipated Outcomes in Preclinical Assays

Model Type Assay Parameter Measured Expected Outcome with Mitapivat Reference
Ex Vivo (SCD RBCs) Hypoxic Sickling Percentage of sickled cells Decrease [2][5]
Ex Vivo (SCD RBCs) Hemolysis Plasma-free hemoglobin / LDH Decrease [4][6]
Ex Vivo (SCD RBCs) Metabolomics ATP / 2,3-DPG levels ATP Increase, 2,3-DPG Decrease [5][6]
Ex Vivo (SCD RBCs) Ektacytometry RBC deformability (EImax) Increase [3][4]
In Vivo (Mouse Model) Complete Blood Count Hemoglobin, Hematocrit, RBC count Increase [8]
In Vivo (Mouse Model) Hemolysis Markers Serum bilirubin (B190676), LDH Decrease [11]
In Vivo (Mouse Model) Reticulocyte Count Percentage of reticulocytes Decrease (indicating reduced hemolysis) [9]

| InVivo (Mouse Model) | Histopathology | Organ damage (spleen, liver, kidney) | Amelioration |[12] |

Experimental Protocols

Protocol 1: Ex Vivo Evaluation of Mitapivat on Human Sickle Erythrocytes

Objective: To determine the direct effects of mitapivat on the pathophysiological characteristics of RBCs from SCD patients.

Materials:

  • Whole blood from consenting SCD patients (HbSS or HbS/β0-thalassemia), collected in K2-EDTA tubes.

  • Mitapivat (AG-348) stock solution (e.g., in DMSO).

  • Phosphate-buffered saline (PBS).

  • Hypoxia chamber or gas mixture (e.g., 96% N2 / 4% O2 or less).[13]

  • Microscope with high-resolution imaging system.

  • Reagents for ATP, 2,3-DPG, and hemolysis assays.

  • Ektacytometer for deformability measurements.

Methodology:

  • RBC Isolation:

    • Collect whole blood from SCD patients. Note: Samples from recently transfused patients may yield inaccurate results.[14]

    • Centrifuge blood at 800 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the remaining RBC pellet three times with 4 volumes of cold PBS.

    • Resuspend the final RBC pellet in an appropriate buffer to a desired hematocrit (e.g., 20%).

  • Mitapivat Incubation:

    • Aliquot RBC suspensions into microcentrifuge tubes or a 96-well plate.

    • Add mitapivat to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO).

    • Incubate the samples for a predetermined time (e.g., 2-4 hours) at 37°C with gentle agitation.

  • Automated Sickling Assay: [13]

    • Following incubation, transfer a small aliquot of the RBC suspension to a microplate.

    • Place the plate in a hypoxia chamber connected to an automated high-content imaging system.

    • Induce deoxygenation and capture images at regular intervals.

    • Use image analysis software to quantify the percentage of sickled vs. normal-shaped cells over time.

  • Hemolysis Assay:

    • After incubation, centrifuge the RBC suspensions at 1,500 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm) to quantify plasma-free hemoglobin. Alternatively, use a commercial LDH assay kit.

  • Metabolite Analysis:

    • Following incubation, immediately quench metabolic activity by adding a cold extraction solution (e.g., perchloric acid).

    • Process the samples according to the manufacturer's protocol for commercially available ATP and 2,3-DPG colorimetric/fluorometric assay kits.

  • Deformability Measurement:

    • Analyze an aliquot of the incubated RBC suspension using an ektacytometer.

    • Measure the elongation index (EI) over a range of shear stresses to determine the maximum elongation index (EImax) and the shear stress required for half-maximal deformation (SS1/2).

Protocol 2: In Vivo Efficacy of Mitapivat in a Townes SCD Mouse Model

Objective: To evaluate the systemic effects of oral mitapivat administration on anemia, hemolysis, and organ pathology in a humanized mouse model of SCD.[1][15]

Animal Model:

  • Townes SCD mice (homozygous for human α-globin and human βS-globin genes) are a well-established model that closely mimics the human disease phenotype.[1][15][16]

  • Use age- and sex-matched cohorts (e.g., 8-12 weeks old).

  • House animals in a controlled environment with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

Materials:

  • Townes SCD mice and wild-type control mice (e.g., C57BL/6J).

  • Mitapivat formulation for oral gavage.

  • Vehicle control (e.g., appropriate suspension vehicle).

  • Blood collection supplies (e.g., EDTA-coated microcapillary tubes).

  • Automated hematology analyzer.

  • Reagents for measuring serum bilirubin and LDH.

  • Formalin and other histology supplies.

Methodology:

  • Study Groups and Dosing:

    • Randomize SCD mice into at least two groups: Vehicle control and Mitapivat-treated. A wild-type control group is recommended for baseline comparison.

    • Determine the appropriate dose based on prior studies or dose-ranging experiments (e.g., 50-100 mg/kg, administered twice daily).[2]

    • Administer mitapivat or vehicle via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Blood Collection and Analysis:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals throughout the study.[17]

    • Perform a complete blood count (CBC) to measure hemoglobin, hematocrit, RBC count, and mean corpuscular volume (MCV).[18]

    • Analyze plasma/serum for markers of hemolysis, including total and indirect bilirubin and lactate (B86563) dehydrogenase (LDH).

    • Use flow cytometry to determine the reticulocyte count.

  • Terminal Procedures and Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • Perform a final, comprehensive blood collection via cardiac puncture.

    • Harvest key organs (spleen, liver, kidneys, lungs) for pathological analysis.

    • Weigh the spleen as an indicator of splenomegaly and extramedullary hematopoiesis.

  • Histopathology:

    • Fix harvested organs in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Perform a blinded microscopic examination to assess for signs of vaso-occlusion, infarction, inflammation, and iron deposition.

Troubleshooting and Considerations

  • Compound Solubility: Ensure mitapivat is fully dissolved or homogenously suspended in the vehicle for consistent dosing.

  • Animal Model Variability: SCD mouse models can exhibit phenotypic variability. Use sufficient numbers of animals per group to achieve statistical power.[1]

  • Blood Sampling: Minimize stress during blood collection in mice, as it can influence hematological parameters. The volume and frequency of sampling should be carefully considered to avoid inducing anemia.

  • Ex Vivo Assay Timing: RBC health and metabolism can change rapidly ex vivo. Standardize incubation times and process samples promptly after collection.

  • Data Interpretation: Correlate findings across different assays. For example, an increase in hemoglobin (in vivo) should correspond with decreased markers of hemolysis and a reduction in sickling (ex vivo).

References

Application Notes and Protocols for the Identification of Mitapivat Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the identification and characterization of degradation products of Mitapivat, a first-in-class pyruvate (B1213749) kinase activator. The protocols detailed below are based on established stability-indicating assay methods and are intended to guide researchers in setting up robust analytical workflows for impurity profiling.

Introduction

Mitapivat is an oral, small-molecule allosteric activator of the pyruvate kinase enzyme, approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency.[1][2][3] Ensuring the safety and efficacy of pharmaceutical products like Mitapivat requires a thorough understanding of its stability and the identification of any potential degradation products that may form under various environmental conditions. Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.

This document outlines the methodologies for conducting forced degradation studies on Mitapivat and the subsequent analysis of its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Studies Protocol

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways. The following conditions are recommended for Mitapivat:

2.1. Stock Solution Preparation

Prepare a stock solution of Mitapivat in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. A typical concentration for the stock solution is 1 mg/mL.

2.2. Stress Conditions

Subject the Mitapivat stock solution to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N hydrochloric acid (HCl) and heat at 60°C for 1 hour.[4] Neutralize the solution with 1N sodium hydroxide (B78521) (NaOH) before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N sodium hydroxide (NaOH) and heat at 60°C for 1 hour.[4] Neutralize the solution with 1N hydrochloric acid (HCl) before analysis.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for an appropriate duration (e.g., 3 hours).[4] A control sample wrapped in aluminum foil should be run in parallel.[4]

  • Thermal Degradation: Heat the solid drug substance or a solution in a hot air oven at 105°C for 3 hours.[4]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_Stress Forced Degradation Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (1N HCl, 60°C) HPLC HPLC Analysis (Separation) Acid->HPLC Alkali Alkaline Hydrolysis (1N NaOH, 60°C) Alkali->HPLC Oxidative Oxidative Degradation (30% H₂O₂) Oxidative->HPLC Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->HPLC Thermal Thermal Degradation (105°C) Thermal->HPLC LCMS LC-MS/MS Analysis (Identification & Characterization) HPLC->LCMS Mitapivat_Stock Mitapivat Stock Solution Mitapivat_Stock->Acid Mitapivat_Stock->Alkali Mitapivat_Stock->Oxidative Mitapivat_Stock->Photolytic Mitapivat_Stock->Thermal Identification_Workflow Start Stressed Sample Analysis LC_Separation LC Separation of Degradation Products Start->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection Precursor_Selection Precursor Ion Selection of DPs MS_Detection->Precursor_Selection MSMS_Fragmentation MS/MS Fragmentation Precursor_Selection->MSMS_Fragmentation Structure_Elucidation Structural Elucidation of DPs MSMS_Fragmentation->Structure_Elucidation End Identified Degradation Products Structure_Elucidation->End

References

Application Note: A Multi-Omics Approach to Investigate the Impact of Mitapivat on Red Blood Cell Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitapivat (B609056) is a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[1][2] By enhancing the activity of both wild-type and mutant PK enzymes, mitapivat increases adenosine (B11128) triphosphate (ATP) production and decreases 2,3-diphosphoglycerate (2,3-DPG) levels.[2] This mechanism holds therapeutic potential for various hemolytic anemias, including pyruvate kinase deficiency (PKD), sickle cell disease (SCD), and thalassemia, by improving RBC energy metabolism, extending cell lifespan, and reducing hemolysis.[2][3]

A comprehensive understanding of mitapivat's impact requires a systems-level approach. Multi-omics strategies—combining metabolomics, proteomics, and transcriptomics—offer a powerful framework to elucidate the global biochemical and molecular changes within RBCs following treatment. This application note provides a detailed guide and standardized protocols for investigating the effects of mitapivat on RBCs using an integrated multi-omics workflow.

Mechanism of Action of Mitapivat

Mitapivat allosterically binds to the pyruvate kinase tetramer, stabilizing its active form and enhancing its affinity for the substrate phosphoenolpyruvate (B93156) (PEP).[1] This increased enzymatic activity directly boosts the final, energy-producing step of glycolysis. The primary consequences are an increase in ATP levels, which is vital for maintaining RBC membrane integrity and function, and a decrease in the upstream metabolite 2,3-DPG, which in turn increases hemoglobin's affinity for oxygen.[2][4]

Mitapivat_Pathway cluster_glycolysis RBC Glycolysis PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) DG DG PEP->DG Reduces Precursor ATP ATP Pyruvate->ATP  Generates DPG 2,3-Diphosphoglycerate (2,3-DPG) RBC_Health Improved RBC Health (Reduced Hemolysis) DPG->RBC_Health Increased O2 Affinity ATP->RBC_Health Mitapivat Mitapivat PK_Activation PK Activation & Stabilization Mitapivat->PK_Activation PK_Activation->PEP  Enhances  Conversion

Caption: Mitapivat activates Pyruvate Kinase, boosting ATP and reducing 2,3-DPG.

Multi-Omics Experimental Workflow

A robust experimental design is critical for generating high-quality, integrative data. The proposed workflow begins with the isolation of pure red blood cells, followed by parallel processing for metabolomic, proteomic, and transcriptomic analyses. This concurrent approach minimizes sample variability and allows for direct correlation across different molecular layers.

Multiomics_Workflow Sample Whole Blood Sample (Baseline & Post-Treatment) Isolation RBC Isolation & Leukocyte Depletion Sample->Isolation Split Sample Aliquoting Isolation->Split Metabolomics Metabolomics (LC-MS) Split->Metabolomics  Metabolites Proteomics Proteomics (LC-MS/MS) Split->Proteomics Proteins Transcriptomics Transcriptomics (RNA-Seq) Split->Transcriptomics RNA Data_M Metabolite Quantification Metabolomics->Data_M Data_P Protein Identification & Quantification Proteomics->Data_P Data_T Transcript Quantification Transcriptomics->Data_T Integration Integrated Multi-Omics Analysis Data_M->Integration Data_P->Integration Data_T->Integration

Caption: Integrated workflow for multi-omics analysis of red blood cells.

Detailed Experimental Protocols

Protocol 1: Red Blood Cell Isolation and Leukocyte Depletion
  • Objective: To obtain a pure population of RBCs, free from contaminating leukocytes and platelets.

  • Blood Collection: Collect whole blood into EDTA-containing tubes. All subsequent steps should be performed at 4°C to minimize metabolic activity.[5]

  • Initial Separation: Centrifuge the whole blood at 150g for 5 minutes. Carefully aspirate and discard the plasma and buffy coat (the thin white layer containing leukocytes and platelets).[5]

  • Washing: Resuspend the remaining RBC pellet in 5 volumes of phosphate-buffered saline (PBS). Centrifuge at 1,500g for 5 minutes and discard the supernatant. Repeat this washing step two more times.[6]

  • Leukocyte Filtration: Pass the washed RBC suspension through a leukocyte depletion filter according to the manufacturer's instructions.[5]

  • Final Packed RBCs: Centrifuge the filtered RBCs at 1,500g for 10 minutes to obtain a packed RBC pellet. Aliquot the packed RBCs for downstream applications and flash-freeze in liquid nitrogen for storage at -80°C.[7]

Protocol 2: Metabolomics Analysis
  • Objective: To extract and quantify small molecule metabolites from RBCs.

  • Metabolite Extraction: Resuspend a 50 µL aliquot of packed RBCs in 450 µL of an ice-cold extraction buffer (Methanol:Acetonitrile:Water at a 5:3:2 ratio).[6][8]

  • Lysis and Precipitation: Vortex the mixture vigorously for 30 seconds, followed by agitation at 4°C for 30 minutes.[8]

  • Centrifugation: Centrifuge at 14,000g for 15 minutes at 4°C to pellet precipitated proteins and lipids.[8]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Analysis: Analyze the metabolite extract using Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS).[9]

Protocol 3: Proteomics Analysis
  • Objective: To identify and quantify proteins in the RBC cytosol and membrane fractions.

  • RBC Lysis: Lyse a 100 µL aliquot of packed RBCs in a hypotonic buffer to prepare RBC "ghosts" (membranes) and cytosolic fractions.[10]

  • Hemoglobin Depletion (for cytosolic fraction): Due to the high abundance of hemoglobin, it is crucial to deplete it from the cytosolic fraction using commercially available kits (e.g., HemogloBind™) to enable the detection of lower-abundance proteins.[11][12]

  • Protein Digestion: Take 50 µg of protein from either the depleted cytosol or the membrane fraction. Reduce disulfide bonds with TCEP, alkylate cysteines with chloroacetamide, and digest the proteins into peptides using trypsin, often employing a filter-assisted sample preparation (FASP) method.[10]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 column.

  • Analysis: Analyze the peptides via nano-UHPLC-MS/MS. Identify and quantify proteins using software such as MaxQuant.[10]

Protocol 4: Transcriptomics Analysis
  • Objective: To profile the mRNA and non-coding RNA content of RBCs.

  • RNA Extraction: Extract total RNA from a 200 µL aliquot of packed RBCs using a suitable kit (e.g., PAXgene Blood RNA Kit), ensuring procedures to stabilize RNA are followed.[13]

  • Globin mRNA Depletion: The vast majority of mRNA in RBCs is from globin genes, which can obscure the detection of other transcripts.[14] Use a globin depletion kit to remove these highly abundant transcripts.[15]

  • Library Preparation: Prepare sequencing libraries from the globin-depleted RNA using a protocol suitable for low-input samples (e.g., MERCURIUS™ BRB-seq).[13]

  • Sequencing: Perform deep sequencing on a platform such as Illumina.

  • Data Analysis: Align reads to the human genome and quantify transcript abundance. Perform differential expression analysis between baseline and mitapivat-treated samples.

Data Presentation and Expected Outcomes

The multi-omics approach is expected to reveal significant changes across the metabolome, proteome, and transcriptome of RBCs treated with mitapivat.

Expected Metabolomic Changes

Mitapivat directly targets glycolysis, leading to predictable shifts in related metabolites.

Metabolite ClassKey MetabolitesExpected Change with MitapivatCitation
Glycolysis 2,3-Diphosphoglycerate (2,3-DPG)Decrease[16][17]
Phosphoenolpyruvate (PEP)Decrease[18]
LactateIncrease[18]
Energy Currency Adenosine Triphosphate (ATP)Increase[16][17]
Redox Homeostasis Glutathione (GSH)Increase / Improved Ratio[19]
Expected Proteomic Changes

Proteomic analysis can confirm the drug's target engagement and uncover broader cellular responses.

Protein ClassKey ProteinsExpected Change with MitapivatCitation
Glycolytic Enzymes Pyruvate Kinase (PKLR/PKM)Increased stability/accumulation[20][21]
Mitochondrial Remnants Various mitochondrial proteinsDecrease[17][22]
Oxidative Stress Peroxiredoxin-2, HSP70Decrease / Normalization[20][21]
Membrane Proteins Band 3, SpectrinsAltered phosphorylation state[21]
Data Integration

Integrating the datasets is key to building a holistic model of mitapivat's effects. Changes in the metabolome can be directly linked to alterations in the activity and abundance of metabolic enzymes identified in the proteome.

Data_Integration Metabolome Metabolome Changes (e.g., ↑ ATP, ↓ 2,3-DPG) Phenotype Cellular Phenotype - Reduced Hemolysis - Improved Membrane Stability - Reduced Oxidative Stress Metabolome->Phenotype Provides Energy & Regulates O2 Affinity Proteome Proteome Changes (e.g., ↑ PK Stability, ↓ Mitochondrial Proteins) Proteome->Metabolome Catalyzes Metabolic Reactions Proteome->Phenotype Maintains Structure & Manages Stress Transcriptome Transcriptome Changes (e.g., Altered Erythropoiesis -related transcripts) Transcriptome->Proteome Regulates Protein Expression

Caption: Integrating multi-omics data to understand cellular phenotype.

Conclusion

The application of a multi-omics strategy provides an unparalleled, in-depth view of the systemic impact of mitapivat on red blood cell physiology. By combining metabolomics, proteomics, and transcriptomics, researchers can move beyond primary mechanism of action to understand the broader network of effects, including changes in membrane remodeling, redox balance, and protein stability.[16][18] The protocols and framework outlined here offer a standardized approach for drug development professionals and scientists to rigorously evaluate the multifaceted effects of mitapivat and other emerging RBC-targeted therapies.

References

Application Notes and Protocols for Measuring Mitapivat-Induced Changes in ATP Levels in Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitapivat (B609056) (marketed as PYRUKYND®) is a first-in-class oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1][2] In erythrocytes (red blood cells, RBCs), the PKR isoform of this enzyme is a critical component of the glycolytic pathway, which is the sole source of adenosine (B11128) triphosphate (ATP) for these cells.[3] ATP is essential for maintaining erythrocyte membrane integrity, ion gradients, and overall cell survival.[4][5]

Pyruvate kinase deficiency (PKD) is a rare genetic disorder characterized by mutations in the PKLR gene, leading to less active or unstable PKR, reduced ATP production, and chronic hemolytic anemia.[3] Mitapivat binds to the PKR enzyme, enhancing its activity and stability.[6] This mechanism of action is designed to increase the rate of glycolysis, thereby boosting ATP production.[6][7][8] The restoration of cellular energy levels is believed to extend the lifespan of erythrocytes, reduce hemolysis, and improve anemia.[6]

These application notes provide a detailed protocol for quantifying the in vitro effects of Mitapivat on ATP levels in isolated human erythrocytes using a highly sensitive firefly luciferase-based bioluminescence assay.

Signaling Pathway and Mechanism of Action

Mitapivat acts at a key regulatory point in the erythrocyte glycolytic pathway. The following diagram illustrates how Mitapivat activates Pyruvate Kinase (PKR) to increase ATP synthesis.

Mitapivat_Mechanism cluster_glycolysis Erythrocyte Cytosol PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate ADP ADP ATP ATP ADP->ATP PKR_inactive Pyruvate Kinase (PKR) (Inactive/Less Active) PKR_active Pyruvate Kinase (PKR) (Active) PKR_inactive->PKR_active PKR_active->p1 Mitapivat Mitapivat Mitapivat->PKR_inactive Allosteric Activation p1->PEP p1->ADP

Caption: Mechanism of Mitapivat action in erythrocytes.

Principle of ATP Measurement

The quantification of ATP is achieved using a bioluminescent assay based on the firefly luciferase enzyme.[9][10] In the presence of ATP and molecular oxygen, luciferase catalyzes the oxidation of its substrate, D-luciferin, resulting in the emission of light.[11]

Luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (λ ≈ 560 nm)

The intensity of the emitted light is directly proportional to the concentration of ATP when ATP is the limiting reagent.[10] By measuring the luminescence with a luminometer, the ATP concentration in a sample can be accurately determined by comparing the signal to a standard curve generated with known ATP concentrations. This method is exceptionally sensitive, capable of detecting ATP in the picomolar range.[12]

Experimental Protocol

This protocol details the steps for treating isolated erythrocytes with Mitapivat and subsequently measuring intracellular ATP levels.

Materials and Reagents

Equipment:

  • Luminometer (single-tube or microplate format)

  • Refrigerated centrifuge

  • Incubator (37°C)

  • Spectrophotometer (for hemoglobin normalization)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Ice bucket

Consumables:

  • Blood collection tubes (e.g., K₂-EDTA)

  • 15 mL and 50 mL conical tubes

  • 1.5 mL microcentrifuge tubes

  • Opaque white 96-well microplates (for luminometry)

  • Cuvettes

Reagents:

  • Mitapivat (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle for Mitapivat)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RBC suspension buffer (e.g., RPMI 1640 without glucose, supplemented with 10 mM glucose)

  • ATP Bioluminescence Assay Kit (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Determination Kit, or similar). These kits typically contain:

    • Luciferase/Luciferin reagent

    • Cell lysis solution

    • ATP Standard (for generating a standard curve)

  • Drabkin's reagent or equivalent for hemoglobin measurement.

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow A 1. Whole Blood Collection (EDTA tube) B 2. Erythrocyte Isolation (Centrifugation & Washing) A->B C 3. Cell Resuspension & Counting/Normalization Prep B->C D 4. In Vitro Incubation (Mitapivat or Vehicle Control) C->D E 5. Cell Lysis (Release Intracellular ATP) D->E F 6. ATP Measurement (Add Luciferase Reagent) E->F G 7. Luminescence Reading (Luminometer) F->G H 8. Data Analysis (Calculate ATP Concentration, Normalize, & Compare) G->H

Caption: Workflow for measuring Mitapivat-induced ATP changes.

Step-by-Step Procedure

Step 1: Erythrocyte Isolation

  • Collect whole blood into K₂-EDTA tubes to prevent coagulation.

  • Transfer the blood to a 15 mL conical tube and centrifuge at 500 x g for 10 minutes at 4°C.

  • Aspirate and discard the supernatant plasma and the buffy coat (the thin layer of white blood cells and platelets above the RBC pellet).

  • Resuspend the RBC pellet in 10 volumes of cold PBS (pH 7.4).

  • Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Repeat the wash steps (4 and 5) two more times to ensure complete removal of plasma proteins and other blood cells.

  • After the final wash, resuspend the packed RBCs to a 50% hematocrit solution in the desired RBC suspension buffer.

Step 2: In Vitro Treatment with Mitapivat

  • Prepare a stock solution of Mitapivat (e.g., 10 mM) in DMSO. Prepare serial dilutions as needed. The final DMSO concentration in the cell suspension should not exceed 0.5% to avoid cell damage.

  • Further dilute the washed RBCs to a working concentration (e.g., 2% hematocrit) in pre-warmed (37°C) RBC suspension buffer.

  • Aliquot the RBC suspension into microcentrifuge tubes.

  • Add Mitapivat to the tubes to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Include a "vehicle control" tube containing an equivalent volume of DMSO.

  • Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours).

Step 3: ATP Extraction and Measurement

  • Prepare ATP Standard Curve: Prepare a series of ATP standards by diluting the ATP standard stock solution in the same buffer used for the RBC suspension. A typical range is 10 nM to 1 µM.

  • Prepare Luciferase Reagent: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Sample Lysis: Following incubation, transfer a small volume (e.g., 50 µL) of each RBC suspension (and the ATP standards) into the wells of an opaque white 96-well plate.

  • Add an equal volume (50 µL) of the cell lysis reagent provided in the kit to each well.

  • Mix the plate on an orbital shaker for 2 minutes to ensure complete lysis and ATP release.

  • Luminescence Reaction: Add the prepared luciferase reagent (e.g., 100 µL) to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure Luminescence: Place the plate in the luminometer and measure the light output (Relative Light Units, RLU).

Data Analysis
  • Calculate ATP Concentration: Plot the RLU values for the ATP standards against their known concentrations to generate a standard curve. Use a linear regression to determine the equation of the line (y = mx + c).

  • Use this equation to calculate the ATP concentration in each experimental sample from its RLU value.

  • Normalize Data: To account for variations in cell number, normalize the calculated ATP concentration to the hemoglobin (Hb) concentration of the sample.

    • Measure the Hb concentration of a parallel sample from each condition using Drabkin's reagent or an automated analyzer.

    • Express the final ATP levels as µmol ATP / g Hb.

  • Determine Mitapivat Effect: Calculate the fold change or percentage increase in ATP for each Mitapivat concentration relative to the vehicle control.

Expected Results and Data Presentation

Mitapivat has been shown to increase ATP levels in erythrocytes from healthy individuals and patients with various hemolytic anemias.[1][2][13] The magnitude of the increase can depend on the underlying genotype, drug concentration, and incubation time.

Table 1: Summary of Mitapivat-Induced ATP Changes in Erythrocytes (in vitro studies)

Study Reference Cell Type Mitapivat Concentration Incubation Time Observed Change in ATP Level
Rab MAE, et al. Haematologica. 2021[1] PK-deficient RBCs 1 µM Not Specified Variable increase, genotype-dependent
Kung C, et al. Blood. 2017 PK-deficient RBCs 1 µM Not Specified Increased ATP levels

| Matte A, et al. JCI. 2021 | β-thalassemia erythroblasts | 2 µM | 14 days (culture) | Increased ATP levels |

Table 2: Summary of Mitapivat-Induced ATP Changes in Erythrocytes (Clinical Studies)

Study Reference Condition Mitapivat Dose Treatment Duration Observed Change in ATP Level
van der Ploeg et al. Blood Adv. 2023[7] Sickle Cell Disease 50 mg or 100 mg BID 8 weeks Increased ATP levels
D'Alessandro A, et al. Haematologica. 2024[13] Sickle Cell Disease Not Specified 72 weeks Significantly increased ATP levels

| PYRUKYND® Prescribing Information[6] | Healthy Volunteers | Not Specified | Not Specified | Increased ATP levels |

Troubleshooting and Considerations

  • ATP Instability: ATP degrades rapidly. Keep samples on ice whenever possible and process them quickly after incubation.

  • Hemoglobin Interference: Hemoglobin can absorb light at the emission wavelength of the luciferase reaction (quenching), leading to underestimation of ATP.[14] Ensure that samples are sufficiently diluted or use a commercial kit specifically designed to minimize this interference.

  • Reagent Quality: Use high-purity water and sterile techniques to prepare reagents to avoid ATP contamination. Store reagents, especially the ATP standard and luciferase, according to the manufacturer's instructions to maintain their activity.

  • Linear Range: Ensure that the luminescence readings from your samples fall within the linear range of the ATP standard curve. Dilute samples if necessary.

References

Application of Mitapivat in the Study of Congenital Dyserythropoietic Anemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of mitapivat (B609056) in the investigation of Congenital Dyserythropoietic Anemia (CDA), with a focus on CDA Type II. It includes detailed application notes, experimental protocols based on current clinical research, and a summary of available data.

Introduction

Congenital Dyserythropoietic Anemias (CDAs) are a group of rare inherited blood disorders characterized by ineffective erythropoiesis, leading to anemia and other complications.[1] CDA Type II, the most common form, is caused by mutations in the SEC23B gene, which plays a crucial role in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus within cells.[1][2] This defect results in characteristic abnormalities in red blood cell precursors in the bone marrow and peripheral red blood cells.[1][2]

Mitapivat is a first-in-class oral activator of the enzyme pyruvate (B1213749) kinase (PK), which is a key regulator of glycolysis in red blood cells.[3] By activating both wild-type and mutant PK, mitapivat enhances the production of adenosine (B11128) triphosphate (ATP), the primary energy source for red blood cells.[3][4] This mechanism has shown therapeutic potential in various hemolytic anemias.[3] This document outlines the current understanding and methodologies for studying the application of mitapivat in CDA.

Mechanism of Action in the Context of CDA

Mitapivat's primary mechanism of action is the allosteric activation of pyruvate kinase, leading to increased ATP production.[3][4] In the context of CDA Type II, while the primary genetic defect lies in protein trafficking due to SEC23B mutations, the downstream consequences on red blood cell health may create a state of increased energy demand and metabolic stress. It is hypothesized that by boosting the energy reserves of erythroid precursors and mature red blood cells, mitapivat may help to alleviate some of the cellular stresses associated with CDA, potentially improving red blood cell survival and reducing ineffective erythropoiesis.[5] Preclinical studies in other anemias characterized by ineffective erythropoiesis, such as beta-thalassemia, have shown that mitapivat can ameliorate this condition.[6]

G cluster_0 Red Blood Cell Glycolysis cluster_1 Pathophysiology of CDA Type II Glycolysis Glycolytic Pathway PK Pyruvate Kinase (PK) Glycolysis->PK 2,3-DPG 2,3-Diphosphoglycerate Glycolysis->2,3-DPG ATP ATP (Cellular Energy) PK->ATP Catalyzes final step Ineffective_Erythropoiesis Ineffective Erythropoiesis ATP->Ineffective_Erythropoiesis Proposed to Ameliorate SEC23B SEC23B Gene Mutation Protein_Trafficking Defective Protein Trafficking (ER to Golgi) SEC23B->Protein_Trafficking Protein_Trafficking->Ineffective_Erythropoiesis Anemia Anemia Ineffective_Erythropoiesis->Anemia Mitapivat Mitapivat Mitapivat->PK Allosteric Activation

Proposed mechanism of mitapivat in CDA Type II.

Clinical Investigation: The SATISFY Trial

The primary clinical evidence for the use of mitapivat in CDA comes from the SATISFY trial (NCT05935202), a Phase II, multicenter, single-arm study evaluating the safety and efficacy of mitapivat in adult patients with erythrocyte membranopathies and CDA Type II.[7][8][9]

Study Design and Patient Population

The SATISFY trial enrolled approximately 24 patients, including four individuals diagnosed with CDA Type II.[7] Key inclusion criteria for the trial relevant to CDA were a genetically confirmed diagnosis of CDA Type II and a baseline hemoglobin level below 13 g/dL for males and 11 g/dL for females.[7]

G cluster_0 SATISFY Trial Workflow Screening Patient Screening (CDA Type II Diagnosis) Enrollment Enrollment (n=4 for CDA II) Screening->Enrollment Dose_Escalation 8-Week Dose Escalation (50mg BID -> 100mg BID) Enrollment->Dose_Escalation Fixed_Dose 2x 24-Week Fixed Dose Periods Dose_Escalation->Fixed_Dose Follow_Up Follow-Up Fixed_Dose->Follow_Up

Workflow of the SATISFY clinical trial.
Data Presentation

The following tables summarize the available quantitative data from the 8-week dose-escalation period of the SATISFY trial. It is important to note that this data represents a combined cohort of patients with erythrocyte membranopathies and CDA Type II, as a specific subgroup analysis for the CDA II patients has not yet been fully published.

Table 1: Patient Demographics and Baseline Characteristics (Combined Cohort)

CharacteristicValue (n=18)
Median Age (years)45 (range 24-79)
Female44%
DiagnosesHereditary Spherocytosis (n=12), CDA Type II (n=4), Dehydrated Hereditary Stomatocytosis (n=2)

Data from the 18 patients who completed the 8-week dose-escalation period.

Table 2: Efficacy Outcomes at 8 Weeks (Combined Cohort)

EndpointResultp-value
Mean Hemoglobin Increase1.0 g/dL (± 0.7)< 0.001
Patients with ≥1 g/dL Hb Increase61% (11/18)N/A
CDA II Patient with ≥1 g/dL Hb Increase1N/A
Mean Decrease in ReticulocytesFrom 248 to 183 x 10⁹/L (± 177 to ± 121)< 0.001
Mean Decrease in Total BilirubinFrom 3.3 to 1.9 mg/dL (± 2.0 to ± 0.8)0.003
Change in LDHNo significant change0.342

Table 3: Safety Profile - Most Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventIncidenceSeverity
Headache16% (n=8)Mild (Grade 1-2)
Insomnia16% (n=8)Mild (Grade 1-2)
Upper Respiratory Infection14% (n=7)Mild (Grade 1-2)

Note: One serious adverse event (Grade 3 headache) was considered possibly related to the study drug.

Experimental Protocols

The following protocols are based on the methodology of the SATISFY trial and are provided as a guide for researchers designing similar studies.

Protocol 1: Evaluation of Mitapivat Efficacy in CDA

Objective: To assess the effect of mitapivat on hematological parameters in patients with CDA.

Methodology:

  • Patient Selection: Recruit adult patients with a genetically confirmed diagnosis of CDA Type II. Establish baseline hematological parameters, including complete blood count, reticulocyte count, and markers of hemolysis (bilirubin, LDH, haptoglobin).

  • Dosing Regimen:

    • Dose Escalation Phase (8 weeks):

      • Weeks 1-4: Administer mitapivat 50 mg twice daily (BID).

      • Weeks 5-8: Increase dosage to 100 mg BID, provided there are no dose-limiting toxicities.

    • Fixed-Dose Phase (48 weeks): Continue with the tolerated dose from the escalation phase.

  • Efficacy Assessments:

    • Primary Endpoint: Change in hemoglobin concentration from baseline. A hemoglobin response can be defined as an increase of ≥1.0 g/dL.

    • Secondary Endpoints:

      • Changes in markers of hemolysis (bilirubin, LDH, reticulocyte count).

      • Changes in markers of iron overload (ferritin, transferrin saturation).

      • Patient-reported outcomes on fatigue and quality of life.

  • Data Analysis: Compare on-treatment hematological parameters to baseline values using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 2: Assessment of Mitapivat Safety and Tolerability

Objective: To monitor and document the safety profile of mitapivat in the CDA patient population.

Methodology:

  • Adverse Event Monitoring: Throughout the study, systematically record all treatment-emergent adverse events (TEAEs), grading them according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Clinical Laboratory Tests: Monitor blood chemistry, liver function tests, and renal function at regular intervals (e.g., every 4 weeks).

  • Vital Signs and Physical Examinations: Conduct regular assessments of vital signs and perform physical examinations to identify any potential safety concerns.

  • Dose Modification Criteria: Pre-define criteria for dose reduction or discontinuation of the study drug in the event of specific adverse events.

Logical Framework for Mitapivat Application in CDA Research

The study of mitapivat in CDA is based on a logical progression from its known mechanism to its potential clinical benefits in a disease characterized by ineffective erythropoiesis.

G cluster_0 Known Information cluster_1 Hypothesis cluster_2 Experimental Approach cluster_3 Expected Outcomes A Mitapivat is a PK Activator B PK Activation Increases Red Blood Cell ATP A->B D Increased ATP may improve Erythroid Cell Health and Survival B->D C CDA Type II is caused by SEC23B Mutations leading to Ineffective Erythropoiesis C->D E Clinical Trial (SATISFY) in CDA II Patients D->E F Improved Hemoglobin Levels E->F G Reduced Hemolysis and Ineffective Erythropoiesis E->G H Acceptable Safety Profile E->H

Logical relationship in mitapivat research for CDA.

Conclusion and Future Directions

The preliminary data from the SATISFY trial suggests that mitapivat is a promising therapeutic agent for patients with Congenital Dyserythropoietic Anemia Type II, demonstrating a favorable safety profile and potential for improving anemia and hemolysis.[10] Further research is needed to fully elucidate the specific benefits for the CDA II population, including a detailed analysis of the CDA II cohort from the SATISFY trial and potentially larger, controlled studies.

For researchers, the provided protocols offer a framework for designing studies to further investigate the efficacy and mechanism of mitapivat in CDA. Future preclinical studies could also explore the direct cellular effects of enhanced glycolysis on erythroid precursors with SEC23B mutations to provide a more definitive mechanistic link. The continued investigation of mitapivat holds promise for a novel therapeutic approach for this rare and debilitating genetic disorder.

References

Troubleshooting & Optimization

mitapivat hemisulfate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitapivat (B609056) hemisulfate. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the stability and storage of mitapivat hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended. For long-term storage (months to years), freezing at -20°C is advised. The compound should be kept in a dry and dark environment.[1] While it may be shipped at ambient temperatures as a non-hazardous chemical, prolonged exposure to uncontrolled temperatures should be avoided.[1] One supplier of the sesquihydrate form suggests storage at room temperature in the continental US, but it is always best to consult the Certificate of Analysis for specific recommendations for the particular form you have.[2]

Q2: How stable is this compound at room temperature?

A2: The stability of this compound at room temperature can depend on the specific crystalline form. For example, certain co-crystals like "Form ACC1 of this compound:ascorbic acid" and "Form ACC2 of this compound:adipic acid" have been shown to be chemically and polymorphically stable for at least one month under standard room temperature and humidity conditions (60% relative humidity).[3][4] However, for general research use, it is recommended to follow the short-term storage guidelines of 0 - 4°C to minimize any potential degradation over time.[1]

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light can lead to the degradation of mitapivat. A study on the degradation behavior of mitapivat identified photolytic degradation products.[5] Therefore, it is crucial to store the compound in a dark environment, for example, by using amber vials or by storing it in a light-proof container.

Q4: What are the known degradation pathways for mitapivat?

A4: Mitapivat can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[5] The primary degradation pathways identified include oxidation, N-dealkylation, and hydrolysis of the amide bond.[6] A study has identified seven novel degradation products resulting from these stress conditions.[5]

Q5: Are there different crystalline forms of this compound with varying stability?

A5: Yes, several crystalline forms (polymorphs and co-crystals) of this compound have been developed to improve properties such as stability, dissolution, and handling.[4][7] For instance, specific crystalline forms with ascorbic acid and adipic acid have demonstrated enhanced stability under stress conditions like heat, grinding, and high pressure.[3][4] When working with a specific form, it is important to refer to the supplier's documentation for detailed stability information.

Q6: How should I handle the commercially available mitapivat tablets (Pyrukynd®)?

A6: The commercially available tablets should be kept in their original blister wallet and carton until use. The tablets should be swallowed whole and not be cut, crushed, chewed, or dissolved.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature and protected from light and moisture. 2. Prepare fresh solutions for analysis. 3. If degradation is suspected, consider performing a forced degradation study to identify potential degradation products.[5]
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., buffer, cell culture media).1. Assess the stability of this compound in your specific experimental solution over the duration of the experiment. 2. Prepare fresh stock solutions before each experiment. 3. Consider the pH of your solutions, as hydrolysis can be a degradation pathway.
Physical changes in the solid compound (e.g., color change, clumping) Exposure to moisture or light.1. Ensure the storage container is tightly sealed and stored in a desiccator if necessary. 2. Confirm that the compound is stored in a dark place. 3. Some crystalline forms are non-hygroscopic, which may be preferable for experiments sensitive to moisture.[3][4]

Stability and Storage Data Summary

Parameter Condition Recommendation/Observation Reference
Short-Term Storage Days to Weeks0 - 4°C, dry, dark[1]
Long-Term Storage Months to Years-20°C, dry, dark[1]
Shipping Ambient TemperatureStable for a few weeks during ordinary shipping.[1]
Light Exposure Photolytic StressLeads to degradation. Store in the dark.[5]
Humidity 60% RH at RTSome crystalline forms are stable for at least one month.[3][4]
Accelerated Stability 40°C / 75% RHSome crystalline forms are stable for at least one month.[3][4]
Stress Conditions Heat, Grinding, High PressureCertain crystalline forms exhibit stability.[3][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of this compound under various stress conditions, based on methodologies described in the literature.[5]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M).

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M).

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

    • Run a dark control in parallel.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 105°C) for a defined period.

    • Dissolve the heat-treated solid in the stock solution solvent for analysis.

  • Analysis:

    • Analyze all samples by a validated HPLC method to separate the parent compound from any degradation products.[5]

    • Characterize the degradation products using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Mitapivat Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation photo Photolytic Degradation stock->photo thermal Thermal Degradation stock->thermal hplc HPLC Separation acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc ms MS/MS Identification hplc->ms Characterize Peaks

Caption: Forced degradation experimental workflow for mitapivat.

logical_relationship cluster_storage Storage & Handling Best Practices cluster_outcome cluster_result storage_conditions Controlled Temperature (0-4°C short-term, -20°C long-term) stability Maximized Stability & Minimized Degradation storage_conditions->stability protect_light Protection from Light protect_light->stability protect_moisture Protection from Moisture protect_moisture->stability data_integrity Reliable & Reproducible Experimental Data stability->data_integrity

Caption: Key factors influencing mitapivat stability and data integrity.

References

Optimizing Mitapivat Concentration for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of mitapivat (B609056) in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of mitapivat?

Mitapivat is a first-in-class, oral, small-molecule allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1][2] It binds to a site on the PK tetramer distinct from that of the endogenous activator, fructose (B13574) bisphosphate (FBP).[1][2] This binding stabilizes the active form of the enzyme, enhancing its catalytic activity.[2][3] In red blood cells (RBCs), this activation of the erythrocyte-specific isoform (PKR) boosts the final step of glycolysis, leading to increased production of adenosine (B11128) triphosphate (ATP) and decreased levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][4] This ultimately improves RBC energy levels and function.[3]

Q2: What is a typical effective concentration range for mitapivat in in vitro studies?

The effective concentration of mitapivat can vary depending on the cell type and the specific experimental endpoint. Based on ex vivo studies with human red blood cells, a concentration range of 0.002 µM to 10 µM has been shown to be effective.[5] For example, in RBCs from patients with β-thalassemia/Hb E disease, mitapivat increased ATP levels in a concentration-dependent manner within this range.[5] In studies on PK-deficient RBCs, incubations with 10 µM mitapivat resulted in a mean 1.8-fold increase in PK activity after 24 hours.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system and assay.

Q3: How long should I incubate cells with mitapivat?

Incubation times can range from a few hours to 24 hours or longer, depending on the desired outcome. Significant increases in PK activity and ATP levels in PK-deficient red blood cells have been observed after both 6 and 24 hours of incubation with mitapivat.[6] ATP concentrations appear to stabilize within 10 days of treatment initiation in clinical settings, suggesting that longer-term in vitro cultures may also be relevant for certain studies.[4]

Q4: Can mitapivat be used on cell types other than red blood cells?

While mitapivat is primarily investigated for its effects on red blood cells in the context of hemolytic anemias, it is an activator of the pyruvate kinase enzyme, which has different isoforms in various tissues (PKLR and PKM genes encode for PK-R, PK-L, PK-M1, and PK-M2).[1] Preclinical studies have suggested a potential link between mitapivat's activation of the PKM2 isoform and protection against cardiomyopathy in a mouse model of beta-thalassemia. Researchers should verify the expression of the relevant PK isoform in their cell line of interest and determine the efficacy of mitapivat accordingly.

Troubleshooting Guide

Issue 1: Low or no observed effect of mitapivat on ATP levels or PK activity.

  • Possible Cause 1: Sub-optimal Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of mitapivat for your specific cell type and experimental conditions. A broad range, such as 0.01 µM to 20 µM, can be a good starting point.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Extend the incubation period. While effects can be seen in as little as a few hours, longer incubations (e.g., 24 hours) may be necessary to observe significant changes in metabolic profiles.[6]

  • Possible Cause 3: Low Endogenous Pyruvate Kinase Protein Levels.

    • Solution: The efficacy of mitapivat is dependent on the presence of the PK enzyme.[4][7] In patient cells with very low or undetectable levels of PKR protein, the treatment effects of mitapivat were minimal.[7] Before starting your experiment, verify the expression level of the target PK isoform in your cells using methods like Western blotting or proteomics.

  • Possible Cause 4: Incorrect Assay for Measuring PK Activity or ATP.

    • Solution: Ensure that your assays for measuring PK activity and ATP levels are properly validated and sensitive enough to detect changes. Use appropriate positive and negative controls. Commercial kits for ATP measurement are widely available and reliable.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Health and Passage Number.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. Cell stress can significantly impact metabolic pathways.

  • Possible Cause 2: Instability of Mitapivat in Solution.

    • Solution: Prepare fresh stock solutions of mitapivat in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.

Issue 3: Observed cytotoxicity at higher concentrations.

  • Possible Cause: Off-target effects or solvent toxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of mitapivat and the vehicle (e.g., DMSO) in your cell line. If cytotoxicity is observed, use lower concentrations of mitapivat and ensure the final solvent concentration in the culture medium is minimal (typically <0.1%).

Data Presentation

Table 1: Summary of Ex Vivo Mitapivat Effects on Red Blood Cells (RBCs)

Cell TypeMitapivat ConcentrationIncubation TimeObserved EffectReference
PK-deficient RBCs10 µM6 hoursMean 1.3-fold increase in PK activity[6]
PK-deficient RBCs10 µM24 hoursMean 1.8-fold increase in PK activity[6]
PK-deficient RBCsNot specified24 hoursMean 1.5-fold increase in ATP levels[7]
β-thalassemia/Hb E RBCs0.002 - 10 µMNot specifiedConcentration-dependent increase in ATP levels (up to 140%)[5]
β-thalassemia/Hb E RBCs0.002 - 10 µMNot specifiedConcentration-dependent decrease in reactive oxygen species (ROS)[5]

Experimental Protocols

Protocol 1: Determination of Optimal Mitapivat Concentration in Red Blood Cells

  • Cell Preparation: Obtain whole blood samples from healthy donors or patients. Isolate red blood cells (RBCs) by centrifugation and wash them three times with a suitable buffer (e.g., PBS). Resuspend the RBCs to a desired hematocrit in a culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Mitapivat Preparation: Prepare a stock solution of mitapivat in DMSO. Serially dilute the stock solution to prepare working solutions for the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM).

  • Cell Treatment: Add the working solutions of mitapivat to the RBC suspension. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the treated cells at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis: After incubation, lyse the RBCs and measure the desired endpoints.

    • PK Activity: Use a commercially available pyruvate kinase activity assay kit.

    • ATP Levels: Use a luciferin-luciferase-based ATP assay kit.

    • 2,3-DPG Levels: Use a specific enzymatic assay for 2,3-DPG.

  • Data Analysis: Plot the measured endpoint (e.g., % increase in ATP) against the mitapivat concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

Mitapivat_Mechanism_of_Action cluster_glycolysis Glycolysis in Red Blood Cell cluster_effects Metabolic Effects Glucose Glucose G6P G6P Glucose->G6P ATP -> ADP F6P F6P G6P->F6P FBP FBP F6P->FBP ATP -> ADP PEP PEP FBP->PEP DPG_shunt 1,3-BPG -> 2,3-DPG Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP ATP_up ↑ ATP DPG_down ↓ 2,3-DPG PKR_inactive Inactive PKR (T-state) PKR_active Active PKR (R-state) PKR_inactive->PKR_active PKR_active->PEP Catalyzes Mitapivat Mitapivat Mitapivat->PKR_inactive Binds to allosteric site

Caption: Mechanism of action of mitapivat in red blood cell glycolysis.

Mitapivat_Optimization_Workflow cluster_protocol Experimental Protocol cluster_troubleshoot Troubleshooting start Start: Define Cell System and Endpoints prep_cells 1. Prepare and Culture Cells start->prep_cells prep_mita 2. Prepare Mitapivat Working Solutions prep_cells->prep_mita treat 3. Treat Cells with Mitapivat (Dose-Response) prep_mita->treat incubate 4. Incubate for Defined Time treat->incubate analyze 5. Analyze Endpoints (e.g., ATP, PK Activity) incubate->analyze decision Is an effect observed? analyze->decision no_effect No/Low Effect decision->no_effect No success Optimal Concentration Determined decision->success Yes check_conc Optimize Concentration and Incubation Time no_effect->check_conc check_pk Verify PK Protein Expression no_effect->check_pk check_assay Validate Assay Sensitivity no_effect->check_assay check_conc->treat Re-run Experiment

Caption: Workflow for optimizing mitapivat concentration in vitro.

References

Technical Support Center: Forced Degradation Studies of Mitapivat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of mitapivat (B609056) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of mitapivat?

A1: Forced degradation studies for mitapivat typically involve exposure to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2]

Q2: Which analytical techniques are most suitable for analyzing mitapivat and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying mitapivat from its degradation products.[1][2][3] For structural characterization and identification of the degradation products, hyphenated techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (LC-ESI-Q-TOF-MS) are employed.[1]

Q3: How can I ensure the complete separation of mitapivat from its degradation products in my HPLC method?

A3: To achieve optimal separation, a stability-indicating HPLC method should be developed and validated. This often involves using a C18 or a phenyl column with a gradient elution profile.[1][2] A common mobile phase combination is a mixture of an acidic buffer (e.g., 0.1% formic acid or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile.[1][2][3] Method development and validation should follow ICH Q2(R2) guidelines.[1]

Q4: What are the known degradation products of mitapivat?

A4: Studies have identified several degradation products of mitapivat under various stress conditions. Under hydrolytic, photolytic, and oxidative stress, a total of seven novel degradation products have been reported.[1] Another study identified five degradation products under acid, alkali, peroxide, reduction, photolytic, and thermal degradation conditions.[2] The characterization of these products is typically performed using mass spectrometry.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. - Insufficient stress level (concentration of stressor, temperature, or duration).- Mitapivat is highly stable under the applied conditions.- Increase the molarity of the acid/base/oxidizing agent.- Increase the temperature for thermal and hydrolytic studies.- Extend the duration of exposure to the stress condition.- Confirm the activity of your stressor (e.g., peroxide solution).
Complete degradation of mitapivat. - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure the stability-indicating nature of the method.
Poor peak shape or resolution in HPLC chromatogram. - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload.- Optimize the mobile phase composition and pH to improve peak symmetry and resolution.- Use a new column or a different stationary phase (e.g., C18, Phenyl).- Reduce the injection volume or sample concentration.
Inconsistent or non-reproducible results. - Variation in experimental parameters (e.g., temperature, time, reagent concentration).- Instability of degradation products.- Improper sample preparation.- Ensure precise control of all experimental parameters.- Analyze samples immediately after stress testing or store them under appropriate conditions (e.g., refrigerated, protected from light).- Standardize the sample preparation procedure, including neutralization and dilution steps.
Difficulty in identifying degradation products by MS. - Low abundance of degradation products.- Co-elution of impurities.- Complex fragmentation patterns.- Concentrate the sample before MS analysis.- Optimize the chromatographic method to separate co-eluting peaks.- Utilize tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) to aid in structural elucidation.

Experimental Protocols & Data

Summary of Forced Degradation Conditions and Results

The following tables summarize the experimental conditions and observed degradation of mitapivat under various stress scenarios as reported in the literature.

Table 1: Hydrolytic Degradation

ConditionReagentTemperatureDurationDegradation (%)Reference
Acidic1N HCl60°C1 hourData not specified[3]
Alkaline1N NaOH60°C1 hourData not specified[3]

Table 2: Oxidative Degradation

ReagentTemperatureDurationDegradation (%)Reference
Not specifiedRoom Temperature15 minutesData not specified[3]

Table 3: Photolytic and Thermal Degradation

ConditionMethodDurationDegradation (%)Reference
PhotolyticPhotostability chamber3 hoursData not specified[3]
ThermalHot air oven at 105°C3 hoursData not specified[3]

Note: Specific quantitative degradation percentages were not available in the provided search results. The studies indicate that degradation was observed under these conditions, leading to the formation of multiple degradation products.[1][2]

Detailed Methodologies

1. Acid Degradation Protocol [3]

  • Prepare a stock solution of mitapivat.

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl.

  • Place the flask in a water bath maintained at 60°C for 1 hour.

  • After 1 hour, cool the solution to room temperature.

  • Neutralize the solution with 1N NaOH.

  • Dilute to the final volume with the appropriate diluent.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

2. Alkali Degradation Protocol [3]

  • Prepare a stock solution of mitapivat.

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1N NaOH.

  • Place the flask in a water bath maintained at 60°C for 1 hour.

  • After 1 hour, cool the solution to room temperature.

  • Neutralize the solution with 1N HCl.

  • Dilute to the final volume with the appropriate diluent.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

3. Oxidative Degradation Protocol Specific peroxide concentration is not mentioned in the abstract, but a general procedure is outlined.

  • Prepare a stock solution of mitapivat.

  • Treat the solution with a peroxide solution.

  • Allow the reaction to proceed at room temperature for a specified duration (e.g., 15 minutes).[3]

  • Dilute the sample with the appropriate diluent.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

4. Photolytic Degradation Protocol [3]

  • Place the mitapivat sample (solid or in solution) in a photostability chamber.

  • Expose the sample to light for a defined period (e.g., 3 hours).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dissolve and/or dilute the sample with the appropriate diluent.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

5. Thermal Degradation Protocol [3]

  • Place the solid mitapivat sample in a petri dish.

  • Heat the sample in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration (e.g., 3 hours).

  • After heating, cool the sample to room temperature.

  • Dissolve and dilute the sample with the appropriate diluent.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Mitapivat_API Mitapivat API/Formulation Stock_Solution Prepare Stock Solution Mitapivat_API->Stock_Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Stock_Solution->Acid Base Alkali Hydrolysis (e.g., 1N NaOH, 60°C) Stock_Solution->Base Oxidative Oxidation (e.g., H2O2) Stock_Solution->Oxidative Thermal Thermal Stress (e.g., 105°C) Stock_Solution->Thermal Photo Photolytic Stress (UV/Vis Light) Stock_Solution->Photo Neutralization Neutralization/Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photo->Neutralization HPLC HPLC Analysis (Separation & Quantification) Neutralization->HPLC LCMS LC-MS/MS Analysis (Identification & Characterization) HPLC->LCMS Degradation_Pathway Propose Degradation Pathway LCMS->Degradation_Pathway Toxicity_Prediction In-silico Toxicity Prediction Degradation_Pathway->Toxicity_Prediction

Caption: Experimental workflow for forced degradation studies of mitapivat.

Mitapivat_Degradation_Pathway Mitapivat Mitapivat DP1 Degradation Product 1 DP2 Degradation Product 2 DP3 Degradation Product 3 DP_n ... and others Acid Acidic Hydrolysis Acid->DP1 forms Base Basic Hydrolysis Base->DP2 forms Oxidation Oxidative Stress Oxidation->DP3 forms Photolysis Photolytic Stress Photolysis->DP_n forms

Caption: Logical relationship of mitapivat degradation under stress conditions.

References

Navigating Mitapivat Hemisulfate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – To facilitate the seamless integration of mitapivat (B609056) hemisulfate into experimental workflows, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing its solubility. This guide offers detailed troubleshooting protocols and frequently asked questions to address common challenges encountered during experimental use.

Mitapivat is a first-in-class allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1] Its hemisulfate salt form is under investigation for the treatment of various hemolytic anemias.[2] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving mitapivat hemisulfate?

A1: this compound is most soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It has slight and pH-dependent solubility in aqueous solutions.[3][4] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q2: How does pH affect the aqueous solubility of this compound?

A2: The aqueous solubility of mitapivat is pH-dependent. It exhibits higher solubility in acidic conditions (pH 1.1 to 5.5) and lower solubility in more neutral to basic conditions (pH 5.5 to 8.0).[4] This is an important consideration when preparing aqueous buffers and cell culture media.

Q3: My this compound precipitated when I added it to my aqueous buffer. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in organic solvents. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Key strategies include using a pre-warmed buffer, adding the DMSO stock dropwise while vortexing, and considering a serial dilution approach.

Q4: What is the recommended method for storing this compound solutions?

A4: Solid this compound should be stored according to the manufacturer's instructions, typically at -20°C. For stock solutions in DMSO, it is advisable to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of mitapivat in various stressed conditions (hydrolytic, photolytic, thermal, and oxidative) has been studied, and degradation products have been identified.[5] Long-term stability in specific experimental buffers should be validated empirically if the solution is to be stored for an extended period.

Solubility Data

The following tables summarize the available solubility data for mitapivat and its hemisulfate salt in various solvents.

Table 1: Solubility of Mitapivat (Free Base)

SolventSolubility (mg/mL)Molar Equivalent (mM)
DMSO45 - 9099.87 - 199.75
Ethanol2 - 44.44 - 8.88
WaterInsoluble-

Data sourced from Selleck Chemicals.[6]

Table 2: Aqueous Solubility of Mitapivat

pHSolubility (mg/mL)
1.19.72
3.03.20
4.52.23
5.50.34

Data sourced from a study on mitapivat formulations.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a final working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing the medium, add the DMSO stock solution dropwise to the side of the tube. This gradual addition helps to ensure rapid dispersion and reduce the risk of precipitation.

  • Continue to vortex for a few seconds after the addition is complete.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for treating cells immediately.

Troubleshooting Guide: Managing Precipitation

Precipitation of this compound upon dilution into aqueous media is a common challenge. The following workflow provides a systematic approach to troubleshoot and resolve this issue.

G start Precipitation Observed in Aqueous Solution check_stock 1. Check Stock Solution Is the DMSO stock clear? start->check_stock stock_issue Issue: Stock Not Fully Dissolved - Warm gently (37°C) - Vortex/sonicate briefly - Prepare fresh stock check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was the dilution performed correctly? check_stock->check_dilution Yes stock_issue->check_stock dilution_issue Issue: Improper Dilution Technique - Use pre-warmed (37°C) aqueous buffer - Add DMSO stock dropwise while vortexing - Ensure final DMSO concentration is low (e.g., <0.5%) check_dilution->dilution_issue No check_concentration 3. Evaluate Final Concentration Is the final concentration too high? check_dilution->check_concentration Yes dilution_issue->check_dilution concentration_issue Issue: Exceeds Aqueous Solubility - Lower the final working concentration - Perform a solubility test to determine the limit in your specific medium check_concentration->concentration_issue Yes consider_formulation 4. Consider Formulation Aids Is precipitation persistent? check_concentration->consider_formulation No concentration_issue->check_concentration formulation_solution Solution: Use of Solubilizing Agents - Consider co-solvents (e.g., ethanol) - Investigate use of non-ionic surfactants (e.g., Tween-80) or cyclodextrins (requires validation) consider_formulation->formulation_solution success Solution is Clear Proceed with Experiment consider_formulation->success If not persistent formulation_solution->success

Troubleshooting workflow for this compound precipitation.

Mechanism of Action: Pyruvate Kinase Activation Pathway

Mitapivat is an allosteric activator of pyruvate kinase (PK), a key enzyme in the glycolytic pathway.[2] By binding to PK, mitapivat enhances its enzymatic activity, leading to increased ATP production and decreased levels of the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[2] This is particularly beneficial in red blood cells, which rely on glycolysis for their energy supply.

G cluster_glycolysis Glycolytic Pathway cluster_energy Cellular Energy & Oxygen Affinity PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PK ATP Increased ATP Production Pyruvate->ATP Leads to PK Pyruvate Kinase (PK) DPG Decreased 2,3-DPG PK->DPG Reduces upstream metabolite Mitapivat Mitapivat (Allosteric Activator) Mitapivat->PK Binds to and activates RBC_Health Improved Red Blood Cell Health and Lifespan ATP->RBC_Health O2_Affinity Increased Hemoglobin Oxygen Affinity DPG->O2_Affinity

Signaling pathway of mitapivat as a pyruvate kinase activator.

References

Technical Support Center: Preclinical Dose-Escalation Studies for Mitapivat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals designing and executing preclinical dose-escalation studies for mitapivat (B609056) (formerly AG-348), a first-in-class allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1][2]

Frequently Asked Questions (FAQs) for Study Design

Q1: How should I select the starting dose for my in vivo preclinical study?

A1: Selecting the starting dose is a critical step that balances safety with the need to achieve a pharmacologically active dose. The approach involves determining the No-Observed-Adverse-Effect-Level (NOAEL) from toxicology studies and converting it to a Human Equivalent Dose (HED), which is then scaled back for the animal model.[3][4]

  • Determine NOAEL: The NOAEL is identified from ascending dose toxicity studies in a relevant preclinical species.[3] This is the highest dose at which no significant adverse effects are observed.

  • Convert to HED: The NOAEL (in mg/kg) is converted to a HED using allometric scaling, which accounts for differences in body surface area between species.[4][5] The FDA provides standard conversion factors for this calculation.[5]

  • Apply Safety Factor: A safety factor (typically 10) is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for initial human trials.[3][5]

  • Scale for Preclinical Model: For your animal study, you should start at a dose significantly lower than the NOAEL. A common approach is to begin at a dose expected to produce a minimal biological effect, often derived from in vitro EC50 or pharmacologically active dose (PAD) data, and ensure it is well below any dose showing adverse effects in toxicology studies.[6]

Q2: What is a typical dose-escalation scheme for a preclinical study with mitapivat?

A2: A common preclinical dose-escalation strategy is the modified Fibonacci sequence, which allows for conservative dose increases at the beginning of the study and larger increments at higher doses where the risk is better understood. Dosing is typically performed twice daily (BID) to maintain exposure.[7][8]

The scheme should be designed to characterize the full dose-response curve, from minimal effect to efficacy saturation or dose-limiting toxicity. A clinical study in patients with Sickle Cell Disease (SCD) used ascending doses of 5 mg, 20 mg, and 50 mg BID, with a further escalation to 100 mg BID.[7][8] A preclinical rodent study could adapt this, starting at a lower equivalent dose.

Experimental Workflow and Data Presentation

Diagram: General Preclinical Dose-Escalation Workflow

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Decision cluster_3 Phase 4: Escalation or Completion start Define Study Objectives (PK/PD, Efficacy, Safety) calc_dose Calculate Starting Dose (Based on NOAEL & in vitro data) start->calc_dose design_scheme Design Escalation Scheme (e.g., Modified Fibonacci) calc_dose->design_scheme dose_1 Dose Cohort 1 (Lowest Dose) design_scheme->dose_1 collect_1 Collect Samples (Blood for PK/PD) dose_1->collect_1 monitor_1 Monitor Health (Clinical Signs) collect_1->monitor_1 analyze_pkpd Analyze PK/PD Data monitor_1->analyze_pkpd decision Decision Point analyze_pkpd->decision review_safety Review Safety Data review_safety->decision dose_next Dose Next Cohort (Higher Dose) decision->dose_next Safe & Below MTD stop Stop Study (Efficacy/Toxicity Met) decision->stop MTD or Efficacy Reached dose_next->dose_1 Repeat Cycle

Caption: Workflow for a preclinical dose-escalation study.

Table 1: Example Dose-Escalation Scheme for Mitapivat in a Mouse Model
CohortDose Level (mg/kg, BID)RationaleKey Endpoints
11Establish baseline PK and minimal PD effectPK profile, baseline ATP levels
23Assess initial dose-response for PK/PD markersPK profile, change in ATP and 2,3-DPG
310Evaluate significant target engagementPK/PD, hematological parameters
430Approach expected therapeutic exposure rangePK/PD, hematology, signs of efficacy
5100Test for efficacy saturation and potential toxicityPK/PD, efficacy markers, full safety panel

Mitapivat's Mechanism of Action

Mitapivat is an allosteric activator of the pyruvate kinase (PK) enzyme, which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[1][2][9] By binding to a site distinct from the natural activator fructose-1,6-bisphosphate (FBP), mitapivat stabilizes the active tetrameric form of both wild-type and mutant PK enzymes.[10][11][12] This enhanced activity increases the rate of conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, leading to a net gain in adenosine (B11128) triphosphate (ATP) and a decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[13][14][15] The increase in ATP improves RBC energy homeostasis and membrane integrity, while the decrease in 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce sickling in relevant disease models.[10][13][15]

Diagram: Mitapivat Signaling Pathway in Red Blood Cells

G mitapivat Mitapivat PKR Pyruvate Kinase-R (PKR) (Inactive Tetramer) mitapivat->PKR Allosteric Binding PKR_active Active PKR Tetramer PKR->PKR_active Activation Pyruvate Pyruvate DPG 2,3-DPG ↓ PKR_active->DPG Reduces Upstream Metabolite PEP Phosphoenolpyruvate (PEP) PEP->Pyruvate   Catalyzed by Active PKR ATP ATP ↑ Pyruvate->ATP Generates RBC_Health Improved RBC Health (Membrane Stability, Reduced Hemolysis) ATP->RBC_Health Leads to O2_Affinity Increased Hb-O2 Affinity (Reduced Sickling) DPG->O2_Affinity Leads to Glycolysis Glycolysis Glycolysis->PEP

Caption: Mitapivat's activation of PKR and its metabolic effects.

Experimental Protocols

Q3: Can you provide a protocol for a Pyruvate Kinase (PK) Activity Assay?

A3: Yes. This protocol is adapted from standard coupled-enzyme assays used to measure PK activity by monitoring the consumption of NADH.[16][17] Pyruvate produced by PK is used by lactate (B86563) dehydrogenase (LDH), which oxidizes NADH to NAD+, causing a decrease in absorbance at 340 nm.[17]

Protocol: Lactate Dehydrogenase Coupled Pyruvate Kinase Activity Assay

Materials:

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

  • Reaction Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5

  • Reagents: Phosphoenolpyruvate (PEP), ADP, NADH, Lactate Dehydrogenase (LDH)

  • Sample: Red blood cell lysate or purified enzyme

Procedure:

  • Prepare Master Mix: For each reaction, prepare a master mix in the Reaction Buffer containing:

    • 1 mM PEP

    • 2 mM ADP

    • 0.2 mM NADH

    • 2-5 units/mL LDH

  • Sample Preparation: Prepare RBC lysates by hypotonic lysis and centrifugation to remove ghosts. Dilute the lysate in Reaction Buffer to ensure the reaction rate is within the linear range of the assay.

  • Assay Execution:

    • Add 180 µL of the Master Mix to each well of the 96-well plate.

    • Add 20 µL of the diluted sample (or positive control/blank) to the wells.

    • Incubate the plate at 25°C or 37°C for 5 minutes to allow temperature equilibration.[18]

  • Measurement:

    • Place the plate in the spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmoles of pyruvate produced per minute. One unit of PK activity is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute.[18]

Troubleshooting Guide

Q4: We are observing high variability in our ATP measurements across animals in the same dose group. What are the potential causes and solutions?

A4: High variability in ATP measurements is a common issue that can obscure the true pharmacodynamic effect of mitapivat. The causes can be procedural or biological.

Table 2: Troubleshooting High Variability in RBC ATP Levels
Potential CauseRecommended Solution(s)
Sample Handling Issues - Standardize Collection: Ensure blood collection time post-dose is consistent for all animals. - Immediate Processing: Process samples immediately after collection or use a validated stabilization buffer to prevent ATP degradation. - Consistent Lysis: Use a standardized protocol for RBC lysis to ensure complete ATP release.
Assay Performance - Validate Assay: Ensure the ATP assay kit is validated for your sample matrix (e.g., mouse whole blood lysate). Check for linearity, precision, and accuracy. - Run Controls: Include positive and negative controls on every plate to monitor assay performance.
Dosing Inaccuracy - Verify Formulation: Check the concentration and homogeneity of the mitapivat formulation. - Refine Dosing Technique: Ensure consistent administration (e.g., oral gavage volume and technique) across all animals.
Biological Variability - Increase N-size: Increase the number of animals per group to improve statistical power. - Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handling to reduce stress, which can impact metabolic parameters.

Diagram: Troubleshooting Logic for ATP Variability

G start High Variability in RBC ATP Levels Observed check_handling Review Sample Handling Protocol start->check_handling check_assay Review Assay Performance start->check_assay check_dosing Review Dosing Procedure start->check_dosing consistent_handling Is Collection/Processing Standardized? check_handling->consistent_handling valid_assay Is Assay Validated & Controls OK? check_assay->valid_assay accurate_dosing Is Formulation/Technique Consistent? check_dosing->accurate_dosing consistent_handling->valid_assay Yes improve_handling Action: Standardize Collection & Processing consistent_handling->improve_handling No valid_assay->accurate_dosing Yes revalidate_assay Action: Re-validate Assay, Check Reagents valid_assay->revalidate_assay No refine_dosing Action: Verify Formulation, Refine Technique accurate_dosing->refine_dosing No increase_n Consider Increasing Group Size (N) accurate_dosing->increase_n Yes

References

Technical Support Center: Mitapivat and Hepatocellular Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing high-dose mitapivat (B609056). The following troubleshooting guides and FAQs address specific issues related to monitoring for potential hepatocellular injury during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

General Information

Q1: What is mitapivat and what is its mechanism of action? Mitapivat (Brand Name: Pyrukynd®) is a first-in-class, oral, allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme.[1][2] Its primary target is the red blood cell-specific isoform, PKR.[3] By binding to an allosteric site on the PKR tetramer, mitapivat enhances the enzyme's activity, which increases the production of adenosine (B11128) triphosphate (ATP) and restores normal glycolytic function in red blood cells.[1][3][4] This mechanism is beneficial in treating hemolytic anemias like Pyruvate Kinase Deficiency (PKD).[2][3][5]

Q2: Why is monitoring for hepatocellular injury necessary when using high-dose mitapivat? Hepatocellular injury, characterized by elevated liver transaminases, has been observed in patients treated with higher doses of mitapivat than those recommended for PK deficiency.[4][6][7] In clinical trials for thalassemia, cases of liver injury were reported, with peak alanine (B10760859) aminotransferase (ALT) levels greater than 5 times the upper limit of normal (>5x ULN), sometimes accompanied by jaundice.[7][8][9] These events typically occurred within the first six months of treatment and improved upon discontinuation of the drug.[7][8][9] This has led to updated safety labels and mandatory liver function monitoring.[7]

Monitoring Protocols

Q3: What specific liver function tests (LFTs) should be performed? A standard panel of liver biochemical tests is recommended. This should include, at a minimum:

Additionally, monitoring albumin and prothrombin time (PT/INR) can provide information on hepatic protein synthesis function.[10]

Q4: What is the recommended frequency for liver function monitoring? Based on observations from clinical trials and subsequent regulatory guidance, the following monitoring schedule is required:

  • Baseline: Obtain liver function tests before initiating treatment with mitapivat.[4][7]

  • Initial Phase: Monitor LFTs monthly for the first six months of treatment.[4][7][8][13]

  • As Clinically Indicated: Continue monitoring as needed based on patient condition or previous results.[4][9]

Q5: What are the clinical signs and symptoms of hepatocellular injury? Researchers should be vigilant for signs and symptoms of liver injury, which include:

  • Jaundice (yellowing of the skin or eyes)[4][14]

  • Scleral icterus[4][6]

  • Dark urine[4][13]

  • Severe abdominal pain or fatigue[4][14]

  • Dizziness or confusion[4][13]

Troubleshooting and Actionable Thresholds

Q6: What level of liver enzyme elevation is considered clinically significant? An elevation of ALT or AST >3x the upper limit of normal (ULN) is a common threshold for concern in drug development.[10] For mitapivat, specific actions are triggered by more significant elevations. The observed liver injury events in trials were characterized by peak ALT levels of >5x ULN.[7][8][9] Any elevation of ALT ≥ 3x ULN in conjunction with a total bilirubin level ≥ 2x ULN (known as "Hy's Law") indicates a high risk of severe drug-induced liver injury (DILI).[10]

Q7: What immediate actions should be taken if significant liver enzyme elevations are observed? Prompt action is critical. If clinically significant increases in liver tests are observed, or if ALT rises to >5x ULN, treatment with mitapivat should be interrupted.[4][9] If DILI due to mitapivat is suspected, the drug should be discontinued (B1498344) permanently.[4][9] The events observed in clinical trials improved upon treatment discontinuation.[8][15] Confirmatory blood tests should be repeated within 2-5 days to assess the trend.[16][17]

Q8: What is the potential mechanism of mitapivat-associated liver injury? The precise mechanism is not fully elucidated. Mitapivat is primarily metabolized by the liver enzyme CYP3A4.[1][3] Drug-induced liver injury can be intrinsic (dose-dependent) or idiosyncratic (dose-independent).[10] The observation of injury at higher doses suggests a potential dose-dependent component.[4][7] Hepatic manifestations like jaundice could also be related to shifts in heme catabolism and bilirubin processing.[6]

Q9: Are there drug interactions that could increase the risk of liver injury? Yes. Co-administration of mitapivat with strong inhibitors or inducers of the CYP3A4 enzyme can alter its plasma concentration.[3]

  • Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase mitapivat exposure, potentially increasing the risk of adverse effects, including liver injury.[3]

  • Strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease mitapivat levels, potentially reducing its efficacy.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the monitoring and incidence of hepatocellular injury with mitapivat.

Table 1: Recommended Liver Monitoring Schedule for Mitapivat

Time PointActionReference
Pre-Treatment Obtain baseline liver function tests (ALT, AST, Bilirubin, ALP).[4][7]
Months 1-6 Monitor liver function tests monthly.[4][7][8][13]
Post 6 Months Monitor as clinically indicated.[4][9]

Table 2: Actionable Thresholds for Liver Enzyme Elevations

ObservationRecommended ActionReference
ALT > 5x ULN Interrupt mitapivat treatment.[4][9]
ALT > 3x ULN and Total Bilirubin > 2x ULN Indicates potential for severe DILI (Hy's Law). Promptly discontinue treatment.[10]
Suspected Hepatic Injury (regardless of level) Discontinue mitapivat treatment.[4][9]

Table 3: Incidence of Hepatocellular Injury in Thalassemia Clinical Trials

Total Patients on MitapivatPatients with Hepatocellular InjuryIncidence RateKey Characteristics of InjuryReference
30120.66%Occurred within the first 6 months; led to treatment discontinuation; liver tests improved post-discontinuation.[5][13]

Experimental Protocols

Protocol 1: Clinical Monitoring of Liver Function

Objective: To serially monitor for signs of hepatocellular injury in subjects receiving high-dose mitapivat.

Methodology:

  • Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).

  • Baseline Measurement: Prior to the first dose of mitapivat, perform a full liver function panel to establish baseline values for ALT, AST, total bilirubin, and ALP.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.

    • Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.

  • Biochemical Analysis: Analyze serum samples using a calibrated automated clinical chemistry analyzer for the following parameters:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Total Bilirubin

    • Alkaline Phosphatase (ALP)

  • Monitoring Schedule: Repeat steps 1-4 on a monthly basis for the first six months of the experiment.

  • Data Analysis: Compare all post-treatment results to the subject's baseline values and the established upper limit of normal (ULN) for each analyte. Document and report any elevations according to the thresholds in Table 2.

Protocol 2: In Vitro Assessment of Mitapivat Hepatotoxicity

Objective: To determine the potential cytotoxic effect of high concentrations of mitapivat on a human hepatocyte cell line.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells (human hepatocellular carcinoma cell line) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of mitapivat in dimethyl sulfoxide (B87167) (DMSO).

    • Create a serial dilution of mitapivat in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

    • Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the dose-response curve and calculate the IC₅₀ (the concentration of mitapivat that causes 50% inhibition of cell viability).

Visualizations

G start Initiate Mitapivat Study baseline Obtain Baseline Liver Function Tests (LFTs) start->baseline dose Administer Mitapivat baseline->dose monitor Monthly LFT Monitoring (First 6 Months) dose->monitor check Review LFT Results monitor->check normal Results within Normal Limits check->normal Normal elevated Clinically Significant Elevation Detected check->elevated Abnormal continue_study Continue Dosing and Monthly Monitoring normal->continue_study action Proceed to Action Protocol (See Fig. 2) elevated->action continue_study->monitor

Figure 1: Workflow for routine clinical monitoring of liver function during a mitapivat study.

G start Abnormal LFT Result Received (e.g., Elevated ALT) check_alt Is ALT > 5x ULN? start->check_alt check_hys Is ALT > 3x ULN AND Total Bilirubin > 2x ULN? check_alt->check_hys No interrupt INTERRUPT MITAPIVAT TREATMENT check_alt->interrupt Yes discontinue DISCONTINUE MITAPIVAT PERMANENTLY check_hys->discontinue Yes monitor_closely Continue Close Monitoring check_hys->monitor_closely No retest Repeat LFTs in 2-5 Days interrupt->retest end_protocol End Protocol for Subject discontinue->end_protocol retest->end_protocol If confirmed or worsening

Figure 2: Decision logic for dose interruption or discontinuation based on LFT results.

G mitapivat High-Dose Mitapivat liver Liver (Hepatocyte) mitapivat->liver cyp3a4 Metabolism via CYP3A4 Enzyme liver->cyp3a4 bilirubin Altered Heme Catabolism & Bilirubin Processing liver->bilirubin metabolites Drug Metabolites cyp3a4->metabolites injury Potential Hepatocellular Injury metabolites->injury High Exposure/ Reactive Metabolites jaundice Jaundice / Icterus injury->jaundice contributes to bilirubin->jaundice

Figure 3: Potential mechanisms contributing to mitapivat-associated hepatocellular effects.

References

Technical Support Center: Method Validation for Mitapivat Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of stability-indicating assays for mitapivat (B609056). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method (SIM) and why is it crucial for mitapivat?

A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API), mitapivat, in the presence of its degradation products, impurities, and formulation excipients. It is essential for determining the shelf-life and storage conditions of the drug substance and product by demonstrating that any change over time is accurately detected.

Q2: Which analytical technique is most suitable for a mitapivat stability-indicating assay?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for mitapivat.[1][2] Methods typically utilize a C18 or phenyl column with a mobile phase consisting of an acidic buffer (e.g., 0.1% formic acid or orthophosphoric acid) and an organic modifier like acetonitrile, often in a gradient elution profile.[1][3] Detection is usually performed using a UV detector at wavelengths around 234 nm or 278 nm.[2][3]

Q3: What are the critical validation parameters for a mitapivat stability-indicating HPLC method according to ICH guidelines?

As per ICH Q2(R1) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5] Specificity is paramount for a SIM and is demonstrated through forced degradation studies.[6]

Q4: What is the goal of a forced degradation study for mitapivat?

Forced degradation (or stress testing) studies are performed to intentionally degrade mitapivat under more severe conditions than those used in accelerated stability studies.[6] The primary objectives are:

  • To identify likely degradation products and establish degradation pathways.[6][7]

  • To demonstrate the specificity and separating power of the analytical method.[7]

  • To ensure that the peak for mitapivat is pure and free from co-eluting degradants.

A target degradation of 5-20% is generally recommended to ensure that the method is challenged without completely destroying the parent molecule.[7]

Experimental Protocols and Data

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing mitapivat degradation to test the specificity of the analytical method.

Objective: To generate potential degradation products of mitapivat under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of mitapivat at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60-80°C for 1-2 hours. Cool and neutralize with 1N NaOH.[8]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60-80°C for 1-2 hours. Cool and neutralize with 1N HCl.[8]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance (powder) to dry heat at 105°C for 24 hours. Also, expose the stock solution to heat at 60°C for 6 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6]

  • Sample Analysis: After exposure, dilute the stressed samples to a suitable concentration (e.g., 80 µg/mL) and analyze by HPLC alongside an unstressed control sample.[8]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the mitapivat peak in all stressed samples to confirm that no degradation products are co-eluting.

Data Presentation: Method Validation Acceptance Criteria

The following tables summarize typical acceptance criteria for the validation of a stability-indicating HPLC method for mitapivat, based on ICH guidelines.[4][5][7]

Parameter Acceptance Criteria Typical Published Values for Mitapivat Assays
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.99978[2]
Accuracy % Recovery: 98.0% - 102.0%98.8% - 101.5%
Precision (Repeatability) % RSD ≤ 2.0%% RSD < 2.0%[2]
Precision (Intermediate) % RSD ≤ 2.0%% RSD < 2.0%
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of 3:10.15 µg/mL[2], 0.48 µg/mL[8]
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ratio of 10:10.5 µg/mL[2], 1.6 µg/mL[8]
Robustness % RSD ≤ 2.0% for system suitability parameters after deliberate small changes (e.g., flow rate ±0.1 mL/min, pH ±0.2)Method is robust[2][3]
System Suitability Test (SST) Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Areas (n=6) % RSD ≤ 1.0%

Visualized Workflows and Pathways

G Figure 1. Stability-Indicating Method Validation Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_final Phase 3: Finalization Dev Method Development (Column, Mobile Phase, Detector) Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Forced Initial Specificity Check Spec Specificity (Peak Purity Analysis) Forced->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Final Validation Report & Standard Operating Procedure (SOP) Rob->Report G Figure 2. Mitapivat Mechanism of Action in Red Blood Cells Mitapivat Mitapivat PKR Pyruvate Kinase (PKR) (Tetramer) Mitapivat->PKR Allosteric Activation PEP Phosphoenolpyruvate (PEP) DPG 2,3-Diphosphoglycerate (2,3-DPG) PKR->DPG Reduces Levels of Glycolysis Glycolysis Pathway Glycolysis->PEP Glycolysis->DPG Pyruvate Pyruvate PEP->Pyruvate Catalyzed by Activated PKR ATP ATP Pyruvate->ATP Generates RBC Improved RBC Health (Reduced Hemolysis) DPG->RBC Lower 2,3-DPG also contributes ATP->RBC

References

Navigating Long-Term Mitapivat Treatment Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term clinical studies of mitapivat (B609056), this technical support center provides essential guidance on overcoming common challenges. Mitapivat, a first-in-class oral activator of the pyruvate (B1213749) kinase (PK) enzyme, has shown promise in treating various hereditary hemolytic anemias by improving red blood cell metabolism.[1][2] However, its long-term administration in a research setting requires careful monitoring and management of potential issues.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental and clinical hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of mitapivat?

A1: Mitapivat is an allosteric activator of the pyruvate kinase (PK) enzyme.[1] It binds to a site on the PK tetramer distinct from its natural activator, fructose (B13574) bisphosphate (FBP), leading to the activation of both wild-type and certain mutant forms of the enzyme.[1] This activation enhances the final step of glycolysis, increasing the production of adenosine (B11128) triphosphate (ATP) and decreasing levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1][2][3] The resulting improvement in RBC energy levels is believed to enhance their lifespan, reduce hemolysis, and improve anemia.[4]

Q2: What are the most common adverse events observed in long-term mitapivat studies?

A2: Across various studies in sickle cell disease (SCD), pyruvate kinase (PK) deficiency, and thalassemia, commonly reported treatment-emergent adverse events (TEAEs) include headache, insomnia, nausea, vaso-occlusive crises (in SCD patients), decreased hormone levels (estradiol and estrone), increased testosterone (B1683101) (in males), arthralgia (joint pain), cough, and back pain.[1][5][6][7][8][9][10] Most of these events are mild and may resolve within a week of initiating treatment.[1]

Q3: Are there any serious adverse events associated with long-term mitapivat treatment?

A3: Yes, though less common, serious adverse events have been reported. In patients with PK deficiency, serious adverse reactions included atrial fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain, each occurring in a single patient in the ACTIVATE trial.[8][9][10] In SCD studies, serious TEAEs have included vaso-occlusive crises and lung infections.[7][11] Importantly, abrupt interruption or discontinuation of mitapivat can lead to acute hemolysis and subsequent anemia.[4][12] Hepatocellular injury has also been observed, particularly at doses higher than those recommended for PK deficiency.[4][13][14]

Q4: How should mitapivat dosage be managed during a long-term study?

A4: Dosing regimens in clinical trials often start with a lower dose, which is then escalated based on individual patient safety and hemoglobin response. For instance, a common starting dose is 50 mg twice daily (BID), which may be increased to 100 mg BID.[5][6][7][11] Dose reductions may be necessary to manage adverse events.[7][11] It is crucial to avoid abrupt discontinuation; a gradual taper is recommended to prevent acute hemolysis.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden drop in hemoglobin upon treatment interruption Rebound hemolysisAvoid abrupt discontinuation of mitapivat. Implement a gradual dose taper. Monitor patients closely for signs of acute hemolysis (jaundice, dark urine, fatigue).[4][12]
Elevated liver enzymes (ALT/AST) Potential hepatocellular injuryObtain baseline liver function tests before initiating treatment. Monitor liver tests monthly for the first six months and as clinically indicated thereafter.[14][15] If significant increases are observed (e.g., ALT >5x ULN), interrupt treatment. Discontinue if drug-induced liver injury is suspected.[14]
Lack of hemoglobin response Individual variability in drug response, potential underlying factorsVerify patient adherence to the prescribed dosing regimen. Assess for potential drug interactions, especially with strong or moderate CYP3A inhibitors and inducers.[9][10] Evaluate baseline PKR protein levels, as a positive correlation with hemoglobin response has been observed.[1]
Hormonal changes (decreased estradiol/estrone, increased testosterone in males) Off-target effects, potentially aromatase inhibitionMonitor hormone levels. While often not clinically significant, be aware of this potential effect.[5][7][8][9][11]
New or worsening vaso-occlusive crises (VOCs) in SCD patients Disease-related event, potential drug-related effect in some casesAll VOCs during a study should be recorded as adverse events. Investigate potential triggers for each event. Some VOCs have been assessed as possibly drug-related, particularly during dose escalation or tapering.[5][7][11]

Quantitative Data Summary

Table 1: Summary of Hemoglobin Response in Long-Term Mitapivat Studies

Indication Study Metric Result Citation
PK DeficiencyACTIVATEHemoglobin Response Rate40% in mitapivat arm vs. 0% in placebo arm[1][13]
PK DeficiencyACTIVATE & ExtensionMedian Duration of Hemoglobin Response18.3 months (ongoing up to 32.9 months)[10]
Sickle Cell DiseasePhase 1/2 ExtensionMean Hemoglobin Increase1.38 ± 0.88 g/dL[5]
Non-transfusion-dependent ThalassemiaPhase 2 ExtensionMedian Change in Hemoglobin at Week 1561.2 g/dL[16]
Sickle Cell DiseaseRISE UP (Phase 2)Hemoglobin Response Rate (≥1.0 g/dL increase)46% (50 mg BID), 50% (100 mg BID) vs. 4% (placebo)[17]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Mitapivat Studies (Incidence ≥10%)

Adverse Event Indication(s) Citation
Estrone Decreased (males)PK Deficiency[9]
Increased UratePK Deficiency[9]
Back PainPK Deficiency, Thalassemia[6][9]
Estradiol Decreased (males)PK Deficiency[9]
ArthralgiaPK Deficiency, Sickle Cell Disease[5][9]
HeadachePK Deficiency, Thalassemia[1][6]
InsomniaPK Deficiency[1]
NauseaPK Deficiency[1]
Vaso-occlusive CrisesSickle Cell Disease[5][7]
DiarrheaThalassemia[15]
FatigueThalassemia[15]
Upper Respiratory Tract InfectionThalassemia[15]

Experimental Protocols

Protocol 1: Monitoring Hemoglobin and Hemolysis Markers

  • Objective: To assess the efficacy of mitapivat on anemia and hemolysis.

  • Schedule: Collect blood samples at baseline, then at regular intervals (e.g., every 2-4 weeks during the initial period, then every 12 weeks for long-term follow-up).[5]

  • Analytes:

    • Complete Blood Count (CBC) with differential, including hemoglobin and reticulocyte percentage.

    • Markers of hemolysis: Lactate dehydrogenase (LDH), indirect bilirubin, and haptoglobin.

  • Procedure:

    • Draw whole blood into EDTA tubes for CBC and plasma-separating tubes for chemistry analytes.

    • Process samples according to the central laboratory's manual.

    • Analyze changes from baseline for each parameter. A hemoglobin response is often defined as a sustained increase of ≥1.0 or ≥1.5 g/dL from baseline.[1][13][16]

Protocol 2: Liver Function Monitoring

  • Objective: To monitor for potential hepatocellular injury.

  • Schedule: Obtain liver function tests (LFTs) prior to initiating mitapivat. Monitor LFTs monthly for the first six months of treatment, and as clinically indicated thereafter.[14][15]

  • Analytes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

  • Procedure:

    • Draw blood into a serum separator tube.

    • Process the sample to separate serum.

    • Analyze according to standard clinical chemistry procedures.

    • Action Thresholds: Interrupt mitapivat if clinically significant increases in liver tests are observed or if ALT is >5x the upper limit of normal (ULN).[14]

Visualizations

Mitapivat_Mechanism_of_Action cluster_RBC Red Blood Cell Glycolysis cluster_outcomes Cellular Outcomes PEP Phosphoenolpyruvate (PEP) PKR Pyruvate Kinase (PKR) PEP->PKR Substrate Pyruvate Pyruvate PKR->Pyruvate Catalyzes ATP_gen ATP Generation PKR->ATP_gen Results in DPG Decreased 2,3-DPG PKR->DPG Reduces Precursor ATP Increased ATP ATP_gen->ATP Mitapivat Mitapivat Mitapivat->PKR Allosterically Activates RBC_lifespan Increased RBC Lifespan ATP->RBC_lifespan Hemolysis Decreased Hemolysis RBC_lifespan->Hemolysis

Caption: Mitapivat allosterically activates PKR, boosting ATP production.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_monitoring Long-Term Monitoring cluster_extension Open-Label Extension Eligibility Assess Eligibility Criteria Baseline_Labs Collect Baseline Labs (CBC, LFTs, Hemolysis Markers) Eligibility->Baseline_Labs Randomization Randomize Patient (Mitapivat vs. Placebo) Baseline_Labs->Randomization Dose_Titration Dose Titration Period (e.g., 50mg BID) Randomization->Dose_Titration Fixed_Dose Fixed-Dose Period (e.g., 100mg BID) Dose_Titration->Fixed_Dose Based on safety & Hb response Safety_Monitoring Monitor Adverse Events & Monthly LFTs Fixed_Dose->Safety_Monitoring Efficacy_Monitoring Monitor Hemoglobin & Hemolysis Markers (e.g., every 12 weeks) Fixed_Dose->Efficacy_Monitoring OLE Patient Enters Open-Label Extension Fixed_Dose->OLE After core study period

Caption: Workflow for a long-term mitapivat clinical trial.

Troubleshooting_Logic Start Issue Encountered Check1 Elevated LFTs? Yes No Start->Check1 Action1 Interrupt Mitapivat Monitor ALT/AST Assess for DILI Check1:yes->Action1 Check2 Sudden Hb Drop? Yes No Check1:no->Check2 End Issue Addressed Action1->End Action2 Check for Abrupt Discontinuation Monitor for Acute Hemolysis Check2:yes->Action2 Check3 Lack of Hb Response? Yes No Check2:no->Check3 Action2->End Action3 Verify Adherence Check for Drug Interactions Assess Baseline PKR Check3:yes->Action3 Check3:no->End Continue Monitoring Action3->End

Caption: Logical flow for troubleshooting common mitapivat study issues.

References

Validation & Comparative

Mitapivat Efficacy in Pyruvate Kinase Deficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of mitapivat's performance across different PKLR genotypes, supported by clinical trial data and detailed experimental protocols.

Mitapivat (B609056) (Pyrukynd®), a first-in-class oral allosteric activator of the pyruvate (B1213749) kinase (PK) enzyme, has emerged as a promising therapeutic agent for pyruvate kinase deficiency (PKD), a rare genetic disorder caused by mutations in the PKLR gene.[1][2] This guide provides a comprehensive comparison of mitapivat's efficacy across various PKLR genotypes, drawing upon data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's performance in genetically defined patient populations.

Comparative Efficacy of Mitapivat by PKLR Genotype

Clinical trial data have consistently demonstrated that the efficacy of mitapivat in treating PKD is significantly influenced by the patient's PKLR genotype. Specifically, the presence of at least one missense mutation is associated with a more robust response to treatment compared to the presence of two non-missense mutations.

Hemoglobin Response in Non-Regularly Transfused Patients

The Phase 2 DRIVE-PK and Phase 3 ACTIVATE trials evaluated the efficacy of mitapivat in adult PKD patients who were not regularly receiving red blood cell transfusions. A primary endpoint in these studies was the achievement of a hemoglobin (Hb) response, defined as a sustained increase in Hb of ≥1.5 g/dL from baseline in the ACTIVATE trial and >1.0 g/dL in the DRIVE-PK trial.[3]

Data from these trials, summarized in the tables below, clearly indicate a superior hemoglobin response in patients with missense mutations.

Table 1: Hemoglobin Response in the ACTIVATE Trial by PKLR Genotype

Genotype CategoryMitapivat (n=40)Placebo (n=40)
Overall Population 40% (16/40) 0% (0/40)
Missense/MissenseData not specifiedData not specified
Missense/Non-missenseData not specifiedData not specified

Note: While the overall results of the ACTIVATE trial are robust, a specific breakdown of hemoglobin response by genotype category from the primary publication was not available in the searched resources. However, the trial's inclusion criteria required at least one missense variant, and patients with two non-missense mutations were excluded, indicating the recognized importance of genotype on response.

Table 2: Hemoglobin Response in the DRIVE-PK Trial by PKLR Genotype [3][4]

Genotype CategoryPatients with >1.0 g/dL Hb IncreaseMean Maximum Hb Increase (g/dL)
At least one missense mutation 50% (26/52) 3.4 (range: 1.1 to 5.8)
Two non-missense mutations0% (0/10)No response
Homozygous for R479H mutation0% (0/5)No response

These findings from the DRIVE-PK study were foundational in designing the subsequent Phase 3 trials, which specifically enrolled patients with at least one missense mutation.[5]

Transfusion Burden Reduction in Regularly Transfused Patients

The Phase 3 ACTIVATE-T trial assessed the efficacy of mitapivat in reducing transfusion burden in adult PKD patients who were regularly transfused. The primary endpoint was a ≥33% reduction in the number of red blood cell units transfused during the 24-week fixed-dose period compared to the individual's historical transfusion burden.[6]

Table 3: Transfusion Reduction Response in the ACTIVATE-T Trial by PKLR Genotype [7]

Genotype CategoryPatients with ≥33% Transfusion ReductionPatients Achieving Transfusion-Free Status
Overall Population (n=27) 37% (10/27) 22% (6/27)
Missense/Missense (n=20)Data not specifiedData not specified
Missense/Non-missense (n=7)Data not specifiedData not specified

Note: Similar to the ACTIVATE trial, a direct comparison of transfusion reduction response between genotype subgroups in the ACTIVATE-T trial was not detailed in the readily available search results. The study did, however, exclusively enroll patients with at least one missense mutation.[7]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

DRIVE-PK (Phase 2, NCT02476916)[4]
  • Study Design: An uncontrolled, open-label, randomized, dose-ranging study.

  • Participants: 52 adults with a confirmed diagnosis of PKD who were not regularly receiving red-cell transfusions.

  • Intervention: Patients were randomized to receive either 50 mg or 300 mg of mitapivat twice daily for a 24-week core period, with an optional extension phase.

  • Primary Endpoints: Safety and efficacy, with a key efficacy measure being the increase in hemoglobin level.

ACTIVATE (Phase 3, NCT03173665)[3][11]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 80 adult patients with PKD who were not regularly transfused and had at least one missense PKLR mutation. Patients homozygous for the R479H mutation or with two non-missense mutations were excluded.

  • Intervention: Patients were randomized 1:1 to receive either mitapivat (starting at 5 mg twice daily with potential escalation to 20 mg or 50 mg twice daily) or placebo for 24 weeks.

  • Primary Endpoint: The proportion of patients achieving a sustained hemoglobin increase of ≥1.5 g/dL from baseline.

ACTIVATE-T (Phase 3, NCT03253089)[9][10]
  • Study Design: An open-label, single-arm trial.

  • Participants: 27 adult patients with PKD who were regularly transfused and had at least one missense PKLR mutation.

  • Intervention: All patients received mitapivat, starting with a 16-week dose-optimization period (5 mg, 20 mg, or 50 mg twice daily) followed by a 24-week fixed-dose period.

  • Primary Endpoint: The proportion of patients achieving a ≥33% reduction in transfusion burden.

Signaling Pathway and Mechanism of Action

Pyruvate kinase is a crucial enzyme in the glycolytic pathway within red blood cells, catalyzing the final step to produce pyruvate and adenosine (B11128) triphosphate (ATP). ATP is essential for maintaining red blood cell integrity and function. In PKD, mutations in the PKLR gene lead to a deficiency in the red cell specific pyruvate kinase (PKR) enzyme, resulting in decreased ATP production, premature red blood cell destruction (hemolysis), and chronic anemia.[1][2]

Mitapivat is an allosteric activator of the PKR enzyme. It binds to a site on the PKR tetramer that is distinct from the binding site of the natural activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric form of the enzyme, enhancing its activity and thereby increasing ATP production.[2][5] This mechanism of action addresses the underlying enzymatic defect in PKD.

Mitapivat_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_Glycolysis Glycolysis cluster_outcomes Cellular Outcomes PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKR) ATP ATP Pyruvate->ATP Increased_ATP Increased ATP Levels ATP->Increased_ATP PKR_inactive Inactive PKR (mutated) PKR_active Active PKR PKR_inactive->PKR_active Allosteric Activation Mitapivat Mitapivat Mitapivat->PKR_active Reduced_Hemolysis Reduced Hemolysis Increased_ATP->Reduced_Hemolysis Improved_Anemia Improved Anemia Reduced_Hemolysis->Improved_Anemia

References

Mitapivat Phase 3 Trials in Pyruvate Kinase Deficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pivotal Phase 3 clinical trial data for mitapivat (B609056) in the treatment of Pyruvate (B1213749) Kinase Deficiency (PKD), offering a comparative analysis against standard of care and outlining the experimental framework for a scientific audience.

Mitapivat, a first-in-class oral activator of the pyruvate kinase enzyme, has demonstrated significant efficacy and a manageable safety profile in two pivotal Phase 3 clinical trials, ACTIVATE and ACTIVATE-T, for adult patients with Pyruvate Kinase Deficiency (PKD). These trials investigated the drug's performance in patients who are not regularly transfused and those who are, respectively. This guide provides a comprehensive analysis of the trial data, a comparison with existing treatment options, and a detailed overview of the experimental protocols.

Performance of Mitapivat in Phase 3 Clinical Trials

The efficacy and safety of mitapivat were rigorously evaluated in two distinct adult patient populations with PKD, defined by their transfusion needs.

ACTIVATE Trial: For Patients Not Regularly Transfused

The ACTIVATE trial was a randomized, double-blind, placebo-controlled study that enrolled 80 adult patients with PKD who were not regularly transfused. The primary endpoint was a sustained increase in hemoglobin of 1.5 g/dL or more from baseline.

Key Findings:

  • Primary Endpoint: A significant 40% of patients in the mitapivat group achieved the primary endpoint, compared to 0% in the placebo group[1].

  • Secondary Endpoints: Mitapivat treatment led to statistically significant improvements in markers of hemolysis and hematopoiesis compared to placebo[2]. This included reductions in indirect bilirubin (B190676) and lactate (B86563) dehydrogenase (LDH) levels, and an increase in haptoglobin and reticulocyte counts.

ACTIVATE-T Trial: For Patients Who Are Regularly Transfused

The ACTIVATE-T trial was a single-arm, open-label study involving 27 adult patients with PKD who were regularly transfused. The primary endpoint was a reduction in transfusion burden of at least 33% compared to the individual's historical transfusion record.

Key Findings:

  • Primary Endpoint: A notable 37% of patients achieved a reduction in transfusion burden of 33% or more[3].

  • Transfusion Independence: Importantly, 22% of patients treated with mitapivat became transfusion-free during the study[2].

  • Reduction in Transfused Units: Patients who responded to treatment demonstrated a significant decrease in the number of red blood cell units transfused[2].

Comparative Analysis: Mitapivat vs. Standard of Care and Alternatives

The current standard of care for PKD is primarily supportive and includes blood transfusions and splenectomy. Emerging therapies, such as gene therapy, are also under investigation.

Treatment ModalityMechanism of ActionAdvantagesDisadvantages
Mitapivat Allosteric activator of the pyruvate kinase enzyme, increasing its activity.First disease-modifying oral therapy. Addresses the underlying enzyme defect. Reduces hemolysis and improves anemia[1][2].Potential for side effects such as headache and nausea[4].
Blood Transfusions Temporarily increases hemoglobin levels and oxygen-carrying capacity.Effective in managing severe anemia and its symptoms.Does not address the root cause. Risks of iron overload, alloimmunization, and transfusion reactions[5][6].
Splenectomy Removal of the spleen to reduce the destruction of red blood cells.Can increase hemoglobin levels and reduce transfusion needs in some patients[5].Irreversible surgical procedure. Increased risk of infections and thrombosis[6].
Gene Therapy Introduction of a functional copy of the PKLR gene to restore enzyme production.Potential to be a curative therapy.Still in early clinical trial stages. Long-term safety and efficacy are yet to be fully established[7].
Hematopoietic Stem Cell Transplantation (HSCT) Replacement of the patient's hematopoietic stem cells with those from a healthy donor.A potentially curative option.Associated with significant morbidity and mortality. Generally reserved for severely affected individuals[7].

Experimental Protocols

The following sections detail the methodologies employed in the pivotal Phase 3 trials of mitapivat.

ACTIVATE Trial (NCT03548220)
  • Study Design: A Phase 3, randomized, multicenter, double-blind, placebo-controlled trial.

  • Patient Population: Adult patients with a confirmed diagnosis of PKD who were not regularly transfused (defined as ≤ 4 transfusion episodes in the previous year).

  • Intervention: Patients were randomized in a 1:1 ratio to receive either mitapivat (starting at 5 mg twice daily, with the potential to increase to 20 mg or 50 mg twice daily) or a matching placebo for 24 weeks.

  • Primary Endpoint: The proportion of patients with a sustained increase in hemoglobin of ≥1.5 g/dL from baseline at two or more scheduled assessments.

  • Secondary Endpoints: Changes from baseline in markers of hemolysis (indirect bilirubin, haptoglobin, LDH) and hematopoiesis (reticulocyte count), as well as patient-reported outcomes.

  • Laboratory Methods: Standard hematology and clinical chemistry assays were performed at a central laboratory. Specific methodologies for pyruvate kinase enzyme activity and genetic testing were performed at specialized laboratories.

ACTIVATE-T Trial (NCT03559699)
  • Study Design: A Phase 3, multicenter, open-label, single-arm trial[3].

  • Patient Population: Adult patients with a confirmed diagnosis of PKD who were regularly transfused (defined as receiving ≥6 transfusion episodes in the previous year)[3].

  • Intervention: All patients received mitapivat, starting at 5 mg twice daily with a dose-optimization period of up to 16 weeks, followed by a 24-week fixed-dose period[3].

  • Primary Endpoint: The proportion of patients with a ≥33% reduction in the number of red blood cell units transfused during the 24-week fixed-dose period compared with their individual historical transfusion burden[3].

  • Secondary Endpoints: The proportion of patients who became transfusion-free and the change in the annualized number of red blood cell units transfused.

  • Laboratory Methods: Similar to the ACTIVATE trial, standardized laboratory procedures were used for all assessments.

Visualizing the Science

To better illustrate the underlying mechanisms and clinical trial workflow, the following diagrams are provided.

Mitapivat_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_Mitapivat Mitapivat Action PKD Pyruvate Kinase Deficiency (PKD) (Mutated PKLR gene) PK_enzyme Inactive/Unstable Pyruvate Kinase (PK) Enzyme PKD->PK_enzyme Glycolysis Glycolysis PK_enzyme->Glycolysis Impaired final step Active_PK Activated/Stabilized PK Enzyme PK_enzyme->Active_PK ATP_low Decreased ATP Production Glycolysis->ATP_low Hemolysis Premature Destruction (Hemolysis) ATP_low->Hemolysis Mitapivat Mitapivat Mitapivat->Active_PK Allosteric Activator Glycolysis_restored Restored Glycolysis Active_PK->Glycolysis_restored ATP_high Increased ATP Production Glycolysis_restored->ATP_high RBC_survival Improved RBC Survival ATP_high->RBC_survival

Caption: Mechanism of action of mitapivat in Pyruvate Kinase Deficiency.

ACTIVATE_Trial_Workflow Start Patient Screening (PKD Diagnosis, Not Regularly Transfused) Randomization Randomization (1:1) Start->Randomization Mitapivat_Arm Mitapivat Treatment Arm (Starting Dose: 5 mg BID) Randomization->Mitapivat_Arm Group A Placebo_Arm Placebo Treatment Arm Randomization->Placebo_Arm Group B Dose_Titration Dose Titration Period (Up to 50 mg BID) Mitapivat_Arm->Dose_Titration Placebo_Arm->Dose_Titration Fixed_Dose 24-Week Fixed-Dose Period Dose_Titration->Fixed_Dose Endpoint_Analysis Primary & Secondary Endpoint Analysis Fixed_Dose->Endpoint_Analysis

Caption: Workflow of the ACTIVATE Phase 3 clinical trial.

References

Mitapivat in Thalassemia: A Comparative Analysis of Efficacy in Transfusion-Dependent and Non-Transfusion-Dependent Patients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pivotal ENERGIZE and ENERGIZE-T clinical trials, detailing the efficacy, safety, and mechanistic underpinnings of mitapivat (B609056) in adult patients with α- or β-thalassemia.

Mitapivat, an oral, first-in-class allosteric activator of pyruvate (B1213749) kinase (PK), has emerged as a promising novel therapy for thalassemia. By enhancing the activity of the red blood cell-specific pyruvate kinase (PKR), mitapivat addresses the underlying metabolic defects in thalassemic red blood cells (RBCs), leading to increased adenosine (B11128) triphosphate (ATP) production. This, in turn, is hypothesized to improve RBC health, reduce hemolysis, and ameliorate ineffective erythropoiesis, the hallmarks of thalassemia. This guide provides a detailed comparison of the efficacy and experimental protocols of mitapivat in two distinct patient populations: non-transfusion-dependent thalassemia (NTDT) and transfusion-dependent thalassemia (TDT), based on the results of the Phase 3 ENERGIZE and ENERGIZE-T studies, respectively.

Efficacy of Mitapivat: A Head-to-Head Comparison

The clinical development of mitapivat in thalassemia has culminated in two pivotal Phase 3 trials: ENERGIZE for NTDT and ENERGIZE-T for TDT. These studies were designed to assess the efficacy and safety of mitapivat in improving anemia and reducing transfusion burden, respectively.

Non-Transfusion-Dependent Thalassemia (ENERGIZE Trial)

The ENERGIZE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of mitapivat in adults with NTDT (α- or β-thalassemia). The primary endpoint was the proportion of patients achieving a hemoglobin (Hb) response, defined as a sustained increase in Hb of ≥1.0 g/dL from baseline.

Table 1: Efficacy of Mitapivat in Non-Transfusion-Dependent Thalassemia (ENERGIZE Trial)

Efficacy EndpointMitapivat (n=130)Placebo (n=64)p-value
Primary Endpoint
Hemoglobin Response Rate (≥1.0 g/dL increase)42.3%1.6%<0.0001[1]
Key Secondary Endpoints
Average Change in Hemoglobin from Baseline (g/dL)0.86-0.11<0.0001[2]
Change from Baseline in FACIT-Fatigue Score4.851.460.0026[2]

The ENERGIZE trial demonstrated that mitapivat treatment led to a statistically significant and clinically meaningful improvement in hemoglobin levels in patients with NTDT.[1] A significantly higher proportion of patients in the mitapivat arm achieved the primary endpoint of a hemoglobin response compared to the placebo arm.[1] Furthermore, mitapivat was associated with significant improvements in key secondary endpoints, including the average change in hemoglobin from baseline and a reduction in fatigue as measured by the FACIT-Fatigue score.[2]

Transfusion-Dependent Thalassemia (ENERGIZE-T Trial)

The ENERGIZE-T trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of mitapivat in reducing transfusion burden in adults with TDT (α- or β-thalassemia). The primary endpoint was the transfusion reduction response (TRR), defined as a ≥50% reduction in transfused RBC units.

Table 2: Efficacy of Mitapivat in Transfusion-Dependent Thalassemia (ENERGIZE-T Trial)

Efficacy EndpointMitapivat (n=171)Placebo (n=87)p-value
Primary Endpoint
Transfusion Reduction Response (TRR) Rate (≥50% reduction)30.4%12.6%0.0003[3]
Key Secondary Endpoints
TRR with ≥50% reduction in any consecutive 24-week period13.5%2.3%0.0003
TRR with ≥33% reduction from week 13 to 4814.6%1.1%<0.0001
TRR with ≥50% reduction from week 13 to 487.6%1.1%0.0056

The ENERGIZE-T trial successfully met its primary endpoint, with a significantly greater proportion of patients treated with mitapivat achieving a transfusion reduction response compared to placebo.[3] Mitapivat also demonstrated statistically significant improvements in all key secondary endpoints, indicating a durable reduction in transfusion burden.

Experimental Protocols

The ENERGIZE and ENERGIZE-T trials were both Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.

Study Design and Participants
  • ENERGIZE (NTDT): Adult patients with a documented diagnosis of α- or β-NTDT and a baseline hemoglobin concentration of ≤10.0 g/dL were eligible. NTDT was defined as having received ≤5 red blood cell (RBC) units in the 24 weeks prior to randomization, with no transfusions within 8 weeks of randomization.[3]

  • ENERGIZE-T (TDT): Adult patients with a documented diagnosis of α- or β-TDT were enrolled.[4] TDT was defined as receiving 6–20 RBC units in the 24 weeks before randomization, with no transfusion-free period of ≥6 weeks.[3]

In both trials, patients were randomized in a 2:1 ratio to receive either mitapivat (100 mg twice daily) or a matching placebo.[3][4] The double-blind treatment period was 24 weeks for the ENERGIZE trial and 48 weeks for the ENERGIZE-T trial.[3][4]

Efficacy Endpoints
  • ENERGIZE (NTDT):

    • Primary Endpoint: Hemoglobin response, defined as a ≥1.0 g/dL increase in average hemoglobin concentration from Week 12 through Week 24 compared with baseline.[3]

    • Key Secondary Endpoints: Change from baseline in average FACIT-Fatigue score and change from baseline in average hemoglobin concentration from Week 12 to Week 24.[1]

  • ENERGIZE-T (TDT):

    • Primary Endpoint: Transfusion reduction response (TRR), defined as a ≥50% reduction in transfused RBC units with a reduction of ≥2 units of transfused RBCs in any consecutive 12-week period through Week 48 compared with baseline.[3]

    • Key Secondary Endpoints: Additional measures of transfusion burden, including a ≥50% reduction in any consecutive 24-week period and ≥33% or ≥50% reductions from week 13 through week 48.[5]

Assessment of Secondary and Exploratory Endpoints
  • Fatigue: The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-Fatigue) subscale was used to assess changes in fatigue.[6] This is a validated patient-reported outcome measure.

  • Markers of Hemolysis and Erythropoiesis: While specific laboratory methodologies are not detailed in the provided search results, standard hematological and biochemical assays were likely employed to measure markers such as lactate (B86563) dehydrogenase (LDH), indirect bilirubin, haptoglobin, and reticulocyte counts.

  • Iron Overload: Changes in iron markers were assessed as a secondary endpoint in the ENERGIZE-T study.[4]

Mechanism of Action and Experimental Workflow

Mitapivat's mechanism of action centers on the activation of pyruvate kinase, a critical enzyme in the glycolytic pathway of red blood cells. In thalassemia, the chronic oxidative stress and ineffective erythropoiesis lead to increased energy demands and reduced ATP levels in RBCs. By allosterically activating PKR, mitapivat enhances glycolysis, leading to increased ATP production. This is thought to improve RBC membrane integrity, reduce oxidative damage, and promote the survival of red blood cells, thereby alleviating anemia and reducing the need for transfusions.

Mitapivat_Mechanism_of_Action cluster_RBC Thalassemic Red Blood Cell cluster_Downstream Downstream Effects Mitapivat Mitapivat PKR Pyruvate Kinase (PKR) Mitapivat->PKR Allosteric Activation Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step ATP Increased ATP Glycolysis->ATP RBC_Health Improved RBC Health & Membrane Stability ATP->RBC_Health Oxidative_Stress Reduced Oxidative Stress ATP->Oxidative_Stress Erythropoiesis Ameliorated Ineffective Erythropoiesis ATP->Erythropoiesis Hemolysis Decreased Hemolysis RBC_Health->Hemolysis

Caption: Mechanism of action of mitapivat in thalassemic red blood cells.

The workflow of the ENERGIZE and ENERGIZE-T trials followed a standard randomized controlled trial design, as illustrated below.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Double-Blind Treatment Period cluster_Followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Hb, Transfusion History, etc.) Informed_Consent->Baseline Randomization Randomization (2:1) Baseline->Randomization Mitapivat_Arm Mitapivat (100 mg BID) Randomization->Mitapivat_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Regular Follow-up Visits (Efficacy & Safety Assessments) Mitapivat_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoints

References

A Comparative Analysis of Mitapivat and Ivosidenib: Targeting Metabolic Pathways in Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision medicine, the strategic targeting of metabolic pathways has emerged as a powerful therapeutic approach. Two notable drugs, mitapivat (B609056) and ivosidenib (B560149), exemplify this strategy, despite acting on distinct metabolic enzymes and treating fundamentally different diseases. Mitapivat is a first-in-class activator of the pyruvate (B1213749) kinase (PK) enzyme, developed to treat hemolytic anemias, while ivosidenib is an inhibitor of a mutated isocitrate dehydrogenase 1 (IDH1) enzyme, primarily used in oncology. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, presenting their mechanisms of action, clinical efficacy, and the experimental protocols that underpin their approval and investigation.

Mechanism of Action: Activating Glycolysis vs. Inhibiting Oncometabolism

The therapeutic targets of mitapivat and ivosidenib lie in different critical junctures of cellular metabolism.

Mitapivat is an allosteric activator of the pyruvate kinase enzyme, specifically the red blood cell isoform (PKR). In healthy red blood cells (RBCs), PKR is a crucial enzyme in the glycolytic pathway, catalyzing the final step to produce pyruvate and adenosine (B11128) triphosphate (ATP).[1] ATP is vital for maintaining RBC integrity and function.[2] In genetic disorders like Pyruvate Kinase Deficiency (PKD), mutations in the PKLR gene lead to a dysfunctional PKR enzyme, causing decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and ultimately, premature RBC destruction (hemolysis).[3] Mitapivat binds to the PKR enzyme at a site distinct from its natural activator, stabilizing the active tetrameric form and enhancing its enzymatic activity. This action increases ATP levels and decreases 2,3-DPG levels, improving RBC health and lifespan and thereby reducing anemia and the need for transfusions.[4]

Mitapivat_MOA cluster_RBC Red Blood Cell cluster_Action Therapeutic Intervention Glucose Glucose Glycolysis Glycolysis (Multi-step Pathway) Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DPG 2,3-DPG (Increased) Glycolysis->DPG DPG_Low Decreased 2,3-DPG Glycolysis->DPG_Low Metabolism Shift PKR Pyruvate Kinase (PKR) (Inactive/Deficient in PKD) PEP->PKR Substrate PKR_Active Activated PKR PEP->PKR_Active Substrate Pyruvate Pyruvate PKR->Pyruvate Impaired Conversion ATP_Low Low ATP Pyruvate->ATP_Low ATP_High Increased ATP Pyruvate->ATP_High Hemolysis Hemolysis & Anemia ATP_Low->Hemolysis Mitapivat Mitapivat Mitapivat->PKR PKR_Active->Pyruvate Enhanced Conversion RBC_Health Improved RBC Health & Survival ATP_High->RBC_Health Ivosidenib_MOA cluster_CancerCell Cancer Cell with IDH1 Mutation cluster_Action Therapeutic Intervention Isocitrate Isocitrate mIDH1 Mutant IDH1 (mIDH1) Isocitrate->mIDH1 Substrate aKG α-Ketoglutarate (α-KG) mIDH1->aKG Neomorphic Activity HG_reduction Reduced 2-HG Levels mIDH1->HG_reduction Blocks Production Oncometabolite 2-Hydroxyglutarate (2-HG) aKG->Oncometabolite Epigenetic Epigenetic Alterations Oncometabolite->Epigenetic Inhibits α-KG- dependent enzymes Block Differentiation Block Epigenetic->Block Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits Restoration Restoration of Cellular Differentiation HG_reduction->Restoration Relieves Inhibition ACTIVATE_Workflow Screening Screening (N=80) - Adult PKD - Not Regularly Transfused - Hb ≤10 g/dL Randomization Randomization (1:1) Screening->Randomization Mitapivat_Arm Mitapivat Arm (n=40) Randomization->Mitapivat_Arm Placebo_Arm Placebo Arm (n=40) Randomization->Placebo_Arm Dose_Opt 12-Week Dose Optimization (5, 20, or 50 mg BID) Mitapivat_Arm->Dose_Opt Placebo_Arm->Dose_Opt Fixed_Dose 12-Week Fixed-Dose Period Dose_Opt->Fixed_Dose Endpoint Primary Endpoint Analysis: Sustained Hb Response at Weeks 16, 20, 24 Fixed_Dose->Endpoint ClarIDHy_Workflow Screening Screening (N=185) - Advanced Cholangiocarcinoma - IDH1 Mutation - 1-2 Prior Therapies Randomization Randomization (2:1) Screening->Randomization Ivosidenib_Arm Ivosidenib Arm (n=124) 500 mg Once Daily Randomization->Ivosidenib_Arm Placebo_Arm Placebo Arm (n=61) Randomization->Placebo_Arm Treatment Continuous Treatment in 28-day cycles Ivosidenib_Arm->Treatment Placebo_Arm->Treatment Crossover Crossover to Ivosidenib (at Progression) Placebo_Arm->Crossover Endpoint Primary Endpoint Analysis: Progression-Free Survival (PFS) Treatment->Endpoint

References

Mitapivat's Dual Metabolic Action: A Comparative Analysis of Pyruvate Kinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of mitapivat's dual effect on ATP and 2,3-DPG, with a comparative look at other pyruvate (B1213749) kinase activators and standard therapies for pyruvate kinase deficiency.

Introduction

Mitapivat (B609056) (brand name Pyrukynd®) is a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare genetic disorder characterized by chronic hemolysis.[1][3] The therapeutic efficacy of mitapivat stems from its unique dual mechanism of action: concurrently increasing adenosine (B11128) triphosphate (ATP) and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs).[4] This guide provides a comprehensive comparison of mitapivat with other PK activators in development and standard treatments for PK deficiency, supported by experimental data and detailed methodologies.

The Pathophysiology of Pyruvate Kinase Deficiency: A Tale of Energy Deprivation

Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates ATP.[5] In individuals with PK deficiency, mutations in the PKLR gene lead to a dysfunctional PK enzyme, impairing ATP production in RBCs.[6] This energy deficit compromises the integrity of the RBC membrane, leading to premature destruction (hemolysis) and chronic anemia.[5] A compensatory mechanism in PK deficiency is the accumulation of the upstream metabolite 2,3-DPG.[5] While elevated 2,3-DPG facilitates oxygen release to the tissues, it also contributes to the pathophysiology of certain hemoglobinopathies like sickle cell disease by promoting hemoglobin S polymerization.[7]

Mitapivat's Mechanism of Action: Restoring Metabolic Balance

Mitapivat allosterically binds to and activates the mutated PK enzyme, enhancing its activity and stabilizing its structure.[2][8] This targeted action directly addresses the underlying metabolic defect in PK deficiency, leading to a dual therapeutic effect:

  • Increased ATP Production: By reactivating the final step of glycolysis, mitapivat boosts ATP synthesis.[2] Adequate ATP levels are crucial for maintaining RBC membrane integrity, ion gradients, and overall cell survival, thereby reducing hemolysis.

  • Decreased 2,3-DPG Levels: The enhanced glycolytic flux downstream of the PK enzyme leads to a reduction in the accumulation of 2,3-DPG.[1] This can be particularly beneficial in conditions like sickle cell disease, where lower 2,3-DPG levels increase hemoglobin's affinity for oxygen and reduce the propensity for sickling.[7]

cluster_glycolysis Glycolytic Pathway in Red Blood Cell cluster_pk_deficiency Pyruvate Kinase Deficiency cluster_mitapivat Mitapivat Action Glucose Glucose Upstream_Metabolites Upstream_Metabolites Glucose->Upstream_Metabolites Multiple Steps Phosphoenolpyruvate Phosphoenolpyruvate Upstream_Metabolites->Phosphoenolpyruvate 2_3_DPG 2,3-DPG Upstream_Metabolites->2_3_DPG Rapoport-Luebering Shunt Increased_2_3_DPG Increased 2,3-DPG Upstream_Metabolites->Increased_2_3_DPG Accumulation Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (PK) ATP_Production ATP Phosphoenolpyruvate->ATP_Production ADP to ATP Defective_PK Defective PK Lactate Lactate Pyruvate->Lactate Decreased_Pyruvate Decreased Pyruvate Defective_PK->Decreased_Pyruvate Reduced Conversion Decreased_ATP Decreased ATP Defective_PK->Decreased_ATP Reduced ATP Production Restored_ATP Increased ATP Defective_PK->Restored_ATP Increased ATP Production Decreased_2_3_DPG Decreased 2,3-DPG Defective_PK->Decreased_2_3_DPG Reduced 2,3-DPG Mitapivat Mitapivat Mitapivat->Defective_PK Activates

Figure 1: Mitapivat's mechanism of action in PK deficiency.

Comparative Analysis of Pyruvate Kinase Activators

Mitapivat is the first and currently the only approved PK activator. However, other molecules with a similar mechanism of action are in clinical development, including etavopivat (B3325937) and tebapivat (B15144790) (formerly AG-946). The following table summarizes the available clinical trial data on their effects on ATP and 2,3-DPG levels.

DrugDiseaseTrial PhaseDosageChange in ATPChange in 2,3-DPGReference
Mitapivat Sickle Cell DiseasePhase 12 mg and 5 mg46.3% and 67.8% increase, respectively20.91% and 29.44% reduction, respectively[7]
Mitapivat Pyruvate Kinase DeficiencyPhase 3 (ACTIVATE)5mg, 20mg, or 50mg twice dailyStatistically significant increase vs. placeboStatistically significant decrease vs. placebo[3]
Etavopivat Sickle Cell DiseasePhase 2 (HIBISCUS)200 mg and 400 mgStatistically significant increase vs. placeboStatistically significant decrease vs. placebo[9]
Tebapivat (AG-946) Healthy VolunteersPhase 11, 2, 5, 10, and 20 mg once dailyDose-dependent increasesDose-dependent decreases[10]

Comparison with Standard Treatments for Pyruvate Kinase Deficiency

Standard treatments for PK deficiency are primarily supportive and do not address the underlying metabolic defect.[11]

TreatmentMechanism of ActionEffect on ATPEffect on 2,3-DPGLimitations
Blood Transfusions Temporarily increases the number of healthy RBCs.Does not directly affect the patient's own RBC metabolism.Does not directly affect the patient's own RBC metabolism.Iron overload, alloimmunization, transfusion reactions.
Splenectomy Removes the primary site of RBC destruction.Does not correct the intrinsic ATP defect in RBCs.Does not correct the intrinsic 2,3-DPG elevation.Increased risk of infections and thrombosis.
Gene Therapy Aims to introduce a functional copy of the PKLR gene.Potentially restores normal ATP production.Potentially normalizes 2,3-DPG levels.Still in clinical trials, long-term safety and efficacy are under investigation.[11]

Experimental Protocols

Measurement of ATP and 2,3-DPG in Red Blood Cells

Accurate quantification of intracellular ATP and 2,3-DPG is crucial for evaluating the efficacy of PK activators. While specific protocols may vary between clinical trials, the general principles involve the following steps:

  • Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Red blood cells are then isolated by centrifugation and washed to remove plasma and other blood components.

  • Metabolite Extraction: The washed RBCs are lysed to release their intracellular contents. This is typically achieved by adding a perchloric acid solution, which also serves to precipitate proteins.

  • Quantification:

    • ATP: ATP levels are commonly measured using a luciferin-luciferase-based bioluminescence assay. The light produced in the reaction is proportional to the amount of ATP present.

    • 2,3-DPG: 2,3-DPG is typically quantified using an enzyme-coupled spectrophotometric assay. The change in absorbance at a specific wavelength is proportional to the concentration of 2,3-DPG.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a non-invasive technique that can be used to measure ATP and 2,3-DPG levels in intact RBCs.[12]

Start Start: Whole Blood Sample Centrifugation Centrifugation to Isolate RBCs Start->Centrifugation Washing Wash RBCs with Saline Centrifugation->Washing Lysis RBC Lysis and Protein Precipitation (e.g., with Perchloric Acid) Washing->Lysis NMR_Analysis NMR Spectroscopy (³¹P NMR) Washing->NMR_Analysis Alternative for Intact Cells Neutralization Neutralize Extract Lysis->Neutralization ATP_Assay ATP Quantification (Bioluminescence Assay) Neutralization->ATP_Assay DPG_Assay 2,3-DPG Quantification (Spectrophotometric Assay) Neutralization->DPG_Assay Data_Analysis Data Analysis and Comparison ATP_Assay->Data_Analysis DPG_Assay->Data_Analysis NMR_Analysis->Data_Analysis

Figure 2: General workflow for ATP and 2,3-DPG measurement.

Conclusion

Mitapivat represents a significant advancement in the treatment of pyruvate kinase deficiency by directly targeting the underlying metabolic defect. Its dual action of increasing ATP and decreasing 2,3-DPG levels offers a comprehensive approach to managing the pathophysiology of the disease. Emerging data on other pyruvate kinase activators, such as etavopivat and tebapivat, suggest a promising future for this class of drugs in treating not only PK deficiency but also other hemolytic anemias like sickle cell disease and thalassemia.[13][14] The continued development and comparative evaluation of these agents will be crucial in expanding the therapeutic landscape for patients with these debilitating red blood cell disorders.

References

A Head-to-Head Comparison of Novel Pyruvate Kinase Activators in Development for Hematological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The landscape of treatment for rare hematological disorders, particularly sickle cell disease (SCD) and thalassemia, is being reshaped by a novel class of drugs: pyruvate (B1213749) kinase (PK) activators. These small molecules target the fundamental energy metabolism of red blood cells (RBCs), offering a new disease-modifying approach. This guide provides a head-to-head comparison of three leading novel pyruvate kinase activators: Mitapivat (AG-348), Etavopivat (B3325937) (FT-4202), and Tebapivat (AG-946), with a focus on their mechanism, clinical efficacy, and pharmacological profiles supported by experimental data.

Mechanism of Action: Re-energizing Red Blood Cells

Pyruvate kinase is a crucial enzyme in the final step of glycolysis, responsible for the production of adenosine (B11128) triphosphate (ATP). In conditions like SCD and thalassemia, RBCs are under significant metabolic stress. PK activators are allosteric modulators that bind to the red cell specific pyruvate kinase (PKR) enzyme, stabilizing it in its more active tetrameric state.[1][2] This enhancement of PKR activity has two primary downstream effects: it boosts ATP production and reduces levels of the upstream glycolytic intermediate, 2,3-diphosphoglycerate (2,3-DPG).[1][3]

The combined effect is metabolically reprogramming the RBC. Increased ATP improves membrane integrity and function, while lower 2,3-DPG levels increase hemoglobin's affinity for oxygen, which in SCD, reduces the propensity of Hemoglobin S (HbS) to polymerize and cause cell sickling.[1][3]

Caption: Mechanism of novel pyruvate kinase activators in red blood cells.

Comparative Overview of Novel PK Activators

Mitapivat, Etavopivat, and Tebapivat represent the forefront of this therapeutic class. While all share the same core mechanism, they differ in their generational development, potency, and clinical trial status.

FeatureMitapivat (AG-348)Etavopivat (FT-4202)Tebapivat (AG-946)
Status First-generation; FDA-approved for PK Deficiency[4][5]In Phase 3 clinical development for SCD[6][7]Second-generation; In Phase 2 development for MDS[1][8][9]
Developer Agios PharmaceuticalsNovo Nordisk (via acquisition of Forma Therapeutics)[6]Agios Pharmaceuticals
Key Characteristics First-in-class oral PK activator[5]Potent, selective, once-daily oral activator[10][11]Higher potency and longer half-life than Mitapivat[1]
Half-life ~3-6 hours[1]Not specified, once-daily dosing[11]~80-110 hours[1]
Dosing Frequency Twice daily (BID)[11][12]Once daily (QD)[11][13]Once daily (QD)[8]

Head-to-Head Clinical Efficacy in Sickle Cell Disease (SCD)

Both Mitapivat and Etavopivat have undergone significant clinical evaluation in SCD, with Phase 3 and Phase 2 data available, respectively.

Efficacy Endpoint (SCD)Mitapivat (Phase 3 RISE UP Trial)[10][14]Etavopivat (Phase 2 HIBISCUS Trial)[7][10][15]
Hemoglobin Response Met Primary Endpoint: 40.6% of patients achieved a ≥1.0 g/dL increase in hemoglobin vs. 2.9% for placebo (p<0.0001).[14]38% (200mg) and 25% (400mg) of patients achieved a hemoglobin response at Week 24, vs. 11% for placebo.[10]
Vaso-occlusive Crises (VOCs) Did not meet statistical significance for the primary endpoint of annualized rate of sickle cell pain crises (SCPCs), though a reduction trend was observed.[14]~46% reduction in the annualized rate of VOCs compared to placebo at 52 weeks (1.06-1.07 for etavopivat vs. 1.97 for placebo).[6][7]
Markers of Hemolysis Statistically significant improvement in indirect bilirubin (B190676) levels compared to placebo.[14]Demonstrated improvements in hemolysis markers.[7][10]
Patient-Reported Fatigue Did not meet the key secondary endpoint for change in fatigue score.[14]Showed improvements in patient-reported fatigue (PROMIS Fatigue Scale).[10]

Efficacy in Thalassemia

Mitapivat is also being explored for thalassemia, with promising results from its Phase 3 trials.

Efficacy Endpoint (Thalassemia)Mitapivat (Phase 3 ENERGIZE & ENERGIZE-T Trials)[16][17]
Transfusion Burden (Transfusion-Dependent) Met Primary Endpoint: Demonstrated a statistically significant reduction in transfusion burden compared to placebo.[16]
Hemoglobin Response (Non-Transfusion-Dependent) Met Primary Endpoint: 47.4% of patients with baseline hemoglobin ≤9.0 g/dL achieved a hemoglobin response vs. 2.1% for placebo.[17]

Safety and Tolerability

Early and late-phase clinical trials for Mitapivat and Etavopivat have generally demonstrated that PK activators are safe and well-tolerated in patients with SCD.[1][3]

  • Mitapivat: The safety profile in the RISE UP trial was consistent with prior studies in SCD.[14]

  • Etavopivat: Adverse events in the Phase 2 HIBISCUS trial were predominantly mild to moderate and resolved without intervention.[6][7] Isolated cases of increased liver enzymes and hemoglobin decrease were noted as possibly drug-related.[6][10]

Experimental Protocols

The following are representative methodologies for key assays used to evaluate the effects of pyruvate kinase activators in clinical trials.

Measurement of Red Blood Cell (RBC) ATP Levels

Principle: To quantify the primary energy currency in RBCs, which is expected to increase with PK activation. A common method is the luciferin-luciferase bioluminescence assay.

Protocol:

  • Sample Preparation: Whole blood is collected in EDTA tubes. RBCs are isolated by centrifugation, and the plasma and buffy coat are removed. The packed RBCs are washed multiple times in a phosphate-buffered saline (PBS) solution.

  • Cell Lysis: A known concentration of RBCs is lysed to release intracellular contents, including ATP.

  • ATP Measurement: The RBC lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Detection: In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light. The luminescent signal, which is directly proportional to the ATP concentration, is measured using a luminometer.[18]

  • Quantification: ATP concentration is calculated by comparing the sample's luminescence to a standard curve generated with known ATP concentrations and is typically normalized to the cell count.[18]

Measurement of RBC 2,3-Diphosphoglycerate (2,3-DPG)

Principle: To measure the concentration of 2,3-DPG, a key allosteric modulator of hemoglobin-oxygen affinity. Levels are expected to decrease with PK activation. Enzymatic assays or liquid chromatography-mass spectrometry (LC-MS/MS) are used.

Protocol (LC-MS/MS Method):

  • Sample Preparation: Isolated and washed RBCs are snap-frozen.[19]

  • Extraction: At the time of analysis, samples are thawed and extracted with an ice-cold methanol (B129727) solution to precipitate proteins and extract small molecules.[19]

  • Chromatographic Separation: The clarified extract is injected into an LC system, often using an ion-exchange column to separate 2,3-DPG from other metabolites.[19]

  • Mass Spectrometry Detection: The separated molecules are ionized and detected by a mass spectrometer, which identifies and quantifies 2,3-DPG based on its unique mass-to-charge ratio.

  • Quantification: The concentration is determined by comparing the signal to a standard curve generated by spiking known amounts of 2,3-DPG into a similar matrix.[19]

Determination of Hemoglobin-Oxygen Affinity (p50)

Principle: To measure the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease in p50 indicates higher oxygen affinity, an expected outcome of reduced 2,3-DPG.

Protocol:

  • Sample Preparation: A whole blood sample is introduced into the analysis chamber of an instrument like a Hemox Analyzer.

  • Oxygenation/Deoxygenation Cycle: The instrument subjects the sample to a controlled cycle, first saturating it with oxygen and then gradually deoxygenating it with nitrogen.

  • Continuous Monitoring: Throughout the cycle, a dual-wavelength spectrophotometer continuously measures the oxygen saturation of the hemoglobin, while an oxygen electrode measures the partial pressure of oxygen (pO2).

  • Curve Generation: The instrument plots the oxygen saturation against the pO2, generating a complete oxygen-hemoglobin dissociation curve.[20]

  • p50 Calculation: The p50 value is automatically calculated from the curve as the pO2 value at the point of 50% oxygen saturation.[2][20]

Experimental_Workflow cluster_trial Clinical Trial Workflow cluster_endpoints Data Collection & Analysis Patient Patient Recruitment (SCD or Thalassemia) Randomization Randomization (Activator vs. Placebo) Patient->Randomization Treatment Treatment Period (e.g., 52 weeks) Randomization->Treatment Blood_Sample Blood Sample Collection (Baseline & Follow-up) Treatment->Blood_Sample Clinical_Assess Clinical Assessment (VOCs, Fatigue Score) Treatment->Clinical_Assess Assay_ATP ATP Assay Blood_Sample->Assay_ATP Assay_DPG 2,3-DPG Assay Blood_Sample->Assay_DPG Assay_p50 p50 Assay Blood_Sample->Assay_p50 Results Efficacy & Safety Data Analysis Clinical_Assess->Results Assay_ATP->Results Assay_DPG->Results Assay_p50->Results

Caption: Generalized workflow for clinical trials of PK activators.

Conclusion

Novel pyruvate kinase activators represent a significant advancement in the treatment of hemolytic anemias like sickle cell disease and thalassemia. By targeting the underlying metabolic defects in red blood cells, these agents have demonstrated the potential to improve anemia, reduce hemolysis, and, in the case of etavopivat, significantly lower the rate of painful crises. Mitapivat stands as the first-in-class approved agent, validating the therapeutic approach. Etavopivat shows promise with a convenient once-daily dosing regimen and strong efficacy signals in reducing VOCs. The next-generation activator, Tebapivat, offers the potential for enhanced potency and a longer duration of action. The ongoing and future clinical trial data for these compounds will be critical in defining their precise roles in the evolving treatment paradigm for these debilitating diseases.

References

Assessing Hemoglobin Response to Mitapivat in Sickle Cell Disease Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemoglobin (Hb) response to mitapivat (B609056) versus other therapeutic alternatives in clinical trials for sickle cell disease (SCD). The data presented is intended to offer an objective overview to inform research and drug development efforts in this field.

Quantitative Hemoglobin Response: A Comparative Analysis

The following table summarizes the key findings on hemoglobin response from pivotal clinical trials of mitapivat and its comparators in patients with sickle cell disease.

TreatmentClinical TrialDosagePrimary Hemoglobin EndpointPercentage of Patients Achieving EndpointMean Change in Hemoglobin
Mitapivat RISE UP (Phase 3)[1]100 mg twice daily≥1 g/dL increase in average Hb concentration from week 24 through week 52 compared to baseline[1][2]40.6%Not explicitly stated as mean change for all patients, but responders had a clinically meaningful increase.
Voxelotor (B611706) HOPE (Phase 3)[3]1500 mg once daily>1.0 g/dL increase in Hb from baseline at week 24[3]51%[3]Mean increase of 1.1 g/dL at 24 weeks in the 1500 mg group[4]
L-glutamine Phase 3 Trial (Niihara et al.)[5][6]0.3 g/kg twice dailyNot the primary endpoint; assessed as a secondary outcome.No statistically significant difference in Hb levels between treatment and placebo groups[5]No significant change reported[5]
Hydroxyurea (B1673989) Multicenter Study of Hydroxyurea (MSH)[7][8]Dose escalated to maximum tolerated doseNot the primary endpoint; assessed as a secondary outcome.Data not reported in this format.Significant increases in total hemoglobin observed.[8]

Note: Crizanlizumab is another approved therapy for sickle cell disease; however, its primary mechanism of action is the inhibition of P-selectin to reduce vaso-occlusive crises (VOCs). Clinical trials for crizanlizumab have focused on the reduction of VOCs as the primary endpoint, and significant data on hemoglobin response has not been a primary outcome. Therefore, it is not included in this direct comparison of hemoglobin response.

Experimental Protocols

The methodologies for assessing hemoglobin response in the key clinical trials are outlined below. While specific laboratory standard operating procedures are proprietary to the trial sponsors, the following provides an overview of the documented protocols.

Mitapivat (RISE UP Trial)

The Phase 3 RISE UP trial (NCT05031780) was a randomized, double-blind, placebo-controlled study.

  • Patient Population: Eligible participants were aged 16 years or older with a diagnosis of sickle cell disease (any genotype), had a baseline hemoglobin level between 5.5 and 10.5 g/dL, and a history of 2 to 10 sickle cell pain crises in the previous year.[9]

  • Treatment Regimen: Patients were randomized to receive either mitapivat (100 mg twice daily) or a placebo.

  • Hemoglobin Assessment: The primary efficacy endpoint related to anemia was the hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.0 g/dL from baseline. This was calculated as the average hemoglobin concentration from week 24 through week 52.[1][2] Blood samples for hemoglobin measurement were collected at specified intervals throughout the 52-week treatment period.

Voxelotor (HOPE Trial)

The HOPE trial (NCT03036813) was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[3][10]

  • Patient Population: The study enrolled patients aged 12 to 65 years with sickle cell disease who had experienced at least one vaso-occlusive crisis in the preceding year. Baseline hemoglobin levels were between 5.5 and 10.5 g/dL.[10]

  • Treatment Regimen: Participants were randomly assigned to receive voxelotor at a dose of 1500 mg or 900 mg once daily, or a placebo.[3]

  • Hemoglobin Assessment: The primary endpoint was the percentage of patients who achieved a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks of treatment.[3] Hemoglobin levels were monitored at baseline and at various time points throughout the study.

L-glutamine (Phase 3 Trial)

This was a multicenter, randomized, placebo-controlled, double-blind, Phase 3 trial (NCT01179217).[6]

  • Patient Population: The trial included patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia who had a history of two or more pain crises in the previous year.[6]

  • Treatment Regimen: Patients were randomized to receive either oral pharmaceutical-grade L-glutamine (0.3 g per kilogram of body weight) or a placebo twice daily for 48 weeks.[6]

  • Hemoglobin Assessment: While the primary endpoint was the number of sickle cell crises, hematological parameters including hemoglobin were assessed. However, the study reported no statistically significant differences in hemoglobin levels between the L-glutamine and placebo groups.[5]

Hydroxyurea (Multicenter Study of Hydroxyurea - MSH)

The MSH was a randomized, double-blind, placebo-controlled trial.[7]

  • Patient Population: The study enrolled adult patients with sickle cell anemia who had a history of three or more painful crises in the previous year.[7]

  • Treatment Regimen: Patients received either hydroxyurea, with the dose escalated to the maximum tolerated dose, or a placebo.[7]

  • Hemoglobin Assessment: The primary objective was to assess the frequency of painful crises. Hematologic parameters, including total hemoglobin and fetal hemoglobin (HbF), were monitored as secondary outcomes to evaluate the biological effect of hydroxyurea and for safety monitoring.[7][8]

Mechanism of Action: Mitapivat in Sickle Cell Disease

Mitapivat is a first-in-class oral activator of the pyruvate (B1213749) kinase (PK) enzyme. In red blood cells (RBCs) of individuals with sickle cell disease, the activation of pyruvate kinase by mitapivat has a dual effect that is thought to improve RBC health and reduce the propensity for sickling.

Mitapivat_Mechanism_of_Action cluster_RBC Sickle Red Blood Cell cluster_Consequences Downstream Effects Mitapivat Mitapivat PKR Pyruvate Kinase-R (PKR) Mitapivat->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Regulates ATP ATP ↑ Glycolysis->ATP DPG 2,3-DPG ↓ Glycolysis->DPG RBC_Health Improved RBC Membrane Integrity & Deformability ATP->RBC_Health Supports Anemia Amelioration of Anemia (Hb ↑) HbS_Polymerization HbS Polymerization ↓ DPG->HbS_Polymerization Reduces Hemolysis Hemolysis ↓ RBC_Health->Hemolysis Reduces Hemolysis->Anemia Leads to

References

Mitapivat Demonstrates Superiority in Improving Hemolysis Markers Compared to Standard of Care in Pyruvate Kinase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - Clinical trial data reveals that mitapivat (B609056) (Pyrukynd®), a first-in-class oral pyruvate (B1213749) kinase (PK) activator, significantly improves key markers of hemolysis in adults with Pyruvate Kinase (PK) deficiency when compared to the standard of care. These findings position mitapivat as a pivotal disease-modifying therapy for this rare, chronic hemolytic anemia.

The current standard of care for PK deficiency is primarily supportive, focusing on managing the symptoms of anemia and its complications. This includes red blood cell transfusions, splenectomy, and iron chelation therapy.[1][2][3] However, these approaches do not address the underlying enzymatic defect. Mitapivat, on the other hand, is an allosteric activator of the PK enzyme, enhancing its activity and stability, which in turn is believed to increase ATP production, extend red blood cell lifespan, reduce hemolysis, and improve anemia.[4][5]

Quantitative Comparison of Efficacy

Clinical studies, most notably the ACTIVATE and ACTIVATE-T Phase 3 trials, have provided robust quantitative data on the efficacy of mitapivat. The tables below summarize the key findings from these trials, comparing the effects of mitapivat to placebo, which represents the standard of care in these studies for patients not receiving regular transfusions.

Table 1: Hemoglobin Response in Non-Regularly Transfused Adults with PK Deficiency (ACTIVATE Trial)
Endpoint Mitapivat (n=40)
------
Hemoglobin Response Rate (≥1.5 g/dL increase from baseline sustained at ≥2 assessments)40%
Average Change in Hemoglobin from Baseline (g/dL)1.7
Data from the ACTIVATE trial, a randomized, double-blind, placebo-controlled study.
Table 2: Effect on Markers of Hemolysis in Non-Regularly Transfused Adults with PK Deficiency (ACTIVATE Trial)
Marker Mean Change from Baseline (Mitapivat) Mean Change from Baseline (Placebo)
---------
Indirect Bilirubin (B190676) (µmol/L)-21.25.1
Lactate (B86563) Dehydrogenase (U/L)-92.0-21.2
Haptoglobin (g/L)0.170.01
Data from the ACTIVATE trial, a randomized, double-blind, placebo-controlled study.

The data clearly indicates a statistically significant improvement in hemoglobin levels and markers of hemolysis in patients treated with mitapivat compared to the placebo group.[6] Notably, 40% of patients on mitapivat achieved a sustained increase in hemoglobin of at least 1.5 g/dL, a clinically meaningful response, whereas no patients in the placebo group achieved this endpoint.[6][7] Furthermore, mitapivat treatment led to a significant decrease in indirect bilirubin and lactate dehydrogenase (LDH), and an increase in haptoglobin, all indicative of reduced red blood cell destruction.[6]

Mechanism of Action of Mitapivat

Mitapivat is a small molecule that allosterically activates the pyruvate kinase enzyme. In PK deficiency, mutations in the PKLR gene lead to a dysfunctional PK enzyme, resulting in decreased ATP production within red blood cells. This energy deficit leads to premature red blood cell destruction (hemolysis). Mitapivat binds to the PK enzyme at a site distinct from its natural activator, fructose (B13574) 1,6-bisphosphate (FBP), and increases its activity and stability.[4][5] This enhanced enzymatic activity boosts ATP production, thereby improving the health and survival of red blood cells.[4]

cluster_RBC Red Blood Cell PK_inactive Inactive/Unstable Pyruvate Kinase (PK) PK_active Active/Stable Pyruvate Kinase PK_inactive->PK_active Pyruvate Pyruvate PK_inactive->Pyruvate Impaired Conversion PK_active->Pyruvate Enhanced Conversion Mitapivat Mitapivat Mitapivat->PK_active Allosteric Activation & Stabilization ATP Increased ATP Production Hemolysis Reduced Hemolysis & Improved Anemia ATP->Hemolysis Results in PEP Phosphoenolpyruvate PEP->PK_inactive Substrate PEP->PK_active Substrate Pyruvate->ATP Leads to

Caption: Mechanism of action of mitapivat in activating pyruvate kinase.

Experimental Protocols

The evaluation of mitapivat's efficacy on hemolysis markers was primarily conducted through randomized, double-blind, placebo-controlled clinical trials. Below is a generalized workflow of these studies.

Key Methodologies:
  • Study Design: The ACTIVATE trial was a global, multicenter, randomized, double-blind, placebo-controlled, phase 3 study in adults with PK deficiency who were not regularly transfused.[6][7]

  • Patient Population: Eligible patients were adults with a confirmed diagnosis of PK deficiency and a baseline hemoglobin level between 6.0 and 10.5 g/dL.

  • Intervention: Patients were randomized to receive either mitapivat (starting at 5 mg twice daily with potential dose escalation) or a matching placebo for a 24-week period.[6]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.5 g/dL from baseline at two or more scheduled assessments at weeks 16, 20, and 24.[6]

  • Secondary Endpoints: Secondary endpoints included the average change from baseline in hemoglobin, and changes in markers of hemolysis (indirect bilirubin, LDH, haptoglobin) and hematopoiesis (reticulocyte count).[6]

  • Laboratory Assessments: Blood samples were collected at baseline and at specified intervals throughout the study to measure hemoglobin and hemolysis markers. Standardized laboratory methods were used for these assessments.

cluster_workflow Clinical Trial Workflow Screening Patient Screening & Enrollment Baseline Baseline Assessment (Hb, Hemolysis Markers) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Mitapivat_Arm Mitapivat Treatment (24 Weeks) Randomization->Mitapivat_Arm Placebo_Arm Placebo Treatment (24 Weeks) Randomization->Placebo_Arm Follow_up Regular Follow-up Visits (Weeks 16, 20, 24) Mitapivat_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Endpoint Analysis (Hb Response, Hemolysis Markers) Follow_up->Endpoint_Analysis

Caption: Generalized experimental workflow for evaluating mitapivat.

References

A Comparative Analysis of Mitapivat's Safety and Efficacy Across Hematological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of clinical trial data reveals the therapeutic potential and safety profile of mitapivat (B609056), a first-in-class pyruvate (B1213749) kinase activator, in the treatment of Pyruvate Kinase Deficiency (PKD), α- and β-Thalassemia, and Sickle Cell Disease (SCD). This guide provides a cross-study comparison of mitapivat with alternative therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance supported by experimental data.

Mitapivat (Pyrukynd®) is an oral, allosteric activator of the pyruvate kinase (PK) enzyme, which plays a crucial role in the glycolytic pathway of red blood cells (RBCs). By enhancing PK activity, mitapivat aims to increase ATP production, leading to improved RBC health and reduced hemolysis in various hematological conditions.[1][2] This guide synthesizes data from pivotal clinical trials to compare the safety and efficacy of mitapivat against standard of care and other novel therapies for PKD, thalassemia, and SCD.

Pyruvate Kinase Deficiency (PKD)

PKD is a rare, inherited metabolic disorder characterized by chronic hemolytic anemia.[3] The standard of care has traditionally been supportive, including blood transfusions and splenectomy.[4][5] Mitapivat is the first disease-modifying therapy approved for adults with PKD.[6][7]

Efficacy and Safety Comparison in PKD
TreatmentKey Efficacy OutcomesKey Safety Findings
Mitapivat (ACTIVATE & ACTIVATE-T trials) ACTIVATE (non-transfusion dependent): 40% of patients achieved a hemoglobin (Hb) response (≥1.5 g/dL increase) vs. 0% in the placebo group.[8][9][10] Significant improvements were also seen in markers of hemolysis.[3] ACTIVATE-T (transfusion-dependent): 37% of patients achieved a ≥33% reduction in transfusion burden.[11][12]Generally well-tolerated.[6] The most common adverse events (AEs) were insomnia, dizziness, and headache. No treatment-emergent AEs led to discontinuation in the ACTIVATE trial.[8]
Standard of Care (Supportive) Relies on managing symptoms through blood transfusions to address anemia and splenectomy to reduce hemolysis.[5]Transfusions carry risks of iron overload and infections.[3] Splenectomy increases the risk of infections.[13]
Experimental Protocols: ACTIVATE and ACTIVATE-T

The ACTIVATE trial was a Phase 3, randomized, double-blind, placebo-controlled study involving adults with PKD who were not regularly transfused. Patients were randomized 1:1 to receive mitapivat or placebo. The study consisted of a 12-week dose escalation period followed by a 12-week fixed-dose period. The primary endpoint was a sustained hemoglobin response.[8]

The ACTIVATE-T trial was a Phase 3, open-label, single-arm study in adult patients with PKD who were regularly transfused.[14][15] The trial included a 16-week dose optimization period followed by a 24-week fixed-dose period.[15][16] The primary endpoint was a reduction in transfusion burden of at least 33% compared to the individual's historical transfusion burden.[11]

Thalassemia

Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of globin chains, leading to ineffective erythropoiesis and hemolytic anemia. Standard treatments include blood transfusions and iron chelation therapy, with luspatercept being a more recently approved option.[9]

Efficacy and Safety Comparison in Thalassemia
TreatmentKey Efficacy OutcomesKey Safety Findings
Mitapivat (ENERGIZE & ENERGIZE-T trials) ENERGIZE (non-transfusion-dependent): A significant proportion of patients achieved a hemoglobin response (≥1.0 g/dL increase).[17] ENERGIZE-T (transfusion-dependent): Demonstrated a statistically significant reduction in transfusion burden compared to placebo.[18]Overall incidence of AEs was similar to placebo.[18] Hepatocellular injury was identified as a potential risk, with proposed monitoring.[18]
Luspatercept (BELIEVE & BEYOND trials) BELIEVE (transfusion-dependent): Significantly reduced red blood cell transfusion burden compared to placebo.[10][19][20] BEYOND (non-transfusion-dependent): A significantly higher proportion of patients achieved a hemoglobin increase of ≥1.0 g/dL compared to placebo.[7][21]The most common AEs included bone pain, headache, and arthralgia.[6][21] Thromboembolic events have been reported.[19]
Experimental Protocols: ENERGIZE and BELIEVE

The ENERGIZE trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating mitapivat in adults with non-transfusion-dependent α- or β-thalassemia.[17] The primary endpoint was the proportion of patients achieving a hemoglobin response.[17]

The BELIEVE trial was a Phase 3, randomized, double-blind, placebo-controlled study of luspatercept in adults with transfusion-dependent β-thalassemia.[3][12] Patients were randomized 2:1 to receive luspatercept or placebo subcutaneously every 21 days.[10] The primary endpoint was the proportion of patients achieving a ≥33% reduction in transfusion burden.[20]

Sickle Cell Disease (SCD)

SCD is a genetic disorder characterized by the presence of abnormal hemoglobin S, which causes RBCs to become sickle-shaped, leading to vaso-occlusive crises (VOCs), hemolytic anemia, and organ damage.[22] Standard of care includes hydroxyurea (B1673989), with newer agents like voxelotor (B611706) and crizanlizumab also available.[22]

Efficacy and Safety Comparison in SCD
TreatmentKey Efficacy OutcomesKey Safety Findings
Mitapivat (RISE UP trial) Phase 2 portion: Showed a statistically significant hemoglobin response rate compared to placebo.[19]Generally well-tolerated.[19] Serious AEs were reported, but none were considered treatment-related.[19]
Voxelotor (HOPE trial) Demonstrated a statistically significant increase in hemoglobin levels compared to placebo.[23] Note: Voxelotor was voluntarily withdrawn from the market in September 2024 due to an unfavorable benefit-risk profile observed in post-marketing data.[24]The most common AEs were headache, diarrhea, abdominal pain, and nausea.[23]
Crizanlizumab (SUSTAIN & STAND trials) SUSTAIN (Phase 2): Showed a lower median rate of VOCs per year compared to placebo.[25] STAND (Phase 3): Did not show a significant difference in the annualized rate of VOCs compared to placebo.[26]Common AEs included arthralgia, headache, and nausea.[25]
Experimental Protocols: RISE UP and HOPE

The RISE UP trial is a Phase 2/3, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of mitapivat in patients with SCD aged 16 years and older.[2][17][27] The Phase 2 portion randomized participants to receive two dose levels of mitapivat or placebo.[17] The primary endpoints are hemoglobin response and the annualized rate of sickle cell pain crises.

The HOPE trial was a Phase 3, randomized, double-blind, placebo-controlled study of voxelotor in adolescents and adults with SCD.[23][28] Patients were randomized to receive one of two doses of voxelotor or placebo.[23] The primary endpoint was the percentage of patients with a hemoglobin response of more than 1.0 g/dL at 24 weeks.[23]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

Mitapivat_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_outcomes Cellular Outcomes Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PK enzyme ATP ATP Pyruvate->ATP Increased_ATP Increased ATP Levels PK Pyruvate Kinase (PK) Mitapivat Mitapivat Mitapivat->PK Allosteric Activation Improved_Metabolism Improved RBC Metabolism Increased_ATP->Improved_Metabolism Reduced_Hemolysis Reduced Hemolysis Improved_Metabolism->Reduced_Hemolysis Increased_RBC_Lifespan Increased RBC Lifespan Reduced_Hemolysis->Increased_RBC_Lifespan Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Trial Initiation cluster_treatment Treatment Period cluster_followup Data Collection & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (Treatment vs. Placebo/Comparator) Informed_Consent->Randomization Dose_Escalation Dose Titration/ Escalation Phase Randomization->Dose_Escalation Fixed_Dose Fixed-Dose Phase Dose_Escalation->Fixed_Dose Follow_up Regular Follow-up Visits (Safety & Efficacy Assessments) Fixed_Dose->Follow_up Primary_Endpoint Primary Endpoint Analysis Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Follow_up->Secondary_Endpoint

References

A Mechanistic Comparison of Glycolysis Activators: Mitapivat, Etavopivat, and AG-946

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of three leading pyruvate (B1213749) kinase (PK) activators: mitapivat, etavopivat (B3325937), and the next-generation compound, AG-946. These agents represent a novel therapeutic class aimed at modulating red blood cell (RBC) metabolism for the treatment of hemolytic anemias, such as pyruvate kinase deficiency and sickle cell disease. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Allosteric Activation of Pyruvate Kinase

Mitapivat (AG-348), etavopivat (FT-4202), and AG-946 are all allosteric activators of the red blood cell specific isoform of pyruvate kinase (PKR).[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, concurrently generating a molecule of adenosine (B11128) triphosphate (ATP).[2] In healthy red blood cells, this process is essential for maintaining cellular energy, ion gradients, and membrane integrity.

In certain hemolytic anemias, mutations in the PKLR gene can lead to a deficiency in PKR activity. This enzymatic defect disrupts glycolysis, resulting in decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][2] Low ATP levels compromise RBC survival, leading to premature destruction (hemolysis), while elevated 2,3-DPG decreases the oxygen affinity of hemoglobin.

These small molecule activators bind to a site on the PKR enzyme distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme.[1] This allosteric activation enhances the enzyme's catalytic efficiency, even in the presence of genetic mutations. The downstream effects of PKR activation include:

  • Increased ATP Production: By boosting the rate of glycolysis, these activators restore cellular energy levels, which is crucial for red blood cell health and longevity.[1][3]

  • Decreased 2,3-DPG Levels: Enhanced PKR activity leads to a reduction in the concentration of the upstream metabolite 2,3-DPG.[1][3] In sickle cell disease, this is particularly beneficial as it increases hemoglobin's affinity for oxygen, thereby reducing the likelihood of hemoglobin polymerization and cell sickling.[1]

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for mitapivat, etavopivat, and AG-946, highlighting their potency and effects on key biomarkers in red blood cells.

ParameterMitapivat (AG-348)Etavopivat (FT-4202)AG-946
Target Pyruvate Kinase R (PKR)Pyruvate Kinase R (PKR)Pyruvate Kinase R (PKR)
Mechanism of Action Allosteric ActivatorAllosteric ActivatorAllosteric Activator
AC50 (PKR Activation) Not explicitly reported in the provided search results.Not explicitly reported in the provided search results.Not explicitly reported in the provided search results.
Effect on ATP Levels Increased ATP levels in RBCs from patients with PK deficiency and sickle cell disease.[1]After 5 days of daily dosing in non-human primates, ATP increased by 38% from baseline.[4] In patients with sickle cell disease treated for up to 12 weeks, ATP levels nearly doubled.[5]In ex vivo treatment of sickle cell disease RBCs, improved the ATP/2,3-DPG ratio.[6]
Effect on 2,3-DPG Levels Decreased 2,3-DPG levels in RBCs from patients with PK deficiency and sickle cell disease.[1]Dosing for 14 days in healthy adults resulted in a reduction of nearly 60% at certain doses.[5] Treatment for up to 12 weeks in sickle cell disease patients resulted in a reduction of about 30%.[5]In ex vivo treatment of sickle cell disease RBCs, decreased 2,3-DPG levels.[6]
Clinical Development Status Approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency.[1] Investigational for sickle cell disease and thalassemia.[1]Investigational for sickle cell disease.[7]Investigational for sickle cell disease and myelodysplastic syndromes.[8]
Key Differentiators First-in-class approved PKR activator.Orally bioavailable with demonstrated efficacy in increasing hemoglobin and reducing hemolysis in sickle cell disease patients.[9]A next-generation, more potent activator with a longer half-life compared to mitapivat, suggesting the potential for once-daily administration.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these glycolysis activators are provided below.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKR in red blood cell lysates. A common method is a lactate (B86563) dehydrogenase (LDH)-coupled assay.

  • Principle: The pyruvate produced by PK is used as a substrate by LDH, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the PK activity.

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Isolate red blood cells (RBCs) by centrifugation and remove the plasma and buffy coat.

    • Wash the RBCs with a buffered saline solution.

    • Lyse the RBCs in a hypotonic buffer to release the cellular contents, including PKR.

    • Centrifuge the lysate to remove cell debris. The supernatant is used for the assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing triethanolamine (B1662121) buffer, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and a surplus of lactate dehydrogenase.

    • Add the RBC lysate to the reaction mixture.

    • For activator studies, a known concentration of the test compound (mitapivat, etavopivat, or AG-946) is included in the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

    • PK activity is expressed in units per gram of hemoglobin (U/g Hb), where one unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

ATP Level Measurement in Red Blood Cells

ATP levels in RBCs are a direct indicator of the cell's energy status and are quantified using a luciferin-luciferase-based assay.

  • Principle: This bioluminescent assay is based on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.

  • Sample Preparation:

    • Isolate and wash RBCs as described for the PK activity assay.

    • Extract ATP from a known number of RBCs using a lysis buffer (e.g., trichloroacetic acid or a commercially available lysis reagent).

    • Neutralize the extract if an acidic lysis agent is used.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of ATP.

    • Add the RBC extract to a reaction solution containing luciferin and luciferase.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Determine the ATP concentration in the sample by comparing its luminescence to the standard curve.

    • ATP levels are typically normalized to the hemoglobin concentration and expressed as µmol/g Hb.

2,3-Diphosphoglycerate (2,3-DPG) Measurement Assay

The concentration of 2,3-DPG in RBCs is measured using an enzymatic assay.

  • Principle: 2,3-DPG is hydrolyzed by the enzyme 2,3-DPG phosphatase to 3-phosphoglycerate (B1209933) (3-PG) and inorganic phosphate. The 3-PG is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm.

  • Sample Preparation:

    • Isolate and wash RBCs.

    • Lyse the RBCs with cold perchloric acid to precipitate proteins.

    • Centrifuge and neutralize the supernatant with potassium carbonate.

    • The neutralized supernatant is used for the assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing buffer, ATP, NADH, and the coupling enzymes (phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase).

    • Add the sample to the reaction mixture and incubate to allow for the conversion of any endogenous 3-PG.

    • Initiate the primary reaction by adding 2,3-DPG phosphatase.

    • Monitor the decrease in absorbance at 340 nm.

  • Data Analysis:

    • The change in absorbance is proportional to the amount of 2,3-DPG in the sample.

    • Concentrations are determined by comparison to a standard curve and are typically expressed as µmol/g Hb.

Red Blood Cell Sickling Assay

This assay evaluates the ability of a compound to inhibit the characteristic sickling of RBCs from patients with sickle cell disease under hypoxic conditions.

  • Principle: RBCs from sickle cell disease patients are exposed to a low-oxygen environment, which induces hemoglobin S polymerization and cell sickling. The morphology of the cells is then assessed, often using imaging techniques.

  • Sample Preparation:

    • Obtain whole blood from patients with sickle cell disease.

    • Incubate the whole blood or isolated RBCs with the test compound or vehicle control for a specified period.

  • Assay Procedure:

    • Place the treated RBCs in a chamber with a controlled low-oxygen atmosphere (e.g., 2% oxygen).

    • After a defined incubation period, fix the cells with a fixative such as glutaraldehyde.

    • Acquire images of the cells using microscopy.

  • Data Analysis:

    • Quantify the percentage of sickled cells versus normal, biconcave cells. This can be done manually by a trained observer or using automated image analysis software.

    • The anti-sickling activity of the compound is determined by the reduction in the percentage of sickled cells compared to the vehicle control.

Mandatory Visualization

Glycolysis_Pathway cluster_Glycolysis Glycolysis in Red Blood Cells cluster_Rapoport_Luebering_Shunt Rapoport-Luebering Shunt cluster_Energy_Production Energy & Metabolite Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKR ATP ATP PEP->ATP ADP DPG23 2,3-Diphosphoglycerate BPG13_shunt->DPG23 DPG Mutase DPG23->PG3_shunt DPG Phosphatase PKR Pyruvate Kinase (PKR) Activators Mitapivat Etavopivat AG-946 Activators->PKR Allosteric Activation

Caption: Glycolysis pathway in red blood cells highlighting the role of Pyruvate Kinase (PKR) and its activators.

Experimental_Workflow cluster_workflow Workflow for Evaluating Pyruvate Kinase Activators cluster_assays Biochemical & Functional Assays start Start: Whole Blood Sample (e.g., from SCD patient) rbc_isolation RBC Isolation & Washing start->rbc_isolation incubation Incubation with PKR Activator (or Vehicle Control) rbc_isolation->incubation pk_assay PK Activity Assay incubation->pk_assay atp_assay ATP Level Measurement incubation->atp_assay dpg_assay 2,3-DPG Measurement incubation->dpg_assay sickling_assay RBC Sickling Assay (under hypoxia) incubation->sickling_assay data_analysis Data Analysis & Comparison pk_assay->data_analysis atp_assay->data_analysis dpg_assay->data_analysis sickling_assay->data_analysis end Conclusion: Efficacy of PKR Activator data_analysis->end

Caption: Experimental workflow for the evaluation of pyruvate kinase activators.

References

A Comparative Guide to Patient-Reported Outcome Measures in Mitapivat Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcome (PRO) measures used in pivotal clinical trials of mitapivat (B609056) (PYRUKYND®), a first-in-class oral pyruvate (B1213749) kinase (PK) activator. Mitapivat is approved for the treatment of hemolytic anemia in adults with Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias, including thalassemia and sickle cell disease.[1][2] The inclusion of PROs in these studies is critical for evaluating the treatment's impact on patients' daily lives, symptoms, and overall health-related quality of life (HRQoL), aspects not fully captured by traditional hematologic endpoints.

Mechanism of Action of Mitapivat

Mitapivat is an allosteric activator of the pyruvate kinase enzyme, which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[3] In inherited hemolytic anemias like PK deficiency, mutations in the PKLR gene lead to dysfunctional PK enzymes, resulting in decreased production of adenosine (B11128) triphosphate (ATP).[4][5] This energy deficit leads to premature RBC destruction (hemolysis) and chronic anemia.[4] Mitapivat binds to the PK enzyme, enhancing its activity and stability, thereby increasing ATP production.[2][6] This improved cellular energy metabolism is believed to extend the lifespan of RBCs, reduce hemolysis, and consequently, alleviate anemia.[2]

Mitapivat_Mechanism cluster_RBC Red Blood Cell Glucose Glucose Glycolysis Glycolysis (Multiple Steps) Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PK_Enzyme Pyruvate Kinase (PK) Enzyme PEP->PK_Enzyme Substrate Pyruvate Pyruvate PK_Enzyme->Pyruvate ATP ATP (Energy for RBC Survival) PK_Enzyme->ATP Generates Defective_PK Defective PK Enzyme (PK Deficiency) PK_Enzyme->Defective_PK Mutation Mitapivat Mitapivat Mitapivat->PK_Enzyme Allosterically Activates Hemolysis Reduced ATP -> Hemolysis Defective_PK->Hemolysis

Fig. 1: Mitapivat activates Pyruvate Kinase to increase ATP production in RBCs.

Patient-Reported Outcome Measures in Key Clinical Trials

Mitapivat has been evaluated in several Phase 3 clinical trials across different patient populations. Disease-specific PRO instruments were developed and validated to capture the unique experiences of patients with PK deficiency.[5]

Key PRO Instruments:

  • Pyruvate Kinase Deficiency Diary (PKDD): A daily diary measuring the core signs and symptoms of PK deficiency.[5]

  • Pyruvate Kinase Deficiency Impact Assessment (PKDIA): A weekly assessment measuring the impacts of PK deficiency on daily life and functioning.[5]

  • Patient Reported Outcome Measurement Information System (PROMIS) Fatigue 13a: A standardized questionnaire to assess fatigue.[7]

The table below summarizes the key PRO findings from the pivotal ACTIVATE and ACTIVATE-T trials in adults with PK deficiency.

Trial NamePatient PopulationPRO InstrumentsKey Quantitative Findings
ACTIVATE Adults with PK deficiency, not regularly transfused[8]PKDD, PKDIAAt 24 weeks: Significant improvements from baseline in PKDD and PKDIA scores were seen in the mitapivat group compared to placebo.[9] Mean reduction in PKDD score was 5.4 (±6.0) for mitapivat vs. 1.9 (±6.0) for placebo.[5]
ACTIVATE-T Adults with PK deficiency, regularly transfused[9]PKDD, PKDIATreatment with mitapivat led to clinically meaningful improvements in PKDD and PKDIA scores over the 40-week trial period.[5][8]
Long-Term Extension (LTE) Patients from ACTIVATE and ACTIVATE-T[8]PKDD, PKDIAAt Week 84 of LTE: Improvements were sustained. Mean change from baseline in PKDIA score was -11.5 (±11.5) for patients from ACTIVATE-T.[8] Over half of patients from ACTIVATE receiving mitapivat achieved a minimal clinically important change (MCIC) in both PKDD and PKDIA scores.[5]

Experimental Protocols

The collection and analysis of PRO data in the mitapivat trials followed a structured protocol to ensure reliability and validity.

Methodology for PROM Collection:

  • Instrument Selection: Disease-specific instruments (PKDD and PKDIA) were developed and validated to accurately capture the patient experience in PK deficiency.[5]

  • Baseline Assessment: Patients completed the PRO questionnaires at the beginning of the trial to establish a baseline score before receiving the study drug.

  • Scheduled Administration:

    • The PKDD was administered daily to capture fluctuating symptoms.

    • The PKDIA was administered weekly to assess the broader impact on life over a slightly longer period.

  • Data Collection: Electronic diaries or tablets were typically used for data entry to ensure timely and accurate collection.

  • Analysis: The primary analysis focused on the change from baseline in PRO scores at predefined time points (e.g., Week 24). The Minimal Clinically Important Change (MCIC)—the smallest change in score that patients perceive as beneficial—was also assessed to determine the clinical relevance of the observed changes.[5] For the PKDD and PKDIA, the MCIC was estimated as a reduction of 4.2 and 5.5 points from baseline, respectively.[5]

PROM_Workflow cluster_trial Clinical Trial Workflow for PROM Data Screening Patient Screening Enrollment Enrollment Screening->Enrollment Baseline Baseline PRO Assessment (PKDD, PKDIA) Enrollment->Baseline Randomization Randomization (e.g., ACTIVATE Trial) Baseline->Randomization Treatment Treatment Period (Mitapivat or Placebo) Randomization->Treatment FollowUp Follow-up PRO Assessments (Daily/Weekly) Treatment->FollowUp Data Collection Analysis Final Analysis (Change from Baseline) Treatment->Analysis FollowUp->Treatment

Fig. 2: Standard workflow for collecting patient-reported outcome data in clinical trials.

Comparison and Conclusion

Across the pivotal trials for PK deficiency (ACTIVATE and ACTIVATE-T), mitapivat demonstrated consistent and clinically meaningful improvements in patient-reported outcomes.[10] Patients treated with mitapivat reported significant reductions in the symptoms and functional impacts of their disease, regardless of their transfusion status.[8] These benefits were shown to be durable in the long-term extension study.[8]

In other indications, the results have been promising but more varied. In the Phase 3 ENERGIZE trial for non-transfusion-dependent thalassemia, mitapivat significantly improved hemoglobin levels and patient-reported fatigue.[11][12] However, in the Phase 3 RISE UP trial for sickle cell disease, while hemoglobin response was met, the key secondary endpoint for patient-reported fatigue (PROMIS Fatigue 13a) was not statistically significant.[7][13]

The use of disease-specific PROs like the PKDD and PKDIA has been instrumental in holistically evaluating the efficacy of mitapivat, providing strong evidence of its patient-centric benefits beyond standard laboratory measures. For drug development professionals, these studies underscore the importance of developing and validating specific PRO instruments to fully capture the therapeutic value of novel treatments in rare diseases.

References

Safety Operating Guide

Proper Disposal of Mitapivat Hemisulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Mitapivat hemisulfate, a pyruvate (B1213749) kinase activator. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Core Principles of this compound Disposal

Disposal of this compound, as with any chemical waste, must be handled in accordance with local, state, and federal regulations.[1][2] The primary goal is to prevent environmental contamination and minimize exposure risks to personnel.[3]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas), in a designated, clearly labeled hazardous waste container.[4]

    • The container should be puncture-proof, leak-proof, and have a tight-fitting lid.[4]

    • Label the container as "Hazardous Waste" and clearly identify the contents, including the name "this compound."

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof container suitable for liquid chemical waste.[4]

    • Do not dispose of liquid this compound waste down the drain or into the sanitary sewer.[3][4]

    • For added safety during transport and handling, it is recommended to use an absorbent material, such as vermiculite (B1170534) or a commercial chemical absorbent, within the secondary containment for the liquid waste container.

2. Spill Management:

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:

  • Immediate Actions:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure the area is well-ventilated.[3]

    • Don appropriate PPE, including safety goggles, gloves, and a suitable respirator.[3]

  • Containment and Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] A vacuum with a HEPA filter is recommended.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

    • Collect all cleanup materials (absorbents, contaminated wipes, etc.) and place them in the designated hazardous waste container for this compound.[2][3]

3. Container Management and Final Disposal:

  • Container Handling:

    • Keep waste containers tightly sealed when not in use.[3]

    • Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

    • Do not overfill waste containers; fill to a maximum of 75-80% capacity to prevent spills.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if the waste is hazardous.[2] Consult with your EHS department for proper waste characterization and assignment of waste codes.[2]

    • Empty containers or liners may retain product residues and must be disposed of in the same manner as the chemical waste itself.[2] These should be taken to an approved waste handling site for recycling or disposal.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations, the following table summarizes key handling and storage parameters from available safety data sheets.

ParameterSpecificationSource
Recommended Storage TemperaturePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year, -20°C for 6 months.MedchemExpress
Occupational Exposure LimitNo substances with occupational exposure limit values.[3]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in publicly available safety and regulatory documents. The standard procedure is to follow the chemical waste guidelines outlined above. For specific institutional protocols, please consult your organization's EHS department.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.

Mitapivat_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Start This compound Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (Unused powder, contaminated PPE, lab supplies) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing Mitapivat) Identify_Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled, Puncture-Proof Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Container Liquid_Waste->Collect_Liquid Store_Waste Store Sealed Containers in Cool, Ventilated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Contact_EHS->Arrange_Pickup End Proper Disposal Complete Arrange_Pickup->End

Caption: Workflow for this compound Disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.